Dp[Tyr(methyl)2,Arg8]-Vasopressin
Beschreibung
Eigenschaften
CAS-Nummer |
67269-08-3 |
|---|---|
Molekularformel |
C49H70N14O12S2 |
Molekulargewicht |
1111.3 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H70N14O12S2/c1-49(2)24-40(67)57-32(22-28-13-15-29(75-3)16-14-28)43(70)60-33(21-27-9-5-4-6-10-27)44(71)58-31(17-18-37(50)64)42(69)61-34(23-38(51)65)45(72)62-35(26-76-77-49)47(74)63-20-8-12-36(63)46(73)59-30(11-7-19-55-48(53)54)41(68)56-25-39(52)66/h4-6,9-10,13-16,30-36H,7-8,11-12,17-26H2,1-3H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,53,54,55)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI-Schlüssel |
HNOGCDKPALYUIG-QJCLFNHPSA-N |
Isomerische SMILES |
CC1(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |
Kanonische SMILES |
CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |
Synonyme |
1-deaminopenicillamine-2-(O-methyl-Tyr)-argipressin arginine vasopressin, deaminopenicillamine(1)-O-methyl-Tyr(2)- argipressin, deaminopenicillamine(1)-O-methyl-Tyr(2)- argipressin, deaminopenicillamine(1)-O-methyltyrosine(2)- deaminopenicillamine-2-(O-methyl-Tyr)vasopressin dPMeTyrAVP dPTyr(Me)AVP vasopressin, deaminopenicillamin(1)-O-methylTyr(2)- |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dp[Tyr(methyl)2,Arg8]-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Dp[Tyr(methyl)2,Arg8]-Vasopressin, a synthetic peptide analog of the endogenous hormone arginine vasopressin (AVP). This document details its interaction with vasopressin receptors, the subsequent intracellular signaling cascades, and methodologies for its experimental characterization.
Core Mechanism of Action: Receptor Antagonism
This compound primarily functions as a competitive antagonist at vasopressin receptors. While some sources describe it as a non-selective V1b receptor antagonist, the closely related and more extensively studied compound, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, is a potent and selective antagonist of the vasopressin V1a receptor.[1][2] This guide will focus on the well-characterized V1a receptor antagonism.
The vasopressin V1a receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1][3] In its native state, the binding of arginine vasopressin to the V1a receptor initiates a cascade of intracellular events. This compound competitively inhibits this binding, thereby blocking the downstream physiological effects mediated by the V1a receptor.[1]
Signaling Pathways
The primary signaling pathway affected by this compound is the Gq/11 pathway, which is activated upon agonist binding to the V1a receptor. By preventing this initial step, the antagonist effectively shuts down this signaling cascade.
The canonical V1a receptor signaling pathway proceeds as follows:
-
Agonist Binding: Arginine vasopressin (AVP) binds to the V1a receptor.
-
G Protein Activation: The receptor-agonist complex activates the associated Gq/11 protein.
-
Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).[1][3]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3]
-
Physiological Response: The elevation in intracellular calcium leads to various cellular responses, including smooth muscle contraction and vasoconstriction.[1][3]
This compound, by blocking AVP binding, prevents the activation of this pathway.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the antagonistic activity of vasopressin analogs. It is important to note that specific data for this compound is limited, and data for the closely related compound (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is included for a comprehensive understanding.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin V1a | Calcium Mobilization | IC50 | 5 nM | [2] |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Oxytocin | Calcium Mobilization | IC50 | 30 nM | [2] |
Experimental Protocols
Detailed characterization of this compound's mechanism of action involves various in vitro assays. Below are generalized protocols for key experiments.
Radioligand Binding Assay
This assay determines the affinity of the antagonist for the V1a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at the V1a receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Utilize a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Radioligand: Use a specific V1a receptor radioligand, such as [3H]-Arginine Vasopressin, at a concentration near its dissociation constant (Kd).
-
Competitive Binding: In a multi-well plate, incubate the cell membranes with the radioligand and a range of concentrations of unlabeled this compound.
-
Non-specific Binding: Include control wells with a high concentration of unlabeled arginine vasopressin to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand using a cell harvester and filter mats.
-
Detection: Quantify the radioactivity on the filter mats using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve and calculate the IC50, which can then be converted to a Ki value.
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium.
Objective: To determine the functional potency (IC50) of this compound in inhibiting AVP-induced calcium mobilization.
Methodology:
-
Cell Culture: Plate V1a receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Pre-incubation: Add increasing concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of arginine vasopressin (typically at its EC80) to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced fluorescence response against the logarithm of the antagonist concentration to determine the IC50 value.
Physiological Effects
By antagonizing the V1a receptor, this compound can inhibit a range of physiological processes mediated by arginine vasopressin. These include vasoconstriction, which plays a role in blood pressure regulation.[1] Additionally, vasopressin receptors in the central nervous system are involved in regulating social behavior and stress responses, suggesting potential neurological effects of V1a antagonists.[1] The administration of a related antagonist has been shown to induce anxiolytic-like effects in vivo.[2] However, some studies have indicated that certain vasopressin antagonists might have non-AVP-related effects, such as impacts on body and brain development in neonatal rats.[4]
Conclusion
This compound and its analogs are valuable research tools for elucidating the physiological and pathological roles of the vasopressin system. Their primary mechanism of action is the competitive antagonism of vasopressin receptors, most notably the V1a subtype, leading to the inhibition of the Gq/11-PLC-IP3 signaling cascade and subsequent calcium-dependent cellular responses. The experimental protocols outlined in this guide provide a framework for the detailed pharmacological characterization of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Neonatal treatment with vasopressin antagonist dP[Tyr(Me)2]AVP, but not with vasopressin antagonist d(CH2)5[Tyr(Me)2]AVP, inhibits body and brain development and induces polyuria in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the V1b Receptor Binding Affinity of [Tyr(methyl)2,Arg8]-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the vasopressin V1b receptor binding affinity of the synthetic peptide analog [Tyr(methyl)2,Arg8]-Vasopressin, also referred to as d[Tyr(Me)2,Arg8]-Vasopressin. While this compound is widely recognized as a potent and selective antagonist for the vasopressin V1a receptor, this guide addresses its interaction with the V1b receptor subtype. This document collates available quantitative data, presents detailed experimental protocols for receptor binding assays, and visualizes key biological and experimental pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Arginine Vasopressin (AVP) is a critical neurohypophysial hormone that modulates a wide range of physiological functions, including water balance, blood pressure regulation, and social behaviors. Its actions are mediated by three main G protein-coupled receptor (GPCR) subtypes: the V1a, V1b (also known as V3), and V2 receptors. The V1b receptor is predominantly expressed in the anterior pituitary's corticotrophs, where it plays a significant role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis by stimulating adrenocorticotropic hormone (ACTH) release.
The development of selective ligands for these receptor subtypes is crucial for elucidating their specific physiological roles and for the development of novel therapeutics. [Tyr(methyl)2,Arg8]-Vasopressin is a synthetic analog of vasopressin. Pharmacological data predominantly characterizes this peptide as a selective antagonist of the V1a receptor. However, for a complete understanding of its pharmacological profile, it is essential to characterize its affinity for other vasopressin receptor subtypes, including the V1b receptor. This guide focuses on the available data and methodologies relevant to assessing the V1b receptor binding affinity of this compound.
Quantitative Binding Affinity Data
Comprehensive binding affinity data for [Tyr(methyl)2,Arg8]-Vasopressin at the V1b receptor is not extensively available in the public domain. The compound is most frequently characterized by its high affinity for the V1a receptor. For comparative purposes, the available data for the closely related analog (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is presented below, which highlights its V1a selectivity.
Table 1: Ligand Binding and Functional Potency Data
| Compound | Receptor Subtype | Assay Type | Species | Parameter | Value (nM) |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | V1a | Functional (Ca2+ Mobilization) | Not Specified | IC50 | 5 |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Oxytocin | Functional (Ca2+ Mobilization) | Not Specified | IC50 | 30 |
| Arginine Vasopressin (AVP) | V1a | Radioligand Binding | Human | Ki | ~1-2 |
| Arginine Vasopressin (AVP) | V1b | Radioligand Binding | Human | Ki | ~1-5 |
| Arginine Vasopressin (AVP) | V2 | Radioligand Binding | Human | Ki | ~1-3 |
Note: The IC50 values indicate the concentration of the antagonist required to inhibit 50% of the response to an agonist. A lower value indicates higher potency. The lack of a specific Ki value for [Tyr(methyl)2,Arg8]-Vasopressin at the V1b receptor in readily available literature underscores the need for direct experimental determination.
Experimental Protocols
To determine the V1b receptor binding affinity of [Tyr(methyl)2,Arg8]-Vasopressin, a competitive radioligand binding assay is the standard method.
Membrane Preparation from V1b Receptor-Expressing Cells
-
Cell Culture : Culture a stable cell line expressing the human V1b receptor (e.g., CHO-K1 or HEK293 cells) to approximately 80-90% confluency.
-
Cell Harvesting : Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization : Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifugation : Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Membrane Pelleting : Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing : Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Storage : Resuspend the final membrane pellet in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., via BCA assay), aliquot, and store at -80°C.
Competitive Radioligand Binding Assay
-
Assay Buffer : Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Plate Preparation : Use a 96-well microplate. Pre-treat glass fiber filter plates with a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Reaction Mixture : In each well, combine:
-
The V1b receptor-containing cell membranes (e.g., 10-20 µg of protein).
-
A fixed concentration of a suitable radioligand for the V1b receptor (e.g., [3H]-Arginine Vasopressin) at a concentration close to its Kd.
-
Increasing concentrations of the unlabeled competitor ligand, [Tyr(methyl)2,Arg8]-Vasopressin.
-
-
Controls :
-
Total Binding : Wells containing only membranes and radioligand.
-
Non-specific Binding : Wells containing membranes, radioligand, and a high concentration of unlabeled Arginine Vasopressin.
-
-
Incubation : Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration : Rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting : Dry the filters, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of [Tyr(methyl)2,Arg8]-Vasopressin.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Visualization
V1b Receptor Signaling Pathway
The V1b receptor is a Gq/11 protein-coupled receptor. Upon agonist binding, it initiates a signaling cascade that results in an increase in intracellular calcium.
Caption: V1b receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the Ki of a test compound.
Caption: Competitive radioligand binding assay workflow.
Conclusion
[Tyr(methyl)2,Arg8]-Vasopressin is a well-established selective antagonist for the vasopressin V1a receptor. While its interaction with the V1b receptor is of significant interest for a complete pharmacological profile, there is a notable lack of direct binding affinity data in the current literature. This guide provides the necessary context and detailed methodologies for researchers to independently determine the V1b binding affinity of this and other vasopressin analogs. The provided protocols for membrane preparation and competitive radioligand binding assays, along with the visualization of the V1b signaling pathway, offer a robust framework for such investigations. Accurate determination of the binding affinities across all vasopressin receptor subtypes is essential for the precise application of this compound in research and for the potential development of new therapeutic agents targeting the vasopressin system.
The Structure-Activity Relationship of d[Tyr(methyl)2,Arg8]-Vasopressin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of d[Tyr(methyl)2,Arg8]-Vasopressin, a synthetic analog of the endogenous neuropeptide arginine vasopressin (AVP). This document details its pharmacological profile as a selective vasopressin V1a receptor antagonist, presenting quantitative data on its binding affinities and functional potencies. Furthermore, this guide outlines detailed methodologies for key experiments essential for the characterization of this and similar compounds. Visual diagrams of the associated signaling pathways and a typical experimental workflow are provided to facilitate a deeper understanding of its mechanism of action and evaluation process.
Introduction
Arginine vasopressin (AVP) is a critical neurohormone involved in a wide array of physiological processes, including the regulation of water homeostasis, blood pressure, and social behaviors. Its actions are mediated through three distinct G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors. The development of synthetic analogs with selective affinity for these receptor subtypes has been instrumental in dissecting the specific physiological roles of each receptor and holds significant therapeutic potential.
d[Tyr(methyl)2,Arg8]-Vasopressin, also known as the "Manning compound," is a well-characterized synthetic peptide analog of AVP. Key structural modifications, including the methylation of the tyrosine residue at position 2, confer a distinct pharmacological profile, establishing it as a potent and selective antagonist of the vasopressin V1a receptor. This selectivity makes it an invaluable tool in neuroscience and cardiovascular research to probe the functions of the V1a receptor system.
Quantitative Pharmacological Data
The pharmacological activity of d[Tyr(methyl)2,Arg8]-Vasopressin has been quantified through various in vitro and in vivo assays. The following table summarizes the key quantitative data available in the public domain. It is important to note that direct binding affinities (Ki) for the V1b and V2 receptors are not consistently reported in the literature.
| Parameter | Receptor/Assay | Species/Tissue | Value | Reference(s) |
| Binding Affinity (Ki) | V1a Receptor | Syrian Hamster Brain | 6.87 nM | [1][2] |
| Oxytocin (B344502) Receptor (OTR) | Syrian Hamster Brain | 213.8 nM | [1][2] | |
| V1b Receptor | - | Not Reported | - | |
| V2 Receptor | - | Not Reported | - | |
| Functional Antagonism (pA2) | V1a Receptor (in vivo) | Rat | 8.62 | |
| Functional Inhibition (IC50) | Vasopressin-induced Ca2+ influx | In vitro | 5 nM | |
| Oxytocin-induced Ca2+ influx | In vitro | 30 nM | ||
| Functional Agonism | V2 Receptor | - | Weak Agonist | [3] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Signaling Pathways
d[Tyr(methyl)2,Arg8]-Vasopressin exerts its effects by competitively inhibiting the binding of endogenous AVP to the V1a receptor, thereby blocking its downstream signaling cascade. In contrast, the V2 receptor, for which this compound shows weak agonism, activates a distinct pathway.
Vasopressin V1a Receptor Signaling Pathway
The V1a receptor is a canonical Gq/11-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately mediates physiological responses such as vasoconstriction, glycogenolysis, and platelet aggregation. As an antagonist, d[Tyr(methyl)2,Arg8]-Vasopressin blocks the initiation of this pathway.
Vasopressin V2 Receptor Signaling Pathway
The V2 receptor is coupled to the Gs signaling pathway. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, most notably aquaporin-2 (AQP2) water channels in the kidney, leading to their translocation to the plasma membrane and increased water reabsorption. As a weak agonist, d[Tyr(methyl)2,Arg8]-Vasopressin can minimally activate this pathway.
Experimental Protocols
The characterization of vasopressin analogs like d[Tyr(methyl)2,Arg8]-Vasopressin relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for the key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for vasopressin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human V1a, V1b, or V2 receptor.
-
Radioligand (e.g., [3H]-Arginine Vasopressin).
-
Test compound (d[Tyr(methyl)2,Arg8]-Vasopressin).
-
Non-specific binding control (high concentration of unlabeled AVP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.
-
Competition: Add serial dilutions of the test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of the antagonist in inhibiting agonist-induced calcium mobilization via the V1a receptor.
Materials:
-
Cell line stably expressing the human V1a receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
V1a receptor agonist (Arginine Vasopressin).
-
Test compound (d[Tyr(methyl)2,Arg8]-Vasopressin).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject a fixed concentration of the agonist (typically the EC80) into each well and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression.
-
cAMP Accumulation Assay
Objective: To assess the effect of the test compound on V2 receptor-mediated cAMP production.
Materials:
-
Cell line stably expressing the human V2 receptor.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
V2 receptor agonist (e.g., Desmopressin or AVP).
-
Test compound (d[Tyr(methyl)2,Arg8]-Vasopressin).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating and Stimulation: Seed cells in a suitable multi-well plate. Pre-incubate with the PDE inhibitor. Then, add varying concentrations of the test compound (to test for agonism) or a fixed concentration of agonist in the presence of varying concentrations of the test compound (to test for antagonism).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.
-
For antagonist activity, plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Experimental Workflow for Characterization
The comprehensive characterization of a novel vasopressin analog follows a logical progression from initial synthesis and purification to in-depth in vitro and in vivo evaluation.
Conclusion
d[Tyr(methyl)2,Arg8]-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor, with significantly lower affinity for the oxytocin receptor and weak agonist activity at the V2 receptor. Its well-defined pharmacological profile makes it an essential tool for elucidating the diverse physiological and pathophysiological roles of the V1a receptor. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this and other vasopressin analogs, facilitating further advancements in our understanding of the vasopressin system and the development of novel therapeutics.
References
- 1. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Discovery of Dp[Tyr(methyl)2,Arg8]-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic vasopressin analog, Dp[Tyr(methyl)2,Arg8]-Vasopressin, a notable antagonist of vasopressin receptors. The document details its discovery, outlines a detailed protocol for its synthesis via solid-phase peptide synthesis (SPPS), and presents its key pharmacological data. Furthermore, it elucidates the vasopressin V1 receptor signaling pathway that this antagonist modulates and provides a generalized experimental workflow for its synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals in the fields of peptide chemistry, pharmacology, and drug development, offering both foundational knowledge and practical methodologies.
Discovery and Pharmacological Profile
This compound, also cited as dPTyr(Me)AVP, is a synthetic peptide analog of the endogenous hormone Arginine Vasopressin (AVP). Its development was part of a broader effort in medicinal chemistry to design vasopressin analogs with modified pharmacological profiles to serve as tools for studying vasopressin's physiological roles and as potential therapeutic agents. The key structural modifications from native AVP include the substitution at position 1 with deaminopenicillamine (Dp) and a methylated tyrosine at position 2. These modifications contribute to its antagonist properties at vasopressin receptors.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for vasopressin receptor antagonists, with a focus on the well-characterized V1a antagonist d(CH2)5[Tyr(Me)2]AVP, a close structural analog of this compound.
| Compound | Receptor Subtype | Assay Type | Species | Parameter | Value | Reference |
| d(CH2)5[Tyr(Me)2]AVP | Vasopressin V1a | Functional Assay (Contraction) | Rat | IC50 | 1.55 nM | [2] |
| d(CH2)5[Tyr(Me)2]AVP | Vasopressin V1a | Calcium Mobilization | In vitro | IC50 | 5 nM | [4] |
| d(CH2)5[Tyr(Me)2]AVP | Oxytocin | Calcium Mobilization | In vitro | IC50 | 30 nM | [4] |
| (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin | Vasopressin V1a | Functional Assay (Vasopressor) | Rat | pA2 | 6.71 | [5] |
| [1-deaminopenicillamine,4-valine,8-D-arginine]vasopressin | Vasopressin (Vasopressor) | Functional Assay | Rat | pA2 | 7.82 | [6] |
| [1-deaminopenicillamine,4-valine,8-D-arginine]vasopressin | Oxytocin | Functional Assay | In vitro | pA2 | 7.23 | [6] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Mechanism of Action and Signaling Pathway
Vasopressin V1a and V1b receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway. Upon binding of the endogenous agonist, Arginine Vasopressin, the receptor undergoes a conformational change, activating the Gq protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ concentration, along with the action of DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various physiological responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation.
This compound acts as a competitive antagonist at the V1 receptors. By binding to the receptor, it prevents Arginine Vasopressin from binding and initiating this signaling cascade, thereby inhibiting the downstream physiological effects.
References
- 1. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dPTyr(Me)AVP|Vasopressin Receptor Antagonist [benchchem.com]
- 4. [1-deaminopenicillamine,4-valine]-8-D-arginine-vasopressin, a highly potent inhibitor of the vasopressor response to arginine-vasopressin. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [1-deaminopenicillamine,4-valine]-8-D-arginine-vasopressin, a highly potent inhibitor of the vasopressor response to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Vasopressin Analogs: A Technical Guide
This technical guide provides a comprehensive overview of the pharmacological properties of synthetic vasopressin analogs, with a primary focus on the well-characterized V1a receptor antagonist, (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin , and its closely related derivatives. Additionally, this guide will address the distinct profile of Dp[Tyr(methyl)2,Arg8]-Vasopressin , a related analog with different receptor selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of vasopressin receptor pharmacology.
Introduction to Vasopressin Analogs
Arginine vasopressin (AVP) is a neuropeptide hormone that plays a critical role in regulating a wide range of physiological processes, including water balance, blood pressure, and social behavior. These effects are mediated through its interaction with various vasopressin receptor subtypes (V1a, V1b, and V2). The development of synthetic analogs of AVP with enhanced selectivity and potency has been instrumental in elucidating the specific functions of these receptors and holds therapeutic promise for a variety of disorders.
This guide focuses on analogs modified at the tyrosine residue at position 2 (Tyr(Me)2), which has been shown to influence receptor binding and functional activity.
Pharmacological Profile of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor. Its structural modifications, including the substitution at the N-terminus with β-mercapto-β,β-cyclopentamethylenepropionic acid and the methylation of the tyrosine at position 2, contribute to its high affinity and selectivity for the V1a receptor.
Quantitative Pharmacological Data
The antagonist properties of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin and its close analog, (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin, have been quantified in various in vitro and in vivo assays. The following tables summarize the key pharmacological parameters.
Table 1: Functional Antagonist Potency
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin | Vasopressin V1a | Calcium Mobilization | IC50 | 5 nM | [1] |
| (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin | Oxytocin (B344502) | Calcium Mobilization | IC50 | 30 nM | [1] |
| (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin | Vasopressin V1a | In vivo bioassay | pA2 | 6.71 | [2] |
Note: A lower IC50 value indicates greater potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve; a higher pA2 value signifies greater antagonist potency.
Table 2: Receptor Selectivity
| Compound | Comparison | Selectivity Ratio (IC50) | Notes | Reference |
| (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin | V1a vs. Oxytocin | 6-fold | Demonstrates selectivity for the V1a receptor over the oxytocin receptor. | [1] |
| (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin | V1a vs. Oxytocin | Devoid of anti-oxytocic activity | The substitution of asparagine with diaminobutyric acid (Dab) at position 5 enhances selectivity. | [1] |
Mechanism of Action and Signaling Pathway
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin acts as a competitive antagonist at the V1a receptor. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous AVP, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which subsequently results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). By blocking the binding of AVP, this antagonist inhibits these downstream signaling events.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of the antagonist for the V1a receptor.
-
Cell Culture: Utilize a cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction through homogenization and centrifugation.
-
Competitive Binding: Incubate cell membranes with a fixed concentration of a radiolabeled V1a receptor ligand (e.g., [³H]-Arginine Vasopressin) and increasing concentrations of the unlabeled antagonist.
-
Separation and Detection: Separate bound from free radioligand via rapid filtration and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay determines the functional potency (IC50) of the antagonist in inhibiting the AVP-induced intracellular calcium increase.
-
Cell Preparation: Plate V1a-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Incubate the cells with varying concentrations of the antagonist.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of AVP (typically the EC80).
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the antagonist to determine the IC50 value for the inhibition of the AVP-induced calcium response.
Pharmacological Profile of this compound
The compound This compound is identified as a non-selective peptide arginine vasopressin V1b receptor antagonist.[3][4] The "Dp" in its name likely refers to a deaminopenicillamine modification at position 1.
In contrast to the V1a-selective antagonists detailed above, this analog is reported to target the V1b receptor. The V1b receptor is also a Gq/11-coupled GPCR, primarily expressed in the anterior pituitary, where it mediates AVP-stimulated ACTH release.
A study comparing the effects of neonatal treatment with dP[Tyr(Me)2]AVP and d(CH2)5[Tyr(Me)2]AVP found that the former, but not the latter, inhibited body and brain development and induced polyuria in rats.[5] This suggests that these structurally similar analogs have distinct in vivo pharmacological profiles and that the modification at the N-terminus significantly influences their biological activity.
Detailed quantitative data on the binding affinity and functional potency of this compound at the V1b and other vasopressin receptors are limited in the currently available literature.
Conclusion
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin and its Dab⁵-modified analog are well-characterized, potent, and selective antagonists of the vasopressin V1a receptor. Their high affinity and selectivity make them invaluable tools for investigating the physiological and pathophysiological roles of the V1a receptor. In contrast, this compound is a distinct analog with reported antagonist activity at the V1b receptor, highlighting the significant impact of specific structural modifications on the pharmacological profile of vasopressin peptides. Further research is warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Neonatal treatment with vasopressin antagonist dP[Tyr(Me)2]AVP, but not with vasopressin antagonist d(CH2)5[Tyr(Me)2]AVP, inhibits body and brain development and induces polyuria in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Dp[Tyr(methyl)2,Arg8]-Vasopressin on ACTH Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of the vasopressin analog Dp[Tyr(methyl)2,Arg8]-Vasopressin, also known as [1-deaminopenicillamine, 2-(O-methyl)tyrosine]arginine-vasopressin or dPTyr(Me)AVP, on the release of adrenocorticotropic hormone (ACTH). This document synthesizes available data to detail its mechanism of action, summarize its effects in various experimental contexts, and provide insights into relevant experimental protocols and signaling pathways.
Introduction and Compound Identification
This compound is a synthetic peptide analog of arginine vasopressin (AVP). It is recognized primarily as a potent antagonist of the vasopressor (V1a) effects of AVP.[1] In the context of the hypothalamic-pituitary-adrenal (HPA) axis, it has been investigated for its ability to modulate ACTH secretion, acting as an antagonist at vasopressin V1b receptors located on the corticotrophs of the anterior pituitary.[2] Some studies also suggest it may possess weak partial agonist activity, particularly in the presence of corticotropin-releasing hormone (CRH).[3]
It is crucial to distinguish this compound from a similarly named compound, d(CH2)5[Tyr(Me)2]AVP. The latter is a selective V1a receptor antagonist and is not the subject of this guide.[4]
Mechanism of Action on Corticotrophs
Arginine vasopressin is a key secretagogue for ACTH, acting synergistically with CRH to elicit a robust release of ACTH from the anterior pituitary.[5][6] This action is mediated through the V1b receptor, a G-protein coupled receptor (GPCR) on the surface of corticotroph cells.
This compound exerts its primary effect by competitively antagonizing the binding of endogenous AVP to the V1b receptor. This blockade inhibits the downstream signaling cascade that leads to ACTH release.
Signaling Pathway of AVP-induced ACTH Release and Inhibition by this compound
Caption: AVP/V1b and CRH/CRHR1 signaling pathways in pituitary corticotrophs leading to ACTH release.
Summary of Effects on ACTH Release
The primary findings regarding the effects of this compound on ACTH release are derived from in vivo studies in rats. The key observations are that this antagonist selectively blocks AVP-induced ACTH secretion without affecting the ACTH response to stress.[1]
Table 1: In Vivo Effects of this compound on Plasma ACTH Levels
| Experimental Condition | Treatment Group | Outcome on Plasma ACTH Levels | Reference |
| Basal Conditions | Vehicle | Baseline ACTH levels | [1] |
| This compound | No significant change from baseline | [1] | |
| AVP Challenge | AVP alone | Significant increase in ACTH | [1] |
| This compound + AVP | Complete inhibition of AVP-induced ACTH increase | [1] | |
| Stress Exposure (Novel Environment) | Stress alone | Significant increase in ACTH | [1] |
| This compound + Stress | No modification of stress-induced ACTH increase | [1][7] |
These findings suggest that while AVP contributes to ACTH release under specific conditions, it is not the sole or indispensable factor in the physiological stress response, where CRH and other secretagogues play a dominant role.[1]
Detailed Experimental Protocols
While the full quantitative data from the seminal study by Conte-Devolx et al. (1983) is not publicly available, the experimental design can be inferred from the abstract and related literature. The following are detailed hypothetical protocols for key experiments.
4.1 In Vivo AVP Challenge in Rats
-
Objective: To determine the efficacy of this compound in blocking AVP-induced ACTH release.
-
Experimental Workflow:
Caption: Experimental workflow for an in vivo AVP challenge study.
-
Methodology:
-
Animals: Adult male Wistar rats are used.
-
Surgical Preparation: Animals are anesthetized, and a catheter is implanted in the jugular vein for blood sampling and administration of substances.
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + AVP
-
Group 3: this compound + AVP
-
-
Procedure: After a baseline blood sample is taken, rats are administered either the vasopressin antagonist or vehicle intravenously. This is followed by an intravenous injection of AVP or saline. Blood samples are collected at specified time points post-injection.
-
Analysis: Plasma ACTH concentrations are determined by radioimmunoassay (RIA).
-
4.2 In Vivo Stress Response
-
Objective: To assess the effect of this compound on stress-induced ACTH release.
-
Methodology:
-
Animals and Preparation: As described in section 4.1.
-
Experimental Groups:
-
Group 1: Vehicle + No Stress
-
Group 2: Vehicle + Stress
-
Group 3: this compound + Stress
-
-
Procedure: Animals are pre-treated with the antagonist or vehicle. Stress is induced by exposure to a novel environment (e.g., a new cage with different bedding). Blood samples are collected before and at various time points during and after the stress exposure.
-
Analysis: Plasma ACTH and corticosterone (B1669441) levels are measured.
-
Discussion and Conclusion
The available evidence strongly indicates that this compound is an effective antagonist of AVP's action on ACTH release at the pituitary level. Its inability to block stress-induced ACTH secretion underscores the complexity of the HPA axis regulation, where CRH is a primary mediator.[1] The potential for weak agonistic activity, especially in the presence of CRH, warrants further investigation as it could have implications for its therapeutic use.[3]
For researchers in drug development, this compound serves as a valuable pharmacological tool to dissect the relative contributions of AVP and CRH to ACTH secretion in various physiological and pathophysiological states. Future research should aim to fully characterize its binding kinetics at the V1b receptor and further explore its effects in combination with other HPA axis modulators.
References
- 1. The vasopressin receptor antagonist dPTyr (Me) AVP does not prevent stress-induced ACTH and corticosterone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Evidence that the effects of arginine-8-vasopressin (AVP) on pituitary corticotropin (ACTH) release are mediated by a novel type of receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neonatal treatment with vasopressin antagonist dP[Tyr(Me)2]AVP, but not with vasopressin antagonist d(CH2)5[Tyr(Me)2]AVP, inhibits body and brain development and induces polyuria in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine vasopressin potentiates adrenocorticotropin release induced by ovine corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressinergic control of pituitary adrenocorticotropin secretion comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of stress-induced ACTH release by corticotropin-releasing factor, catecholamines and vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of "Dp[Tyr(methyl)2,Arg8]-Vasopressin" in the HPA axis
An In-depth Technical Guide to the Role of "Dp[Tyr(methyl)2,Arg8]-Vasopressin" in the HPA Axis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The hypothalamic-pituitary-adrenal (HPA) axis is a cornerstone of the neuroendocrine stress response, orchestrated by key signaling molecules including Arginine Vasopressin (AVP). AVP, acting through the V1b receptor in the anterior pituitary, potentiates the effect of Corticotropin-Releasing Hormone (CRH) to stimulate the secretion of Adrenocorticotropic Hormone (ACTH), which in turn drives glucocorticoid release from the adrenal cortex. This compound, a synthetic peptide analog of AVP, has been investigated for its modulatory effects on this critical pathway. While primarily characterized as a potent and selective antagonist of the vasopressin V1a receptor, evidence suggests it may also interact with the V1b receptor, thereby influencing HPA axis activity. This document provides a comprehensive technical overview of the current understanding of this compound's role in the HPA axis, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of relevant biological pathways and workflows.
The Hypothalamic-Pituitary-Adrenal (HPA) Axis and Vasopressin
The HPA axis is a complex, multi-tiered system responsible for maintaining homeostasis and managing stress. Activation of the HPA axis begins in the paraventricular nucleus (PVN) of the hypothalamus, which releases CRH and AVP into the hypophyseal portal system. These neuropeptides travel to the anterior pituitary gland, where they act on corticotroph cells to stimulate the synthesis and release of ACTH. Circulating ACTH then acts on the adrenal cortex to promote the synthesis and secretion of glucocorticoids, such as corticosterone (B1669441) in rodents and cortisol in humans. These glucocorticoids exert widespread physiological effects and also participate in a negative feedback loop, inhibiting CRH and AVP release from the hypothalamus and ACTH release from the pituitary to restore homeostasis.
AVP's role in this process is primarily mediated through the V1b receptor, a G-protein coupled receptor (GPCR) highly expressed on pituitary corticotrophs. While AVP alone is a relatively weak secretagogue of ACTH, it acts synergistically with CRH to significantly amplify ACTH release, particularly during periods of chronic stress.
This compound: A Modulator of the Vasopressin System
This compound, also known by the shorthand dPTyr(Me)AVP or as [1-(deaminopenicillamine), 2-(O-methyl)tyrosine]arginine-vasopressin, is a synthetic analog of AVP. Its structure has been modified to alter its receptor binding and functional properties.
Primary Pharmacological Profile: A V1a Receptor Antagonist
The majority of pharmacological studies have characterized this compound as a potent and selective antagonist of the vasopressin V1a receptor. The V1a receptor is primarily involved in mediating the vasoconstrictor effects of AVP and is also found in various other tissues, including the liver, platelets, and brain.
Interaction with the HPA Axis: Evidence for V1b Receptor Activity
Despite its primary classification as a V1a antagonist, some research indicates that this compound can influence the HPA axis. Studies have shown that this compound can inhibit the AVP-induced release of ACTH, suggesting a direct or indirect interaction at the level of the pituitary corticotrophs, where the V1b receptor is the predominant vasopressin receptor subtype involved in ACTH secretion.[1] However, it is noteworthy that in some in vivo stress models, pretreatment with dPTyr(Me)AVP did not prevent the stress-induced rise in ACTH and corticosterone, questioning the physiological role of AVP in certain acute stress responses.[1]
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound and its closely related analogs. The data primarily reflects its potent V1a antagonist activity. Specific binding affinity (Ki) and functional potency (IC50) values for the V1b receptor are not extensively reported for this specific compound in the reviewed literature.
| Compound/Analog Name | Receptor Subtype | Assay Type | Potency (pA2 Value) | Reference |
| dPTyr(Me)AVP | V1 (pressor) | In vivo rat pressor assay | 7.96 | [2] |
| Position-9 modified analogs of dPTyr(Me)AVP | V1 (pressor) | In vivo rat pressor assay | 8.04 - 8.52 | [2] |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | V1a | Inhibition of vasopressin-induced intracellular Ca2+ increase (in vitro) | IC50 = 5 nM | |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Oxytocin Receptor | Inhibition of oxytocin-induced intracellular Ca2+ increase (in vitro) | IC50 = 30 nM |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with the HPA axis.
Protocol: Vasopressin V1b Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the V1b receptor.
Materials and Reagents:
-
Cell membranes from a cell line stably expressing the human or rat V1b receptor (e.g., CHO, HEK293).
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determinator: Unlabeled Arginine Vasopressin (1 µM).
-
Test Compound: this compound at various concentrations.
-
96-well filter plates (e.g., GF/C) pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the V1b receptor in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane preparation (e.g., 10-20 µg protein).
-
50 µL of test compound dilutions or buffer (for total binding) or unlabeled AVP (for non-specific binding).
-
50 µL of [3H]-AVP (at a concentration close to its Kd).
-
-
Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Perform non-linear regression analysis on the competition binding data to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vitro ACTH Secretion from Perifused Pituitary Cells
Objective: To assess the functional antagonism of this compound on AVP-stimulated ACTH release.[3]
Materials and Reagents:
-
Anterior pituitary glands from adult male rats.
-
Enzymatic dispersion solution (e.g., trypsin, collagenase).
-
Culture medium (e.g., DMEM with 10% fetal bovine serum).
-
Perifusion system with columns containing a supportive matrix (e.g., Bio-Gel P-2).
-
Perifusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2).
-
Arginine Vasopressin (AVP).
-
This compound.
-
ACTH radioimmunoassay (RIA) or ELISA kit.
Procedure:
-
Cell Preparation: Aseptically dissect anterior pituitaries, mince the tissue, and disperse the cells using an enzymatic digestion method.
-
Perifusion Setup: Mix the dispersed pituitary cells with the matrix and load them into perifusion columns. Equilibrate the columns by perifusing with buffer for 1-2 hours.
-
Experimental Protocol:
-
Collect baseline fractions of the column effluent.
-
Introduce this compound at the desired concentration into the perifusion buffer and allow it to flow through the column for a pre-incubation period (e.g., 30 minutes).
-
While continuing the antagonist infusion, introduce a pulse of AVP (e.g., 10 nM for 5 minutes).
-
Continue collecting fractions to monitor the ACTH response over time.
-
-
ACTH Measurement: Measure the ACTH concentration in the collected fractions using a sensitive RIA or ELISA.
-
Data Analysis: Plot the ACTH concentration over time for each experimental condition. Quantify the total ACTH released in response to AVP in the presence and absence of the antagonist to determine the inhibitory effect.
Protocol: In Vivo HPA Axis Response in Conscious Rats
Objective: To evaluate the effect of this compound on the ACTH and corticosterone response to a stressor.
Materials and Reagents:
-
Adult male rats with indwelling jugular vein catheters for stress-free blood sampling.
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Stress-inducing stimulus (e.g., restraint tube, exposure to a novel environment).
-
Blood collection tubes containing EDTA.
-
ACTH and corticosterone RIA or ELISA kits.
Procedure:
-
Animal Acclimatization: House the catheterized rats individually and handle them daily to minimize non-specific stress responses.
-
Experimental Design:
-
On the day of the experiment, connect the catheters to extension tubing to allow for remote blood sampling.
-
Collect a baseline blood sample.
-
Administer this compound or vehicle intravenously through the catheter.
-
After a predetermined pretreatment time (e.g., 15 minutes), expose the rats to the stressor for a defined period (e.g., 20 minutes).
-
Collect blood samples at multiple time points before, during, and after the stressor.
-
-
Sample Processing and Hormone Analysis:
-
Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma at -80°C until assayed for ACTH and corticosterone concentrations.
-
-
Data Analysis: Analyze the hormone data using a two-way analysis of variance (ANOVA) with repeated measures to compare the effects of treatment (antagonist vs. vehicle) over time.
Mandatory Visualizations
// Nodes Stress [label="Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hypothalamus [label="Hypothalamus (PVN)", fillcolor="#F1F3F4", fontcolor="#202124"]; CRH [label="CRH", fillcolor="#FBBC05", fontcolor="#202124"]; AVP [label="AVP", fillcolor="#FBBC05", fontcolor="#202124"]; AnteriorPituitary [label="Anterior Pituitary\n(Corticotroph)", fillcolor="#F1F3F4", fontcolor="#202124"]; V1bR [label="V1b Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11_PLC [label="Gq/11 -> PLC -> IP3/DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_PKC [label="↑ Ca²⁺ / PKC Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ACTH [label="ACTH Secretion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AdrenalCortex [label="Adrenal Cortex", fillcolor="#F1F3F4", fontcolor="#202124"]; Corticosterone [label="Corticosterone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Feedback [label="Negative\nFeedback", shape=plaintext, fontcolor="#EA4335"]; Antagonist [label="Dp[Tyr(methyl)2,Arg8]\n-Vasopressin", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Edges Stress -> Hypothalamus [color="#5F6368"]; Hypothalamus -> CRH [color="#5F6368"]; Hypothalamus -> AVP [color="#5F6368"]; AVP -> V1bR [color="#5F6368"]; V1bR -> Gq11_PLC [color="#5F6368"]; Gq11_PLC -> Ca_PKC [color="#5F6368"]; Ca_PKC -> ACTH [label="+ (potentiates CRH action)", fontsize=8, fontcolor="#34A853", color="#34A853"]; CRH -> AnteriorPituitary [label="+", fontsize=12, fontcolor="#34A853", color="#34A853"]; AnteriorPituitary -> ACTH [color="#5F6368"]; ACTH -> AdrenalCortex [color="#5F6368"]; AdrenalCortex -> Corticosterone [color="#5F6368"]; Corticosterone -> Hypothalamus [arrowhead=tee, color="#EA4335"]; Corticosterone -> AnteriorPituitary [arrowhead=tee, color="#EA4335"]; Antagonist -> V1bR [arrowhead=tee, style=dashed, color="#EA4335"]; }
Figure 1: HPA Axis Signaling Pathway and Site of Action for this compound.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare V1b Receptor\nMembrane Fraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Set up 96-well Plate:\n- Membranes\n- [3H]-AVP\n- Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate to\nEquilibrium", fillcolor="#34A853", fontcolor="#FFFFFF"]; filter [label="Rapid Vacuum\nFiltration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; count [label="Scintillation\nCounting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis:\nIC50 -> Ki", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep [color="#5F6368"]; prep -> setup [color="#5F6368"]; setup -> incubate [color="#5F6368"]; incubate -> filter [color="#5F6368"]; filter -> count [color="#5F6368"]; count -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; }
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; acclimate [label="Acclimate Cannulated Rats", fillcolor="#4285F4", fontcolor="#FFFFFF"]; baseline [label="Baseline Blood Sample", fillcolor="#FBBC05", fontcolor="#202124"]; dosing [label="Administer Antagonist\nor Vehicle (IV)", fillcolor="#34A853", fontcolor="#FFFFFF"]; stress [label="Apply Stressor\n(e.g., Restraint)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sampling [label="Collect Blood Samples\n(Time Course)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Measure Plasma ACTH\nand Corticosterone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> acclimate [color="#5F6368"]; acclimate -> baseline [color="#5F6368"]; baseline -> dosing [color="#5F6368"]; dosing -> stress [color="#5F6368"]; stress -> sampling [color="#5F6368"]; sampling -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; }
Figure 3: Experimental Workflow for an In Vivo HPA Axis Study.
References
- 1. The vasopressin receptor antagonist dPTyr (Me) AVP does not prevent stress-induced ACTH and corticosterone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of vasopressin in the nicotine-induced stimulation of ACTH and cortisol in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secretion of ACTH by perifused isolated rat anterior pituitary cells: pulses of secretagogue enhance the secretory response and modify the effect of atriopeptin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Vasopressin V1a Receptor Modulation in Neonatal Development: A Technical Guide
An In-depth Examination of d[Tyr(methyl)2,Arg8]-Vasopressin and its Implications
This technical guide offers a comprehensive analysis of the synthetic vasopressin analogue, d[Tyr(methyl)2,Arg8]-Vasopressin, and the broader implications of Vasopressin V1a receptor modulation on neonatal development. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth review of the core compound, its mechanism of action, and its observed effects during the critical neonatal period. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.
Introduction: The Compound and its Target
The nomenclature "d[Tyr(methyl)2,Arg8]-Vasopressin" is closely related to two specific synthetic vasopressin analogues, which are potent antagonists of the Arginine Vasopressin Receptor 1A (AVPR1A or V1aR). The most commonly referenced compound in scientific literature is d(CH2)5[Tyr(Me)2,Arg8]-Vasopressin , a selective V1a receptor antagonist. Another similar compound, dP[Tyr(Me)2]AVP , has also been investigated. Both molecules are critical tools for probing the physiological roles of the V1a receptor.
The V1a receptor is a G-protein coupled receptor (GPCR) found throughout the body, including on vascular smooth muscle cells, in the liver, and extensively within the central nervous system.[1] Its activation by the endogenous ligand, Arginine Vasopressin (AVP), triggers a cascade of intracellular events crucial for regulating cardiovascular homeostasis, social behavior, and stress responses.[1][2] In the neonatal period, the vasopressin system is present and functional, suggesting a role in developmental processes.[3]
Mechanism of Action: The V1a Receptor Signaling Pathway
Upon binding of an agonist like AVP, the V1a receptor couples to the Gq/11 protein. This initiates a well-characterized signaling cascade. Antagonists like d(CH2)5[Tyr(Me)2,Arg8]-Vasopressin work by competitively blocking AVP from binding to this receptor, thereby inhibiting these downstream effects. The canonical signaling pathway is detailed below.
Caption: V1a Receptor signaling cascade initiated by agonist binding.
Impact on Neonatal Development
Research into the effects of V1a receptor modulation during the neonatal period points to significant impacts on somatic growth, brain development, and renal function. The most direct evidence comes from a key study in neonatal rats using V1a antagonists.
Effects of V1a Antagonism in Neonatal Rats
A pivotal study by Snijdewint et al. (1988) investigated the effects of two different vasopressin antagonists administered to Wistar rats from postnatal day 1 to 21. The results highlighted a significant developmental disruption caused by one of the antagonists.[4]
Key Findings:
-
dP[Tyr(Me)2]AVP Administration: This antagonist led to a significant reduction in body growth starting from postnatal day 3. By day 35, the total body weight, total brain weight, cerebellar weight, and kidney weights were all significantly lower than in control animals.[4]
-
d(CH2)5[Tyr(Me)2]AVP Administration: In contrast, this closely related V1a antagonist did not produce any significant developmental or diuretic deficits.[4]
-
Renal Function: Rats treated with dP[Tyr(Me)2]AVP exhibited profound polyuria, with diuresis measured at one month of age being four- to five-fold higher than in the control group.[4]
-
Toxicity vs. AVP Blockade: The study noted that the developmental disturbances caused by dP[Tyr(Me)2]AVP could not be prevented by co-administration of AVP, suggesting a potential non-AVP-related toxic effect in addition to receptor blockade.[4]
Quantitative Data Summary
The following table summarizes the quantitative outcomes observed at postnatal day 35 in rats treated with the antagonist dP[Tyr(Me)2]AVP compared to controls, as reported in the 1988 study.
| Parameter | Control Group | dP[Tyr(Me)2]AVP Treated Group | Outcome | Reference |
| Body Weight | Normal | Significantly Reduced | Inhibition of Somatic Growth | [4] |
| Total Brain Weight | Normal | Significantly Reduced | Impaired Brain Growth | [4] |
| Cerebellar Weight | Normal | Significantly Reduced | Impaired Cerebellar Growth | [4] |
| Kidney Weight | Normal | Significantly Reduced | Impaired Kidney Growth | [4] |
| Diuresis | Normal | 4- to 5-fold Increase | Induction of Polyuria | [4] |
Effects of V1a Agonism in Neonatal Models
Complementary studies using the natural V1a agonist, AVP, reveal the receptor's role in neonatal cellular growth and neural activity.
-
Cardiomyocyte Hypertrophy: In cultured neonatal mouse cardiomyocytes, AVP stimulation was shown to significantly increase cell surface area and the expression of atrial natriuretic peptide (ANP), a marker for cardiac hypertrophy. These effects were mediated by the V1a receptor and involved the ERK1/2 signaling pathway.[5]
-
Neuronal Activation: AVP has a strong excitatory effect on serotonergic neurons in the neonatal rat dorsal raphe nucleus. It acts via V1a receptors to increase excitatory synaptic inputs, suggesting a role in the development of crucial neurotransmitter systems.[6]
-
Social Behavior: In neonatal mice, AVP, acting through the V1a receptor, acts as a barrier to the formation of olfactory social preferences, indicating a modulatory role in the early development of social behaviors.[3]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and interpretation of scientific findings. While the full text of the seminal 1988 study is not available, this section outlines representative protocols for the key experiments described, based on its abstract and common laboratory practices.
Neonatal Antagonist Administration Protocol
This protocol describes a representative method for chronic subcutaneous administration of a V1a antagonist to neonatal rats.
Caption: Workflow for neonatal antagonist study.
Methodology Details:
-
Animal Model: Wistar rat pups.
-
Grouping: Pups are pooled and randomly assigned to a control (vehicle-injected) group or a treatment group (antagonist-injected) on postnatal day 1.
-
Drug Administration: The V1a antagonist (e.g., dP[Tyr(Me)2]AVP) is dissolved in a sterile vehicle (e.g., saline). Pups receive a daily subcutaneous injection from postnatal day 1 through 21. Body weights are recorded daily to adjust dosage if required and to monitor growth.
-
Diuresis Measurement: At approximately one month of age, rats are placed in individual metabolic cages designed to separate urine and feces. Urine is collected over a 24-hour period, and the total volume is measured.[7][8]
-
Endpoint Necropsy: At postnatal day 35, animals are euthanized. Final body weight is recorded. The skull is opened to carefully dissect the total brain and cerebellum, which are then weighed. Kidneys are also dissected and weighed.
Neonatal Cardiomyocyte Culture Protocol
This protocol outlines the isolation and treatment of neonatal cardiomyocytes to assess hypertrophy.
-
Cell Isolation: Hearts are dissected from 1- to 2-day-old neonatal mice or rats. Ventricles are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) to dissociate cells.
-
Culture: The resulting cell suspension is pre-plated to enrich for cardiomyocytes by allowing faster-adhering fibroblasts to attach first. The cardiomyocyte-rich supernatant is then plated onto culture dishes.
-
Treatment: After 24-48 hours, the culture medium is changed, and cells are treated with AVP at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M) for a specified time (e.g., 24 hours). A separate group is co-treated with AVP and a V1a antagonist to confirm receptor specificity.[5]
-
Hypertrophy Analysis:
-
Cell Surface Area: Cells are fixed and stained (e.g., with phalloidin (B8060827) for actin). Images are captured via microscopy, and the surface area of individual cardiomyocytes is measured using imaging software.
-
Gene Expression: RNA is extracted from the cells, and quantitative RT-PCR is performed to measure the expression levels of hypertrophy markers like ANP.[5]
-
Conclusion and Future Directions
The evidence strongly indicates that the vasopressin system, particularly via the V1a receptor, plays a significant role in neonatal development. The administration of the V1a antagonist dP[Tyr(Me)2]AVP demonstrates that interference with this system can lead to severe deficits in somatic, neural, and renal development in rats. However, the lack of effect from the similar antagonist d(CH2)5[Tyr(Me)2]AVP and the potential for non-specific toxicity highlight the need for further research with more modern, highly selective V1a antagonists.
Conversely, studies on V1a agonism confirm the receptor's involvement in promoting cellular growth in the neonatal heart and modulating the activity of key neuronal populations. Together, these findings underscore the V1a receptor as a critical component of developmental programming. Future research should focus on elucidating the precise downstream molecular pathways affected by V1a receptor modulation in different neonatal tissues and exploring the long-term behavioral and physiological consequences of perinatal manipulation of this system.
References
- 1. What AVPR1A antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental Perspectives on Oxytocin and Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vasopressin promotes cardiomyocyte hypertrophy via the vasopressin V1A receptor in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine vasopressin activates serotonergic neurons in the dorsal raphe nucleus during neonatal development in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpp.com [ijpp.com]
- 8. Urine Output Monitoring for the Diagnosis of Early-Onset Acute Kidney Injury in Very Preterm Infants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vivo Effects of "Dp[Tyr(methyl)2,Arg8]-Vasopressin" on Brain Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
Arginine vasopressin (AVP) is a neuropeptide with diverse functions in the central nervous system, including potential roles in neurodevelopment. Understanding the impact of AVP signaling during critical developmental windows is crucial. This technical guide focuses on the in vivo effects of a specific AVP antagonist, Dp[Tyr(methyl)2,Arg8]-Vasopressin, on brain development. The primary evidence is derived from a key study in a neonatal rat model, which demonstrated significant inhibitory effects on both somatic and neural growth. This document provides a detailed overview of the compound's pharmacology, summarizes the quantitative and qualitative findings from in vivo studies, presents detailed experimental protocols, and visualizes the relevant signaling pathways and experimental workflows. A critical consideration highlighted is the potential for non-AVP-receptor-mediated toxicity, as suggested by the foundational research.
Introduction: Vasopressin in Brain Development
Arginine vasopressin (AVP) is recognized not only for its hormonal roles in regulating water balance and blood pressure but also as a neurotransmitter and neuromodulator within the brain.[1] AVP is synthesized in hypothalamic nuclei and released from axonal projections to various brain regions, acting through V1a, V1b, and V2 receptors.[1][2] In the central nervous system, AVP primarily engages V1a and V1b receptors, both of which are G-protein coupled receptors that signal through the phospholipase C pathway.[1][3]
The presence of AVP and its receptors in the brain early in life suggests a role in developmental processes.[4] Studies using animal models, such as the Brattleboro rat which lacks central AVP, indicate that AVP deficiency can be associated with impaired brain development, particularly affecting the cerebellum. Vasopressin has been implicated in neurogenesis and synaptic plasticity, fundamental processes for brain maturation.[1] The use of selective antagonists allows for the targeted investigation of the consequences of blocking AVP signaling during neurodevelopment.
Pharmacology of this compound
This compound, also cited in the literature as dP[Tyr(Me)2]AVP, is a synthetic peptide analog of arginine vasopressin.[4][5] Its primary action is to antagonize vasopressin receptors.
Receptor Specificity: There is some ambiguity in the classification of this compound across commercial and literature sources. It has been described as a non-selective V1b receptor antagonist.[6][7][8] However, a closely related analog, d(CH2)5[Tyr(Me)2]AVP, is characterized as a selective V1a receptor antagonist. The key developmental study by Snijdewint et al. (1988) refers to dP[Tyr(Me)2]AVP as a "vasopressin antagonist" without specifying the subtype.[4] Given that V1a receptors are widely distributed in the developing brain and mediate many of AVP's central effects, it is plausible that the observed developmental effects are due to the blockade of V1a receptors.[3][9] However, a contribution from V1b receptor antagonism cannot be excluded.
Mechanism of Action: As a competitive antagonist, this compound is presumed to bind to vasopressin receptors without activating them, thereby preventing endogenous AVP from binding and initiating downstream signaling cascades. The blockade of V1a/V1b receptors inhibits the Gq/11 protein-mediated activation of phospholipase C (PLC), which in turn prevents the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.[3]
In Vivo Effects on Brain Development
The most direct investigation into the effects of dP[Tyr(Me)2]AVP on brain development was conducted by Snijdewint et al. (1988) using a neonatal rat model.[4]
Key Findings:
-
Somatic Growth Inhibition: Neonatal Wistar rats treated with dP[Tyr(Me)2]AVP from postnatal day 1 to 21 showed a significant reduction in body growth starting from day 3.[4]
-
Reduced Organ and Brain Weight: At postnatal day 35, the treated animals exhibited significantly lower body weight, total brain weight, cerebellar weight, and kidney weight compared to control animals.[4]
-
Disturbed Brain Development: Allometric analysis of the brain-to-body weight relationship indicated a specific disturbance in brain development.[4]
-
Physiological Effects: The antagonist induced polyuria, with a four- to five-fold higher urine output compared to controls at one month of age, indicating a potent antagonism of vasopressin's peripheral antidiuretic effects.[4]
-
Potential for Toxicity: A critical finding of the study was that the detrimental effects on body and brain growth were not reversed by concomitant treatment with vasopressin. This led the authors to suggest that the observed growth retardation could be the result of a non-AVP-related toxic effect of the compound rather than solely due to vasopressin receptor blockade.[4]
In contrast, neonatal treatment with a different vasopressin antagonist, d(CH2)5[Tyr(Me)2]AVP, did not result in these developmental deficits, suggesting that the effects are specific to the dP[Tyr(Me)2]AVP compound.[4]
Data Presentation: Summary of Quantitative Findings
The following table summarizes the key findings from the Snijdewint et al. (1988) study on the effects of neonatal dP[Tyr(Me)2]AVP administration in rats. As the full quantitative data is not available in the abstract, the results are presented qualitatively as reported.
| Parameter Measured (at Postnatal Day 35) | Control Group | dP[Tyr(Me)2]AVP Treated Group | Reference |
| Body Weight | Normal | Significantly Reduced | [4] |
| Total Brain Weight | Normal | Significantly Reduced | [4] |
| Cerebellar Weight | Normal | Significantly Reduced | [4] |
| Kidney Weight | Normal | Significantly Reduced | [4] |
| Diuresis (at 1 Month) | Normal | 4- to 5-fold Higher | [4] |
Experimental Protocols
This section details the methodology for a representative in vivo study investigating the effects of a vasopressin antagonist on neonatal brain development, based on the available literature.
5.1. Animal Model
-
Species: Wistar rats.[4]
-
Age: Neonatal, with treatment initiated on postnatal day 1 (the day of birth being day 0).[4][10]
-
Housing: Pups are housed with their dams under standard laboratory conditions with a 12:12 hour light/dark cycle and ad libitum access to food and water.
5.2. Compound Administration
-
Compound: dP[Tyr(Me)2]AVP (this compound).
-
Vehicle: Saline solution.
-
Dosage: While the precise dose from the Snijdewint et al. study is not available, a comparable study by Meyerson et al. (1988) used a daily dose of 1 µ g/animal .[10] Dosing should be optimized based on preliminary dose-response studies.
-
Route of Administration: Subcutaneous (s.c.) injection.[10] This is a common route for sustained administration in neonatal rodents.[11][12]
-
Procedure for Subcutaneous Injection in Neonatal Rats:
-
Gently restrain the pup. Neonates can be held by cupping in one hand.
-
Using the thumb and forefinger, create a "tent" of the loose skin over the shoulders/scruff of the neck.
-
Insert a small gauge needle (e.g., 27-30G) into the base of the skin tent, parallel to the body.[13]
-
Ensure the needle has entered the subcutaneous space and has not pierced through the other side.
-
Slowly inject the substance (volume should be minimal, typically <100 µL for neonates).[14]
-
Withdraw the needle and return the pup to the dam.
-
-
Treatment Duration: Daily injections from postnatal day 1 through day 21.[4]
5.3. Outcome Measures
-
Body Weight: Monitored daily or on alternate days throughout the treatment period and post-treatment period.
-
Organ and Brain Dissection: At the study endpoint (e.g., postnatal day 35), animals are deeply anesthetized and euthanized.[4] Body weight is recorded. The brain is carefully dissected, and the cerebellum is separated from the rest of the brain. Kidneys are also collected.
-
Gravimetric Analysis: Total brain, cerebellum, and kidneys are weighed to determine their wet weights.
-
Allometric Analysis: The relationship between brain weight and body weight is analyzed to determine if changes in brain size are proportional to changes in body size.
-
Diuresis Measurement: At a specified age (e.g., one month), animals are placed in metabolic cages for a defined period (e.g., 24 hours) to measure urine output.[4]
Visualization of Pathways and Workflows
6.1. Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the vasopressin V1a receptor, which is a primary target for AVP in the brain.
References
- 1. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin - Wikipedia [en.wikipedia.org]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. Neonatal treatment with vasopressin antagonist dP[Tyr(Me)2]AVP, but not with vasopressin antagonist d(CH2)5[Tyr(Me)2]AVP, inhibits body and brain development and induces polyuria in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine vasopressin and a vasopressin antagonist peptide: opposite effects on extinction of active avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Introduction of the human AVPR1A gene substantially alters brain receptor expression patterns and enhances aspects of social behavior in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neonatal vasopressin antagonist treatment facilitates adult copulatory behavior in female rats and increases hypothalamic vasopressin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. orthopresearch.com [orthopresearch.com]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
The Enigmatic Profile of d[Tyr(methyl)2,Arg8]-Vasopressin: A Technical Guide to a Non-Selective Peptide Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the pharmacological characteristics of d[Tyr(methyl)2,Arg8]-Vasopressin, a synthetic peptide analog of arginine vasopressin (AVP). While commercially positioned as a non-selective antagonist of the vasopressin V1b receptor, publicly available, peer-reviewed quantitative binding and functional data across all vasopressin receptor subtypes remains limited. This document summarizes the available information on d[Tyr(methyl)2,Arg8]-Vasopressin, provides detailed experimental protocols for the characterization of vasopressin receptor antagonists, and presents visualizations of the pertinent signaling pathways and experimental workflows.
Introduction to Vasopressin Receptor Antagonism
Arginine vasopressin is a critical neurohypophysial hormone that exerts a wide range of physiological effects by activating three distinct G protein-coupled receptors (GPCRs): the V1a, V1b (also known as V3), and V2 receptors. The development of selective and non-selective antagonists for these receptors is paramount for dissecting the roles of vasopressin in various physiological and pathophysiological states, including cardiovascular regulation, stress responses, and water homeostasis. d[Tyr(methyl)2,Arg8]-Vasopressin has been identified as a non-selective peptide antagonist with a purported affinity for the V1b receptor.[1][2][3][4]
Pharmacological Profile of d[Tyr(methyl)2,Arg8]-Vasopressin
d[Tyr(methyl)2,Arg8]-Vasopressin is a synthetic peptide derivative of arginine vasopressin.[2] It is described as a non-selective peptide arginine vasopressin V1b receptor antagonist.[2][3][4] The primary mechanism of action for such antagonists is the competitive blockade of AVP binding to its receptors, thereby inhibiting downstream signaling cascades.
Quantitative Data
Specific binding affinity data (Ki values) and functional potency data (IC50 or pA2 values) for d[Tyr(methyl)2,Arg8]-Vasopressin at the V1a, V1b, and V2 receptors are not extensively documented in peer-reviewed literature. For comparative purposes, the table below includes data for the structurally similar but distinct V1a-selective antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin.
| Compound | Receptor | Assay Type | Reported Value (IC50) | Reference |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin V1a | Inhibition of Ca2+ mobilization | 5 nM | [1] |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Oxytocin Receptor | Inhibition of Ca2+ mobilization | 30 nM | [1] |
Note: The data presented above is for a related but distinct compound and should be used for illustrative purposes only.
Signaling Pathways
The vasopressin receptors couple to different G proteins to initiate distinct intracellular signaling cascades.
-
V1a and V1b Receptors: These receptors primarily couple to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
V2 Receptors: These receptors are coupled to Gs proteins. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).
Below are diagrams illustrating these signaling pathways.
Caption: V1a/V1b Receptor Signaling Pathway.
Caption: V2 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize vasopressin receptor antagonists. While not specific to d[Tyr(methyl)2,Arg8]-Vasopressin due to a lack of published studies, they represent the standard methodologies in the field.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of an antagonist for vasopressin receptors.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human vasopressin receptor of interest (V1a, V1b, or V2), such as HEK293 or CHO cells.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, supplemented with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
-
Competitive Binding:
-
In a 96-well plate, add a fixed amount of the prepared cell membranes to each well.
-
Add increasing concentrations of the unlabeled antagonist (e.g., d[Tyr(methyl)2,Arg8]-Vasopressin).
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin).
-
For determining non-specific binding, include wells with a high concentration of unlabeled AVP.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
This assay measures the ability of an antagonist to inhibit AVP-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Plate cells stably expressing the human V1a or V1b receptor in a 96-well black-walled, clear-bottom plate and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Antagonist and Agonist Addition:
-
Add increasing concentrations of the antagonist to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader and add a fixed concentration of AVP (agonist) to stimulate the cells.
-
-
Signal Detection and Analysis:
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the AVP response against the logarithm of the antagonist concentration to determine the IC50 value.[8][9][10]
-
This assay assesses the antagonist's activity at the V2 receptor by measuring its effect on AVP-induced cAMP production.
Methodology:
-
Cell Preparation:
-
Plate cells stably expressing the human V2 receptor in a multi-well plate and allow them to adhere overnight.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with varying concentrations of the antagonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of AVP.
-
-
cAMP Measurement and Analysis:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or a reporter gene assay).
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration to determine the IC50 value.
-
Conclusion
d[Tyr(methyl)2,Arg8]-Vasopressin is presented as a non-selective peptide antagonist of the V1b vasopressin receptor. However, a comprehensive, publicly available dataset to fully characterize its binding and functional profile across all vasopressin receptor subtypes is currently lacking. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the characterization of this and other vasopressin receptor antagonists. Further research is necessary to fully elucidate the pharmacological profile of d[Tyr(methyl)2,Arg8]-Vasopressin and its potential as a tool for studying the vasopressin system.
References
- 1. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dp[Tyr(methyl)2,Arg8]-Vasopressin - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Probing the Vasopressin V1a Receptor: A Technical Guide to the Antagonist Activity of [Tyr(methyl)2,Arg8]-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP) is a neuropeptide hormone that plays a critical role in a wide range of physiological processes, including the regulation of blood pressure, water homeostasis, and social behavior. These diverse effects are mediated by its interaction with a family of G protein-coupled receptors (GPCRs), namely the V1a, V1b, and V2 receptors. The V1a receptor, in particular, is a key mediator of the vasoconstrictor (pressor) effects of AVP and is a subject of intense research for its potential as a therapeutic target in cardiovascular and neuropsychiatric disorders. The development of selective antagonists for the V1a receptor is crucial for elucidating its physiological functions and for the development of novel therapeutics.
This technical guide provides an in-depth overview of the V1a receptor antagonist activity of the synthetic peptide analog, [Tyr(methyl)2,Arg8]-Vasopressin. This compound, also known by its more formal chemical name [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid),2-(O-methyl)tyrosine]arginine-vasopressin and its CAS number 73168-24-8, is a potent and selective tool for studying the V1a receptor. This document will detail its pharmacological properties, provide comprehensive experimental protocols for its characterization, and visualize the underlying signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The antagonist activity of [Tyr(methyl)2,Arg8]-Vasopressin at the vasopressin V1a receptor has been quantified through various in vitro and in vivo assays. The following tables summarize the key pharmacological parameters that define its potency and selectivity.
Table 1: Functional Antagonist Potency of [Tyr(methyl)2,Arg8]-Vasopressin
| Parameter | Value | Assay Type | Species | Reference |
| pA2 | 8.62 ± 0.03 | In vivo rat vasopressor assay | Rat | [1] |
| IC50 | 5 nM | In vitro calcium mobilization | - |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, indicating high antagonist potency. The IC50 value represents the concentration of the antagonist that inhibits 50% of the maximal response to an agonist.
Table 2: Functional Selectivity of [Tyr(methyl)2,Arg8]-Vasopressin
| Parameter | Value | Agonist | Assay Type | Reference |
| IC50 | 30 nM | Oxytocin (B344502) | In vitro calcium mobilization |
This data indicates that while the primary activity is at the V1a receptor, there is some cross-reactivity with the oxytocin receptor, albeit at a lower potency.
V1a Receptor Signaling Pathway
The vasopressin V1a receptor is a canonical Gq/11-coupled GPCR. Upon binding of an agonist such as arginine vasopressin, the receptor undergoes a conformational change that activates the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including smooth muscle contraction. [Tyr(methyl)2,Arg8]-Vasopressin acts as a competitive antagonist, blocking the binding of AVP to the V1a receptor and thereby inhibiting this signaling cascade.
Experimental Protocols
Radioligand Binding Assay (for determining Binding Affinity - Ki)
This assay measures the ability of [Tyr(methyl)2,Arg8]-Vasopressin to compete with a radiolabeled ligand for binding to the V1a receptor.
1. Materials:
-
Membrane Preparation: Crude membrane preparations from tissues or cells endogenously expressing or recombinantly overexpressing the V1a receptor (e.g., rat liver membranes).
-
Radioligand: A high-affinity radiolabeled V1a receptor ligand, such as [3H]-Arginine Vasopressin ([3H]-AVP).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).
-
Test Compound: [Tyr(methyl)2,Arg8]-Vasopressin at a range of concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled AVP (e.g., 1 µM).
-
Instrumentation: Scintillation counter, vacuum filtration manifold, glass fiber filters.
2. Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-AVP, and varying concentrations of [Tyr(methyl)2,Arg8]-Vasopressin in the assay buffer.
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, [3H]-AVP, and a high concentration of unlabeled AVP.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Mobilization Assay (for determining Functional Antagonism - IC50)
This functional assay measures the ability of [Tyr(methyl)2,Arg8]-Vasopressin to inhibit the increase in intracellular calcium concentration induced by AVP in cells expressing the V1a receptor.
1. Materials:
-
Cell Line: A cell line stably expressing the human or rat V1a receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive Fluorescent Dye: A cell-permeant dye such as Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with probenecid (B1678239) to prevent dye leakage.
-
Agonist: Arginine Vasopressin (AVP).
-
Test Compound: [Tyr(methyl)2,Arg8]-Vasopressin at a range of concentrations.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
2. Procedure:
-
Seed the V1a receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight to form a confluent monolayer.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess extracellular dye.
-
Pre-incubate the cells with varying concentrations of [Tyr(methyl)2,Arg8]-Vasopressin for a defined period (e.g., 15-30 minutes).
-
Place the microplate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of AVP (typically the EC80 to ensure a robust signal) into the wells and immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the inhibition of the AVP-induced calcium response using non-linear regression analysis. This IC50 value represents the functional antagonist potency of [Tyr(methyl)2,Arg8]-Vasopressin.
Conclusion
[Tyr(methyl)2,Arg8]-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor. Its high antagonist potency, demonstrated by a pA2 value of 8.62 in vivo, makes it an invaluable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the V1a receptor. The detailed experimental protocols provided in this guide offer a robust framework for its characterization in both binding and functional assays. A thorough understanding of its pharmacological profile and the methodologies for its study will facilitate further research into the vasopressin system and the development of novel therapeutics targeting V1a receptor-mediated pathways.
References
Methodological & Application
Application Notes and Protocols for [Tyr(Me)2,Arg8]-Vasopressin Analogs in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr(Me)2,Arg8]-Vasopressin and its analogs are synthetic peptides that serve as valuable tools for studying the physiological and pathological roles of the vasopressin receptor system. While specific in vitro assay data for Dp[Tyr(methyl)2,Arg8]-Vasopressin is limited in publicly available literature, this document provides detailed protocols and data for closely related and well-characterized analogs, namely (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin and (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin. These compounds are potent and selective antagonists of the vasopressin V1a receptor.[1][2][3]
The vasopressin receptor family, comprised of V1a, V1b, and V2 subtypes, belongs to the G-protein coupled receptor (GPCR) superfamily.[4] Understanding the interaction of synthetic analogs with these receptors is crucial for the development of novel therapeutics. These application notes provide protocols for key in vitro assays to characterize the pharmacological profile of such vasopressin analogs.
Data Presentation
The following tables summarize the quantitative data for vasopressin analogs from in vitro studies.
Table 1: Binding Affinity and Potency of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin Analogs
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | V1a | Calcium Mobilization | IC50 | 5 nM | [3] |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Oxytocin | Calcium Mobilization | IC50 | 30 nM | [3] |
| (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin | V1a | Functional Assay | pA2 | 6.71 | [5] |
Note: The IC50 values indicate the concentration of the antagonist required to inhibit 50% of the response induced by vasopressin or oxytocin.[3] The pA2 value is a measure of the potency of an antagonist.[5]
Signaling Pathways
Vasopressin receptors mediate their effects through distinct signaling cascades. The V1a and V1b receptors are coupled to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4] The V2 receptor, in contrast, is coupled to the Gs protein, which activates adenylyl cyclase and leads to the accumulation of cyclic AMP (cAMP).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design Using Dp[Tyr(methyl)2,Arg8]-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dp[Tyr(methyl)2,Arg8]-Vasopressin, a synthetic peptide analog of arginine vasopressin (AVP), is a potent and selective antagonist of the vasopressin V1a receptor.[1] This compound is an invaluable tool for in vivo research, enabling the elucidation of the physiological and pathophysiological roles of the V1a receptor system.[2] Its primary applications in preclinical research are centered on its antivasopressor effects in cardiovascular studies and its anxiolytic-like properties in neuroscience.[2][3]
These application notes provide detailed protocols for in vivo experimental designs utilizing this compound, guidance on data interpretation, and a summary of its mechanism of action.
Mechanism of Action: V1a Receptor Antagonism
The vasopressin V1a receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gq/11 family of G proteins.[3][4] The binding of the endogenous ligand, arginine vasopressin, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade leads to various physiological responses, including vasoconstriction, glycogenolysis, platelet aggregation, and modulation of social behaviors.[3][5]
This compound acts as a competitive antagonist at the V1a receptor, effectively blocking the binding of AVP and thereby inhibiting the initiation of this signaling cascade.[2][4] This blockade of V1a receptor-mediated signaling is the basis for its observed physiological effects.[3] While highly selective for the V1a receptor, at high concentrations, it may exhibit some cross-reactivity with oxytocin (B344502) receptors.[6]
V1a Receptor Signaling Pathway and Antagonism
Caption: V1a receptor signaling and competitive antagonism.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds in common in vivo and in vitro models.
Table 1: In Vitro Antagonist Potency
| Parameter | Value | Species/Assay | Notes |
| IC50 (vs. Vasopressin) | 5 nM | In vitro (Calcium Mobilization) | Inhibits vasopressin-induced increases in intracellular calcium.[1] |
| IC50 (vs. Oxytocin) | 30 nM | In vitro (Calcium Mobilization) | Inhibits oxytocin-induced increases in intracellular calcium, showing selectivity for vasopressin V1a receptors.[1] |
Table 2: In Vivo Antagonist Potency
| Parameter | Value | Species/Assay | Reference |
| pA2 | 6.71 | Rat Vasopressor Assay | A measure of antagonist potency against AVP-induced pressor responses.[6] |
Table 3: In Vivo Behavioral Effects (Elevated Plus-Maze)
| Treatment Group | Parameter | Result | Significance |
| Vehicle Control | Time in Open Arms | Baseline | - |
| 5 ng this compound (intra-septal) | Time in Open Arms | Increased | p < 0.05 |
| Vehicle Control | Entries into Open Arms | Baseline | - |
| 5 ng this compound (intra-septal) | Entries into Open Arms | Increased | p < 0.01 |
| Data extracted from a study in adult male rats with intra-septal administration of the antagonist.[7] |
Experimental Protocols
Protocol 1: In Vivo Rat Vasopressor Antagonist Assay
This protocol details the procedure to assess the ability of this compound to antagonize the pressor effects of exogenously administered arginine vasopressin (AVP).[3][8]
Materials:
-
This compound
-
Arginine Vasopressin (AVP)
-
Male Sprague-Dawley rats (250-350g)[6]
-
Anesthetic (e.g., urethane (B1682113) or ketamine/xylazine combination)[3]
-
Sterile Saline (0.9% NaCl)[3]
-
Catheters for arterial and venous cannulation[3]
-
Pressure transducer and recording system[3]
-
Infusion pump[3]
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and cannulate the carotid artery for continuous blood pressure measurement and a jugular vein for intravenous administration of compounds.[3][6]
-
Maintain body temperature at 37°C using a heating pad.[6]
-
Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure is achieved.[8]
-
-
Baseline Agonist Response:
-
Administer a standard dose of AVP intravenously and record the pressor (blood pressure increase) response. This serves as the baseline agonist response.[6]
-
Allow the blood pressure to return to the baseline level.
-
-
Antagonist Administration:
-
Post-Antagonist Agonist Challenge:
-
Re-administer the same dose of AVP and record the pressor response.[6]
-
To determine a full dose-response curve, repeat steps 2-4 with increasing doses of the antagonist.
-
Data Analysis:
-
Measure the peak increase in mean arterial pressure (MAP) for each AVP administration.
-
Calculate the percentage inhibition of the AVP pressor response by the antagonist.
-
The degree of antagonism can be quantified by calculating the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) to determine the pA2 value.[8]
Experimental Workflow: Rat Vasopressor Assay
Caption: Workflow for the in vivo rat vasopressor antagonist assay.
Protocol 2: Elevated Plus-Maze (EPM) Test for Anxiolytic-Like Behavior
This protocol describes the use of the elevated plus-maze to evaluate the potential anxiolytic-like effects of this compound in rodents.[7] An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[2]
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms)[7]
-
This compound
-
Vehicle control (e.g., sterile saline)[7]
-
Experimental animals (rats or mice)[7]
-
Administration supplies (e.g., syringes, microinjection cannula for central administration)[7]
-
Video tracking software (optional, but recommended)[8]
Procedure:
-
Animal Acclimation:
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile saline) on the day of the experiment.[2]
-
Divide animals into experimental groups (e.g., vehicle control, different doses of the antagonist).[2]
-
Administer the compound or vehicle via the desired route (e.g., intraperitoneal - i.p., subcutaneous - s.c., or intracerebral injection) at a specific time before the test (e.g., 30 minutes).[2][8] For intra-septal administration in rats, a dose of 5 ng has been shown to be effective.[7]
-
-
EPM Test:
Data Collection and Analysis:
-
Using video recordings or tracking software, score the following parameters:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries.[7]
-
Compare the data from the antagonist-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA or t-test). A significant increase in open arm exploration is indicative of an anxiolytic-like effect.[7]
Experimental Workflow: Elevated Plus-Maze Test
Caption: Workflow for the elevated plus-maze test.
Considerations for In Vivo Studies
-
Solubility and Formulation: this compound is a peptide and should be dissolved in a suitable, sterile, non-toxic vehicle like saline.[3] Fresh solutions should be prepared on the day of the experiment.[2]
-
Pharmacokinetics: The onset and duration of action will depend on the route of administration and the animal model used. Preliminary pharmacokinetic and dose-response studies are recommended to determine the optimal dosing regimen for your specific experimental question.[3]
-
Animal Welfare: All animal experiments should be conducted in accordance with ethical guidelines for animal research. Handling and habituation are crucial for reducing stress, especially in behavioral paradigms.[2]
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Arginine vasopressin: Direct and indirect action on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Dp[Tyr(methyl)2,Arg8]-Vasopressin in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dp[Tyr(methyl)2,Arg8]-Vasopressin is a synthetic peptide analog of Arginine Vasopressin (AVP) that acts as a potent and selective antagonist of the vasopressin V1a receptor.[1][2] The V1a receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 family of G proteins.[3] Upon agonist binding, the V1a receptor activates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i).[3][4][5] This makes the V1a receptor an important target for drug discovery in various physiological processes, including cardiovascular regulation and neuropsychiatric disorders.
Calcium imaging assays are a fundamental tool for studying the activity of GPCRs that signal through the Gq pathway. These assays allow for the direct measurement of changes in intracellular calcium levels in response to receptor activation or inhibition. This document provides detailed application notes and protocols for the use of this compound as a V1a receptor antagonist in cell-based calcium imaging assays.
Mechanism of Action
The activation of the vasopressin V1a receptor by its endogenous ligand, Arginine Vasopressin, initiates a well-defined signaling pathway culminating in the mobilization of intracellular calcium.[4][5] this compound exerts its antagonistic effect by competitively binding to the V1a receptor, thereby preventing AVP from binding and initiating the downstream signaling cascade.[6][7]
The signaling pathway is as follows:
-
Agonist Binding: Arginine Vasopressin (AVP) binds to the V1a receptor on the plasma membrane.
-
G Protein Activation: The agonist-bound receptor activates the Gq/11 protein.
-
PLC Activation: The activated Gq/11 protein stimulates Phospholipase C (PLC).[3]
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5][8]
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[3][8]
-
Calcium Influx: In some cell types, the increase in intracellular calcium is also dependent on the influx of extracellular calcium through plasma membrane channels.[9][10]
This compound blocks this cascade at the initial step by preventing AVP from binding to the V1a receptor.
Signaling Pathway Diagram
Caption: V1a receptor signaling pathway leading to intracellular calcium release and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and the agonist Arginine Vasopressin (AVP) in relevant assays. These values are essential for designing and interpreting calcium imaging experiments.
| Compound | Parameter | Value | Species/Assay System | Reference |
| This compound | pA2 | 6.71 | Rat Vasopressor Assay | [7] |
| Arginine Vasopressin (AVP) | EC50 | 1 - 10 nM (Typical) | Cultured Rat Hippocampal Neurons | [9] |
| This compound | IC50 | To be determined experimentally (typically in the nM to µM range) | Cell-based calcium imaging assay | [11] |
Note: The EC50 of AVP and the IC50 of this compound can vary depending on the cell line, receptor expression level, and specific assay conditions. It is recommended to determine these values empirically in your experimental system.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293).[1][12]
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[4]
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Arginine Vasopressin (AVP): Stock solution (e.g., 1 mM in water or a suitable buffer).[4]
-
Calcium-Sensitive Dye: Fluo-4 AM or Fura-2 AM (e.g., 1 mM stock in DMSO).[4][11]
-
Pluronic F-127: 20% solution in DMSO.[4]
-
Probenecid: (Optional, for cell lines with organic anion transporters) 250 mM stock solution in 1 M NaOH.[4]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[4]
-
Microplates: Black-walled, clear-bottom 96-well or 384-well plates.[1][11]
-
Fluorescence Plate Reader: Equipped with kinetic reading capabilities and liquid handling (e.g., FLIPR, FlexStation).[4]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Arginine vasopressin triggers intracellular calcium release, a calcium-activated potassium current and exocytosis in identified rat corticotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Arg8]-vasopressin-induced increase in intracellular Ca2+ concentration in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasopressin-induced calcium signaling in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. criver.com [criver.com]
Application Notes and Protocols for Vasopressin Receptor Ligands in cAMP Measurement Assays
Topic: Application of Vasopressin Receptor Ligands in cAMP Measurement Assays with a focus on [Tyr(methyl)2,Arg8]-Vasopressin.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding Vasopressin Receptor Signaling
The neuropeptide Arginine Vasopressin (AVP) exerts its diverse physiological effects by binding to a family of G-protein coupled receptors (GPCRs). For the scope of cyclic AMP (cAMP) measurement assays, the key receptor is the Vasopressin V2 receptor (V2R). Unlike the V1a and V1b receptors which couple to Gq/11 proteins to increase intracellular calcium, the V2 receptor couples to the Gs protein. Activation of the V2 receptor stimulates adenylyl cyclase, leading to a measurable increase in intracellular cAMP levels.
A critical point of clarification concerns the compound [Tyr(methyl)2,Arg8]-Vasopressin . Pharmacological data consistently characterize this peptide as a selective V1a receptor antagonist .[1] Its primary application is to block or inhibit the signaling pathway that leads to intracellular calcium mobilization, not to stimulate cAMP production.[1]
Therefore, these application notes will first describe the properties of [Tyr(methyl)2,Arg8]-Vasopressin as a V1a antagonist. Subsequently, to fulfill the request for a cAMP assay protocol within the vasopressin system, we will detail the application of Desmopressin (dDAVP) , a well-established selective V2 receptor agonist, which is the appropriate tool for stimulating cAMP production.[2]
Physicochemical and Pharmacological Data
Quantitative data for the V1a antagonist [Tyr(methyl)2,Arg8]-Vasopressin and the V2 agonist Desmopressin are summarized below.
Table 1: Physicochemical Properties
| Property | [Tyr(methyl)2,Arg8]-Vasopressin | Desmopressin (dDAVP) |
| Molecular Formula | C52H74N14O12S2 | C46H64N14O12S2 |
| Molecular Weight | 1151.38 g/mol [1] | 1069.2 g/mol |
| Sequence | Pmp-Tyr(Me)-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 | Mpa-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH2 |
| CAS Number | 73168-24-8[1] | 16679-58-6 |
| Solubility | Soluble in water to 2 mg/mL[1] | Soluble in water |
| Storage | Store powder at -20°C[1] | Store powder at -20°C |
Table 2: Pharmacological Data
| Compound | Receptor Target | Action | Potency/Affinity | Primary Application |
| [Tyr(methyl)2,Arg8]-Vasopressin | V1a Receptor | Antagonist | IC50 = 5 nM (for inhibition of AVP-induced calcium increase)[1] | To selectively block V1a receptor-mediated signaling (calcium mobilization).[1][3] |
| Desmopressin (dDAVP) | V2 Receptor | Agonist | EC50: ~0.1 - 1 nM (for cAMP accumulation) | To selectively activate V2 receptor-mediated signaling (cAMP production).[2] |
Signaling Pathways and Ligand Specificity
The diagram below illustrates the divergent signaling pathways of the V1a and V2 vasopressin receptors and the specific points of action for [Tyr(methyl)2,Arg8]-Vasopressin and Desmopressin.
Vasopressin Receptor Signaling Pathways
Experimental Protocols
Protocol 1: Characterization of V1a Antagonism using a Calcium Mobilization Assay
This protocol details the primary application of [Tyr(methyl)2,Arg8]-Vasopressin.
Objective: To determine the potency of [Tyr(methyl)2,Arg8]-Vasopressin in inhibiting AVP-induced intracellular calcium mobilization in cells expressing the V1a receptor.
Materials:
-
Cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Arginine Vasopressin (AVP).
-
[Tyr(methyl)2,Arg8]-Vasopressin.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading and liquid injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed V1a-expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Remove the culture medium and add the dye solution to each well. Incubate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Antagonist Pre-incubation: Prepare serial dilutions of [Tyr(methyl)2,Arg8]-Vasopressin in assay buffer. Add the antagonist dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in the fluorescence plate reader.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject a pre-determined concentration of AVP (typically an EC80 concentration) into the wells.
-
Immediately begin recording the change in fluorescence over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Measurement of cAMP Accumulation using a V2 Receptor Agonist
This protocol is appropriate for measuring vasopressin-mediated cAMP production using the selective V2 agonist, Desmopressin (dDAVP).
Objective: To measure the dose-dependent increase in intracellular cAMP in response to the V2 receptor agonist Desmopressin.
Materials:
-
Cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
White, opaque 384-well microplates.
-
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit (other formats like ELISA or LANCE can also be used).[4]
-
Desmopressin (dDAVP).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and stimulation buffer (as recommended by the assay kit).
Methodology:
Workflow for an HTRF-based cAMP Assay
-
Cell Plating: Seed V2 receptor-expressing cells into a white, opaque 384-well plate. The optimal cell number per well should be determined empirically but is typically in the range of 1,000 to 10,000 cells/well.[5]
-
Incubation: Culture the cells for 24 hours at 37°C, 5% CO2.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and allow it to equilibrate for 15-30 minutes.
-
Add serial dilutions of Desmopressin (dDAVP) to the wells. Include a vehicle control (no agonist) and a positive control (e.g., Forskolin, a direct adenylyl cyclase activator).
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's protocol for the HTRF cAMP kit, add the two detection reagents sequentially: the cAMP analog labeled with d2 and the anti-cAMP antibody labeled with Europium cryptate.[6] These reagents are typically added in a lysis buffer.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a microplate reader compatible with HTRF. The signal is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
The HTRF signal is inversely proportional to the amount of cAMP produced.[5]
-
Use a cAMP standard curve, run in parallel, to convert the HTRF ratio into an absolute concentration of cAMP.[7]
-
Plot the cAMP concentration against the logarithm of the Desmopressin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Note on the use of [Tyr(methyl)2,Arg8]-Vasopressin in a cAMP assay: To confirm the V1a selectivity of [Tyr(methyl)2,Arg8]-Vasopressin, it could be used as an antagonist in a cAMP assay with cells co-expressing V1a and V2 receptors and stimulated with AVP. In this context, it would not be expected to inhibit cAMP production, demonstrating its lack of activity at the V2 receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies with Dp[Tyr(methyl)2,Arg8]-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dp[Tyr(methyl)2,Arg8]-Vasopressin, also identified as dP[Tyr(Me)2]AVP or [1-deaminopenicillamine, 2-(O-methyl)tyrosine]arginine-vasopressin, is a synthetic analog of the neurohormone arginine vasopressin (AVP). It is recognized as a potent antagonist of vasopressin receptors. While some sources classify it as a non-selective V1b receptor antagonist, its structural similarity to the well-characterized V1a antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin (Manning compound), suggests it may also exhibit significant activity at V1a receptors.[1][2]
These application notes provide a framework for investigating the electrophysiological effects of this compound on neuronal activity. Given the limited direct electrophysiological data for this specific compound in publicly available literature, this guide also extrapolates expected outcomes based on studies of closely related V1a receptor antagonists.
Mechanism of Action: Vasopressin V1a Receptor Signaling
Arginine vasopressin, upon binding to the V1a receptor, a Gq/11 protein-coupled receptor (GPCR), initiates a signaling cascade that typically leads to neuronal excitation. The canonical pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade can modulate the activity of various ion channels, leading to membrane depolarization and increased neuronal excitability. As an antagonist, this compound is expected to block these downstream effects by preventing AVP from binding to the V1a receptor.
Figure 1: V1a receptor signaling pathway and antagonist action.
Data Presentation: Expected Electrophysiological Effects
| Parameter | Effect of AVP (Agonist) | Expected Effect of this compound (Antagonist) | Neuronal Population Studied with V1a Antagonists |
| Membrane Potential | Depolarization | Blocks or reverses AVP-induced depolarization | Rostroventrolateral reticular nucleus (RVL) pacemaker neurons |
| Inward Current | Induction of a slow inward current | Blocks AVP-induced inward current | Sympathetic preganglionic neurons, Auditory cortical and thalamic neurons |
| Spontaneous EPSCs (sEPSCs) | Increase in frequency | Prevents AVP-induced increase in sEPSC frequency | Airway vagal preganglionic neurons |
| Spontaneous IPSCs (sIPSCs) | Increase in frequency and amplitude | Prevents AVP-induced increase in sIPSC frequency and amplitude | Airway vagal preganglionic neurons |
| Action Potential Firing | Increased firing rate | Reduces or blocks AVP-induced increase in firing rate | RVL pacemaker neurons, Airway vagal preganglionic neurons |
Experimental Protocols
The following is a generalized protocol for whole-cell patch-clamp recording to characterize the effects of this compound on neuronal activity in brain slices. This protocol should be adapted based on the specific brain region and neuronal population of interest.
Preparation of Solutions
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use. Maintain pH at 7.4.
-
Internal Solution (for Voltage-Clamp, K-Gluconate based) (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Drug Solutions:
-
Arginine Vasopressin (AVP) Stock (1 mM): Dissolve in sterile water. Aliquot and store at -20°C.
-
This compound Stock (1 mM): Dissolve in sterile water or a suitable solvent as per manufacturer's instructions. Aliquot and store at -20°C.
-
Working Solutions: Dilute stock solutions in aCSF to the desired final concentration (e.g., 100 nM - 1 µM for AVP; antagonist concentration to be determined empirically) on the day of the experiment.
-
Brain Slice Preparation
-
Anesthetize the animal (e.g., rat or mouse) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perfuse transcardially with ice-cold, carbogenated aCSF.
-
Rapidly decapitate and dissect the brain in the same ice-cold aCSF.
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
Maintain slices at room temperature in carbogenated aCSF until recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a brain slice to the recording chamber on the stage of an upright microscope equipped with DIC optics and an infrared camera.
-
Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min at a controlled temperature (e.g., 30-32°C).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a neuron in the target region and establish a giga-ohm seal (>1 GΩ).
-
Rupture the membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.
Electrophysiological Recordings
-
Voltage-Clamp Recordings:
-
Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
To measure AVP-induced currents, hold the neuron at a hyperpolarized potential (e.g., -60 mV or -70 mV) and apply AVP.
-
Protocol for Antagonism:
-
Record a stable baseline of activity.
-
Perfuse the slice with AVP at a concentration known to elicit a response (e.g., 500 nM).
-
After observing a stable AVP-induced effect, wash out the AVP.
-
Pre-incubate the slice with this compound for 10-15 minutes.
-
Co-apply AVP and this compound and record the response. A reduction or complete block of the AVP effect indicates antagonism.
-
-
-
Current-Clamp Recordings:
-
Record the resting membrane potential and spontaneous firing activity.
-
Inject current steps to assess neuronal excitability (e.g., firing frequency in response to depolarizing current).
-
Apply AVP and observe changes in membrane potential and firing rate.
-
Test the antagonistic effect of this compound using a similar pre-incubation and co-application protocol as described for voltage-clamp.
-
Figure 2: Experimental workflow for patch-clamp studies.
Concluding Remarks
This compound is a valuable tool for dissecting the role of vasopressin signaling in neuronal circuits. While direct electrophysiological characterization is lacking, the protocols and expected outcomes outlined here, based on the actions of related V1a antagonists, provide a solid foundation for researchers to design and execute experiments to elucidate its specific effects on neuronal excitability and synaptic transmission. Careful dose-response studies will be crucial to determine its potency and selectivity in the specific neuronal populations under investigation.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP) is a critical neurohormone involved in a wide array of physiological processes, including the regulation of water balance, blood pressure, and social behaviors. Its actions are mediated by three G protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2. To dissect the specific contributions of these receptors in health and disease, selective pharmacological tools are indispensable.
This document provides detailed application notes and experimental protocols for the use of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin , a potent and selective antagonist of the vasopressin V1a receptor. Its high affinity and selectivity make it an invaluable tool for investigating V1a receptor-mediated signaling pathways and for the preclinical evaluation of novel therapeutics targeting the vasopressin system.
It is important to note that another compound, "Dp[Tyr(methyl)2,Arg8]-Vasopressin," is sometimes described as a non-selective V1b receptor antagonist. Researchers should be careful to distinguish between these two compounds to ensure accurate experimental design and interpretation. This document will focus exclusively on the V1a-selective antagonist, (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin, providing a clear overview of its potency and selectivity.
Table 1: In Vitro Functional Antagonist Potency
| Assay Type | Target Receptor | Agonist | Potency (IC₅₀) | Reference |
| Inhibition of Intracellular Calcium Increase | Vasopressin V1a | Arginine Vasopressin | 5 nM | |
| Inhibition of Intracellular Calcium Increase | Oxytocin Receptor | Oxytocin | 30 nM |
Table 2: In Vivo Antagonist Potency
| Assay Type | Species | Potency (pA₂) | Reference |
| Rat Vasopressor Assay | Rat | 6.71 | [1] |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater potency.
Signaling Pathways
V1a Receptor Signaling Pathway
The V1a receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, it activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade culminates in various cellular responses, most notably smooth muscle contraction. (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin competitively blocks the initial binding of AVP to the V1a receptor, thereby inhibiting these downstream effects.
V2 Receptor Signaling Pathway
For comparative purposes and to confirm the selectivity of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin, it is often tested against the V2 receptor. The V2 receptor couples to the Gs family of G proteins, which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels, leading to their translocation to the apical membrane of kidney collecting duct cells and subsequent water reabsorption.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Protocol 1: Radioligand Binding Assay for V1a Receptor
This protocol is designed to determine the binding affinity (Ki) of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin for the V1a receptor through competitive displacement of a radiolabeled ligand.
Workflow Diagram
Materials:
-
Cell membranes from a cell line stably expressing the human V1a receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Test Compound: (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
-
Unlabeled Ligand for Non-specific Binding: Arginine Vasopressin (AVP).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Vacuum filtration manifold.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a membrane suspension in Assay Buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-AVP (at a concentration near its Kd) + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL unlabeled AVP (1 µM final concentration) + 50 µL [³H]-AVP + 100 µL membrane suspension.
-
Competitive Binding: 50 µL of serial dilutions of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin + 50 µL [³H]-AVP + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters three times with ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin to inhibit AVP-induced increases in intracellular calcium in cells expressing the V1a receptor.
Materials:
-
Cell line stably expressing the human V1a receptor (e.g., CHO-K1, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist: Arginine Vasopressin (AVP).
-
Test Compound: (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed the V1a receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add varying concentrations of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of AVP (typically the EC₈₀) and immediately begin recording fluorescence intensity over time (e.g., for 90 seconds).
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: In Vivo Rat Pressor Assay
This in vivo assay determines the antagonist potency (pA₂) of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin by measuring its ability to inhibit the pressor (blood pressure increasing) effect of AVP in anesthetized rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g).
-
Anesthetic (e.g., urethane (B1682113) or isoflurane).
-
Cannulas for trachea, jugular vein, and carotid artery.
-
Pressure transducer and recording system.
-
Heating pad to maintain body temperature.
-
Agonist: Arginine Vasopressin (AVP).
-
Test Compound: (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
-
Saline (0.9% NaCl).
Procedure:
-
Animal Preparation: Anesthetize the rat. Cannulate the trachea to ensure a clear airway. Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.
-
Stabilization: Allow the animal's blood pressure to stabilize. Maintain body temperature at 37°C.
-
Baseline Agonist Response: Administer a dose of AVP that elicits a submaximal pressor response and record the increase in mean arterial pressure (MAP). Allow the blood pressure to return to baseline.
-
Antagonist Administration: Administer a single intravenous dose of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
-
Post-Antagonist Agonist Challenge: After a predetermined time (e.g., 15 minutes), re-administer the same dose of AVP and record the pressor response.
-
Dose-Response: Repeat steps 3-5 with different doses of the antagonist in different animals to generate a dose-response curve for the antagonist.
Data Analysis:
-
Calculate the dose ratio for each dose of the antagonist (the ratio of the AVP dose required to produce a given response in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The x-intercept of the Schild plot provides the pA₂ value.
Protocol 4: V2 Receptor cAMP Functional Assay (for Selectivity Testing)
This protocol measures the effect of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin on AVP-induced cAMP production in cells expressing the V2 receptor to assess its selectivity. A Homogeneous Time-Resolved Fluorescence (HTRF) based assay is a common method.
Materials:
-
Cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO).
-
Assay Medium: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (B549326) (dDAVP).
-
Test Compound: (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Prepare a suspension of V2 receptor-expressing cells in Assay Medium.
-
Assay Setup: In a 384-well plate, add:
-
5 µL of cell suspension.
-
5 µL of varying concentrations of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin or vehicle.
-
5 µL of AVP or dDAVP (at a concentration that elicits a submaximal response, e.g., EC₈₀).
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of the HTRF lysis buffer containing cAMP-d2, followed by 5 µL of the anti-cAMP cryptate solution to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to the control wells (basal and agonist-stimulated).
-
Plot the normalized response against the log concentration of the antagonist to generate an inhibition curve and determine the IC₅₀ value. The lack of a significant inhibitory effect at high concentrations would confirm selectivity for the V1a receptor over the V2 receptor.
Conclusion
(d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin is a potent and selective V1a receptor antagonist that serves as a critical tool for researchers investigating the physiological and pathophysiological roles of the vasopressin system. The data and protocols provided in these application notes offer a comprehensive guide for its use in a variety of in vitro and in vivo experimental settings, facilitating the exploration of V1a receptor-mediated pathways and the development of novel therapeutic agents.
References
Application Notes and Protocols: [Tyr(methyl)2,Arg8]-Vasopressin as a Tool for Vasopressin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr(methyl)2,Arg8]-Vasopressin, also known by synonyms such as d(CH2)5[Tyr(Me)2]AVP or the "Manning compound," is a potent and selective synthetic peptide antagonist of the vasopressin V1a receptor.[1][2] Its high affinity for the V1a receptor makes it an invaluable tool for investigating the physiological and pathological roles of this receptor subtype in various systems. The vasopressin system, including its three main receptor subtypes (V1a, V1b, and V2), is implicated in a wide range of physiological processes, from cardiovascular regulation and water homeostasis to social behavior and stress responses.[1][3]
These application notes provide a comprehensive overview of the pharmacological properties of [Tyr(methyl)2,Arg8]-Vasopressin, detailed protocols for its use in key in vitro assays, and visual representations of the relevant signaling pathways to facilitate its effective use in research and drug development.
Physicochemical Properties and Storage
| Property | Value |
| Synonyms | d(CH2)5[Tyr(Me)2]AVP, [Pmp1,Tyr(Me)2]-Arg8-Vasopressin, Manning compound |
| Molecular Formula | C52H74N14O12S2 |
| Molecular Weight | 1151.38 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water |
| Storage | Store at -20°C. For long-term storage, aliquot to avoid repeated freeze-thaw cycles. |
Pharmacological Data
[Tyr(methyl)2,Arg8]-Vasopressin is a highly selective antagonist for the V1a receptor. The following tables summarize its binding affinity and functional potency at vasopressin and oxytocin (B344502) receptors.
Table 1: Binding Affinity (Ki) of [Tyr(methyl)2,Arg8]-Vasopressin
| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference(s) |
| V1a | Syrian Hamster | Brain | 6.87 | [4][5] |
| Oxytocin (OTR) | Syrian Hamster | Brain | 213.8 | [4][5] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.
Table 2: Functional Potency (IC50) of [Tyr(methyl)2,Arg8]-Vasopressin
| Assay | Receptor | Species/Cell Line | IC50 (nM) | Reference(s) |
| Inhibition of Vasopressin-induced Contraction | V1a | Rat Caudal Artery | 1.55 | [6] |
Signaling Pathways
The vasopressin V1a and V2 receptors are G protein-coupled receptors (GPCRs) that activate distinct downstream signaling cascades. [Tyr(methyl)2,Arg8]-Vasopressin selectively antagonizes the V1a receptor pathway.
Caption: V1a Receptor Signaling Pathway and Point of Antagonism.
Caption: V2 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the antagonist properties of [Tyr(methyl)2,Arg8]-Vasopressin.
Protocol 1: V1a Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of [Tyr(methyl)2,Arg8]-Vasopressin for the V1a receptor.
Caption: Workflow for Radioligand Binding Assay.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human or rat V1a receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Test Compound: [Tyr(methyl)2,Arg8]-Vasopressin.
-
Non-specific Binding Control: High concentration of unlabeled Arginine Vasopressin (AVP) (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) and a vacuum filtration manifold.
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of [Tyr(methyl)2,Arg8]-Vasopressin in assay buffer. The final concentration in the assay should typically range from 10 pM to 10 µM.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
[Tyr(methyl)2,Arg8]-Vasopressin at various concentrations (for total binding, add assay buffer; for non-specific binding, add 1 µM unlabeled AVP).
-
[3H]-AVP at a final concentration at or below its Kd (e.g., 0.5-1.0 nM).
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using the vacuum manifold.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of [Tyr(methyl)2,Arg8]-Vasopressin.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: V1a Receptor-Mediated Calcium Mobilization Assay
This protocol describes a cell-based functional assay to determine the potency of [Tyr(methyl)2,Arg8]-Vasopressin in antagonizing AVP-induced intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line stably expressing the human or rat V1a receptor (e.g., CHO-K1, HEK293).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): An anion-exchange transport inhibitor that can improve dye retention in some cell lines.
-
Agonist: Arginine Vasopressin (AVP).
-
Test Compound: [Tyr(methyl)2,Arg8]-Vasopressin.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the V1a receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Probenecid can be included if necessary.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of [Tyr(methyl)2,Arg8]-Vasopressin to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of AVP (typically an EC80 concentration to elicit a robust response) into the wells.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of [Tyr(methyl)2,Arg8]-Vasopressin at each concentration by measuring the peak fluorescence response.
-
Plot the percentage of inhibition against the log concentration of the antagonist to generate an inhibition curve and determine the IC50 value.
-
Protocol 3: V2 Receptor Functional Assay (cAMP Accumulation)
This assay is used to confirm the selectivity of [Tyr(methyl)2,Arg8]-Vasopressin by demonstrating its lack of antagonistic activity at the V2 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human or rat V2 receptor (e.g., HEK293, CHO-K1).
-
Phosphodiesterase (PDE) inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Agonist: Arginine Vasopressin (AVP) or the V2-selective agonist desmopressin (B549326) (dDAVP).
-
Test Compound: [Tyr(methyl)2,Arg8]-Vasopressin.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Cell Plating: Seed the V2 receptor-expressing cells into a suitable multi-well plate.
-
Pre-incubation:
-
Pre-incubate the cells with the PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for a defined period (e.g., 30 minutes) at 37°C.
-
Add various concentrations of [Tyr(methyl)2,Arg8]-Vasopressin to the wells and continue the incubation.
-
-
Agonist Stimulation: Add AVP or dDAVP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample.
-
Plot the cAMP concentration against the log concentration of [Tyr(methyl)2,Arg8]-Vasopressin. A lack of a dose-dependent decrease in cAMP levels will confirm the antagonist's selectivity for the V1a receptor over the V2 receptor.
-
Conclusion
[Tyr(methyl)2,Arg8]-Vasopressin is a potent and selective V1a receptor antagonist that serves as an essential tool for dissecting the complex roles of the vasopressin system. The data and protocols provided in these application notes offer a robust framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of V1a receptor pharmacology and its implications in health and disease.
Disclaimer: These protocols are intended as a guide. Optimal experimental conditions may vary and should be determined empirically for each specific application and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits. For research use only. Not for use in diagnostic or therapeutic procedures.
References
- 1. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor specificities of vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dp[Tyr(methyl)2,Arg8]-Vasopressin in Anxiety and Depression Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dp[Tyr(methyl)2,Arg8]-Vasopressin, a synthetic peptide analog of arginine vasopressin (AVP), is a non-selective antagonist of the vasopressin V1b receptor.[1][2] The vasopressin system, particularly the V1b receptor, is critically involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the body's stress response.[3] Dysregulation of the HPA axis is a well-established factor in the pathophysiology of anxiety and depression.[3] Consequently, V1b receptor antagonists like this compound are valuable research tools for investigating the role of the vasopressin system in these disorders and for the potential development of novel therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound in preclinical studies of anxiety and depression, including its pharmacological properties, detailed experimental protocols, and relevant signaling pathways.
Pharmacological Profile
This compound acts as a competitive antagonist at vasopressin receptors. While it is primarily characterized as a V1b receptor antagonist, its full selectivity profile is crucial for interpreting experimental results. The table below summarizes the available binding affinity data for a related compound at rat vasopressin receptors, which can serve as a preliminary guide.
Table 1: Binding Affinity of a Related Vasopressin Antagonist
| Receptor Subtype | Ligand | Species | Tissue | Ki (nM) |
| V1a | YM 218 | Rat | Liver | 0.5 |
| V2 | YM 218 | Rat | Kidney | 72.2 |
| V1b | YM 218 | Rat | Pituitary | 1510 |
Note: Data for a compound identified as YM 218. The direct binding affinities for this compound require further confirmation.[4]
V1b Receptor Signaling Pathway
The V1b receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and in various brain regions implicated in emotional regulation, including the amygdala and hippocampus.[3][5] Upon binding of endogenous vasopressin, the V1b receptor activates the Gq/11 protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release, influencing behavioral responses to stress. This compound competitively blocks the binding of vasopressin to the V1b receptor, thereby inhibiting this downstream signaling cascade.
Application in Preclinical Models of Anxiety and Depression
V1b receptor antagonists have demonstrated anxiolytic and antidepressant-like effects in various animal models. The following sections provide detailed protocols for assessing the efficacy of this compound in two commonly used behavioral paradigms.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Experimental Protocol: Elevated Plus-Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. The maze should be made of a non-porous material for easy cleaning.
-
Animals: Adult male rats or mice. Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Drug Preparation: this compound should be dissolved in a sterile vehicle, such as artificial cerebrospinal fluid (aCSF) or saline, for central administration. The concentration should be prepared to allow for the desired dose to be administered in a small volume (e.g., 1-5 µL for intracerebroventricular injection in mice).
-
Administration:
-
Intracerebroventricular (ICV) Injection: For direct central nervous system effects, administer the compound via a surgically implanted guide cannula into a lateral ventricle. A typical procedure involves anesthetizing the animal, securing it in a stereotaxic frame, and lowering an injection needle through the guide cannula to the target coordinates. The solution is then infused slowly over a set period.[6][7][8]
-
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the test.
-
Administer this compound or vehicle at a predetermined time before the test (e.g., 15-30 minutes for ICV administration).
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera for subsequent analysis.
-
-
Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect. Total distance traveled can also be measured to control for confounding effects on locomotor activity.
Table 2: Representative Data for a V1b Antagonist (SSR149415) in the Elevated Plus-Maze (Rats)
| Treatment Group | Dose (mg/kg, p.o.) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle | - | 25 ± 3 |
| SSR149415 | 10 | 40 ± 4 |
| Diazepam (Positive Control) | 2.5 | 45 ± 5 |
*P < 0.05 compared to vehicle. Data adapted from a study on a different V1b antagonist, SSR149415, and serves as an example of expected outcomes.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a widely used behavioral despair test for screening potential antidepressant drugs. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatments are known to reduce the duration of immobility.
Experimental Protocol: Forced Swim Test
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
Animals: Adult male mice or rats.
-
Drug Preparation and Administration: As described for the EPM protocol.
-
Procedure:
-
Pre-test Session (Day 1): Place each animal in the cylinder for a 15-minute session. This initial exposure induces a state of despair that is sensitive to antidepressant treatment on the subsequent day. Remove the animal, dry it thoroughly, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle. At a predetermined time post-injection (e.g., 30-60 minutes), place the animal back into the water-filled cylinder for a 5-minute test session.
-
Record the session for later analysis.
-
-
Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the 5-minute test session. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
Table 3: Expected Outcome for a V1b Antagonist in the Forced Swim Test
| Treatment Group | Dose | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | - | Baseline |
| This compound | To be determined | Decreased |
| Positive Control (e.g., Imipramine) | Standard dose | Significantly Decreased |
Note: Specific quantitative data for this compound in the FST is not currently available in the cited literature and would need to be determined experimentally.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for preclinical studies investigating the effects of this compound on anxiety and depression.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the V1b receptor in the neurobiology of anxiety and depression. The protocols outlined in these application notes provide a framework for conducting preclinical studies to evaluate its potential as a therapeutic agent. Careful consideration of experimental design, including appropriate controls, dose-response studies, and detailed behavioral analysis, is essential for obtaining robust and interpretable data. Further research is warranted to fully characterize the selectivity profile and in vivo efficacy of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Vasopressin Receptor | Ambeed.com [ambeed.com]
- 5. Frontiers | Social Context, Stress, Neuropsychiatric Disorders, and the Vasopressin 1b Receptor [frontiersin.org]
- 6. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 7. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Dp[Tyr(methyl)2,Arg8]-Vasopressin" solubility and stability in buffer
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Dp[Tyr(methyl)2,Arg8]-Vasopressin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a synthetic peptide that functions as a non-selective antagonist for the arginine vasopressin V1b receptor. It is also often referred to by the nomenclature (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin. By binding to vasopressin receptors, it blocks the physiological effects of endogenous vasopressin, a hormone involved in regulating blood pressure and water retention. Its primary application in research is to investigate the roles of the vasopressin system in various physiological processes.
Q2: What is the recommended solvent for reconstituting lyophilized this compound?
A: For initial reconstitution of the lyophilized peptide, sterile, high-purity water is recommended. A related analog, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, has been reported to be soluble in water up to 2 mg/ml.[1][2] For specific experimental needs, the peptide can subsequently be diluted into an appropriate buffer.
Q3: How should I store the lyophilized peptide and the reconstituted solution?
A: Proper storage is critical to maintain the integrity of this compound. Recommendations for a similar vasopressin antagonist suggest the following storage conditions:
-
Lyophilized Powder: Store at -20°C for long-term stability.
-
Reconstituted Solution: For long-term storage, it is highly recommended to aliquot the reconstituted solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term use, the solution can be stored at 2-8°C for a few days, although this should be minimized.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving the Peptide | The peptide may have poor solubility in the chosen solvent or buffer. | 1. Ensure the vial has warmed to room temperature before opening to prevent moisture condensation. 2. Attempt initial reconstitution in a small volume of sterile water. 3. If solubility issues persist in your experimental buffer, consider adjusting the pH. An acidic pH may improve the stability of vasopressin analogs.[3] 4. Gentle vortexing or swirling can aid dissolution. Avoid vigorous shaking, which can cause peptide aggregation.[3] |
| Inconsistent Experimental Results | The peptide may have degraded due to improper storage or handling. | 1. Always prepare fresh working solutions for each experiment from a frozen stock aliquot. 2. Avoid multiple freeze-thaw cycles of the stock solution.[3] 3. Visually inspect the solution for any signs of precipitation or discoloration before use. 4. Ensure the pH of your experimental buffer is compatible with the peptide's stability. |
| Loss of Biological Activity | The peptide's structure and function may be compromised. | 1. Confirm that the storage conditions for both the lyophilized powder and reconstituted aliquots have been consistently maintained at the recommended temperatures. 2. If microbial contamination is suspected, use sterile techniques for reconstitution and handling.[3] |
Solubility Data
Quantitative solubility data for this compound in various buffers is not extensively available. However, data for a closely related analog provides a useful reference.
| Compound | Solvent | Reported Solubility |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Water | Soluble to 2 mg/ml[1][2] |
Stability Overview
While specific stability studies on this compound in different buffers are limited, general principles for peptide stability apply. Peptides are susceptible to degradation through mechanisms such as oxidation and hydrolysis. For vasopressin and its analogs, maintaining a slightly acidic pH can be beneficial for stability in solution. To ensure optimal performance, it is crucial to handle the peptide under sterile conditions and minimize its time in solution at room temperature.
Experimental Protocols
Protocol for Reconstitution of Lyophilized Peptide
This protocol provides a general procedure for the reconstitution of this compound.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents moisture from condensing inside the vial upon opening.
-
Solvent Addition: Using a sterile syringe, add the calculated volume of sterile, high-purity water to the vial to achieve the desired stock concentration.
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing to prevent aggregation.
-
Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store these aliquots at -80°C.
Visualizations
Signaling Pathway of Vasopressin V1a Receptor Antagonism
The following diagram illustrates the mechanism of action for a vasopressin V1a receptor antagonist, which is relevant to the function of this compound.
References
Technical Support Center: Vasopressin Antagonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with vasopressin antagonists. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of in vitro and in vivo studies.
Troubleshooting Guides
In Vitro Receptor Binding Assays
Radioligand binding assays are fundamental for determining the affinity of an antagonist for vasopressin receptors. However, various issues can arise, leading to unreliable data.
Table 1: Troubleshooting Common Problems in Receptor Binding Assays
| Problem | Potential Causes | Recommended Solutions |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient washing of filters. 3. Lipophilic antagonist sticking to filters or vials. 4. Inappropriate blocking agent in the assay buffer. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Consider using alternative assay formats like Scintillation Proximity Assay (SPA). 4. Optimize the concentration of bovine serum albumin (BSA) or test other blocking agents. |
| Low or No Specific Binding | 1. Degraded radioligand or antagonist. 2. Insufficient receptor concentration in the membrane preparation. 3. Incorrect assay buffer composition (pH, ions). 4. Assay has not reached equilibrium. | 1. Aliquot and store ligands at -80°C; avoid repeated freeze-thaw cycles. 2. Increase the amount of membrane protein per well. Confirm receptor expression via Western blot or with a control ligand. 3. Verify the pH (typically 7.4) and ionic strength of the buffer. Vasopressin receptor binding can be sensitive to divalent cations like Mg²⁺.[1] 4. Increase the incubation time. Determine the time to reach equilibrium with a time-course experiment. |
| Inconsistent Results Between Repeats | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. 4. Variability in membrane preparations. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing after adding each reagent. 3. Use a temperature-controlled incubator or water bath. 4. Prepare a large batch of cell membranes and store them in aliquots at -80°C for consistency across experiments. |
Cell-Based Functional Assays
Functional assays, such as cAMP accumulation for V2 receptors, are crucial for determining the potency and efficacy of antagonists.
Table 2: Troubleshooting V2 Receptor cAMP Assays
| Problem | Potential Causes | Recommended Solutions |
| Low Signal-to-Background Ratio | 1. Low receptor expression in the cell line. 2. High phosphodiesterase (PDE) activity degrading cAMP. 3. Insufficient agonist stimulation. 4. Low cell number or viability. | 1. Use a cell line with confirmed high expression of the V2 receptor. 2. Include a PDE inhibitor, such as 0.5 mM IBMX (3-isobutyl-1-methylxanthine), in the assay buffer.[1][2][3] 3. Use an agonist concentration at or above the EC80 for antagonist mode. 4. Optimize cell seeding density and ensure high viability (>95%) before starting the assay. |
| High Basal cAMP Levels | 1. Constitutive activity of the receptor. 2. Contamination of cells or reagents. | 1. This can be inherent to the cell line or receptor construct. Characterize the basal activity and account for it in data analysis. 2. Use aseptic techniques and fresh, sterile reagents. |
| Inconsistent Results | 1. Variations in cell culture conditions. 2. Compound instability in aqueous solutions. 3. Final DMSO concentration is too high or varies. | 1. Standardize cell passage number, confluency, and serum batches.[4] 2. Prepare fresh dilutions for each experiment from a frozen stock.[4] 3. Keep the final DMSO concentration low (typically <0.5%) and consistent across all wells.[5] |
Visualizing Key Processes
To better understand the experimental context, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing "Dp[Tyr(methyl)2,Arg8]-Vasopressin" Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dp[Tyr(methyl)2,Arg8]-Vasopressin in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this vasopressin receptor antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide analog of arginine vasopressin (AVP). It functions as a competitive antagonist at vasopressin receptors. While it is primarily recognized as a selective antagonist of the vasopressin V1a receptor, some sources describe it as a non-selective V1b receptor antagonist.[1][2][3][4] This discrepancy should be considered when designing experiments and interpreting results. The V1a and V1b receptors are G protein-coupled receptors (GPCRs) that, upon activation by vasopressin, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger in many cellular processes. This compound blocks the binding of AVP to these receptors, thereby inhibiting this signaling pathway.
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type, the expression level of the target receptor, and the specific experimental endpoint being measured. Based on available data, a concentration range of 1 nM to 1 µM is a good starting point for most in vitro applications. For instance, in studies measuring the inhibition of vasopressin-induced intracellular calcium increase, an IC50 of 5 nM has been reported.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is soluble in water up to 2 mg/mL. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, aqueous buffer. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or colder. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium or assay buffer.
Q4: Can this compound be used to study other receptors?
While primarily targeting vasopressin receptors, it's important to be aware of potential off-target effects. For example, it has been shown to inhibit oxytocin-induced increases in intracellular calcium with an IC50 of 30 nM.[5] When using this antagonist, especially at higher concentrations, it is good practice to include appropriate controls to rule out off-target effects. This may involve using cell lines that do not express the target vasopressin receptor or co-incubation with selective antagonists for other potential targets.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low antagonist activity observed. | 1. Degraded peptide: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal antagonist concentration: The concentration used may be too low for the specific cell line or assay. 3. Low receptor expression: The cell line may have low or no expression of the target vasopressin receptor. 4. Incorrect assay buffer conditions: pH or ionic strength of the buffer may not be optimal for receptor binding. | 1. Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). 3. Verify receptor expression using techniques like qPCR, Western blot, or by using a known agonist as a positive control. 4. Ensure the assay buffer has a physiological pH (around 7.4) and check if divalent cations like Mg2+ are required for your specific receptor. |
| High background signal in the assay. | 1. Contamination of cell culture: Microbial contamination can interfere with assay readouts. 2. Autofluorescence of the compound: The antagonist itself might be fluorescent at the assay wavelengths. 3. Non-specific binding: At high concentrations, the peptide may bind to other cellular components or the assay plate. | 1. Regularly check cell cultures for contamination and practice good aseptic technique. 2. Run a control with the antagonist in the absence of cells to check for autofluorescence. 3. Include a control with a cell line that does not express the target receptor to assess non-specific effects. Consider adding a small amount of BSA (e.g., 0.1%) to the assay buffer to reduce non-specific binding. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect receptor expression and signaling. 2. Pipetting errors: Inaccurate pipetting of the antagonist or other reagents. 3. Inconsistent incubation times: Variations in the timing of antagonist pre-incubation or agonist stimulation. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Use a timer to ensure consistent incubation periods for all steps of the experiment. |
| Unexpected agonist-like activity. | 1. Partial agonism: The compound may act as a partial agonist at the receptor. 2. Off-target effects: The compound may be activating another receptor in the cell line that produces a similar downstream signal. | 1. Carefully analyze the dose-response curve. Partial agonists will elicit a response but with a lower maximal effect compared to a full agonist. 2. Use a selective antagonist for the suspected off-target receptor in combination with this compound to see if the agonist-like effect is blocked. |
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Agonist Inhibited | Reference |
| IC50 | 5 nM | Not Specified | Vasopressin | [5] |
| IC50 | 30 nM | Not Specified | Oxytocin | [5] |
| pA2 | 6.71 | Not Specified | Not Specified | [2] |
| Ki (calculated from pA2) | ~20 nM | Not Specified | Not Specified | [2] |
Experimental Protocols
Protocol: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells expressing the target vasopressin receptor (e.g., A7r5 cells)
-
Black, clear-bottom 96-well plates
-
This compound
-
Arginine Vasopressin (AVP) or other suitable agonist
-
Fura-2 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence plate reader capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Cell Plating:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. First, dissolve Fura-2 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM).
-
On the day of the experiment, dilute the Fura-2 AM stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM. To aid in dispersion, pre-mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in the physiological buffer at concentrations 2X the final desired assay concentrations.
-
After the dye loading incubation, gently wash the cells twice with the physiological buffer to remove extracellular dye.
-
Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (buffer with the same final concentration of DMSO as the antagonist wells).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of the agonist (e.g., AVP) in the physiological buffer at a concentration that is 2X its EC80 (the concentration that gives 80% of the maximal response).
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject the agonist solution into each well.
-
Immediately begin recording the fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) and the emission wavelength (510 nm) for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (340 nm / 380 nm) for each time point.
-
Determine the peak response for each well.
-
Normalize the data to the response of the agonist-only control wells.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: V1a/V1b receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound in a calcium mobilization assay.
Caption: A logical workflow for troubleshooting a lack of antagonist effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Vasopressin stimulates Ca2+ spiking activity in A7r5 vascular smooth muscle cells via activation of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
"Dp[Tyr(methyl)2,Arg8]-Vasopressin" potential off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the vasopressin V1a receptor antagonist, Dp[Tyr(methyl)2,Arg8]-Vasopressin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as d(CH2)5[Tyr(Me)2]AVP or "Manning Compound," is a synthetic peptide analog of arginine vasopressin (AVP). It functions as a potent and selective antagonist of the vasopressin V1a receptor. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous AVP, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium concentrations, resulting in physiological responses such as vasoconstriction. By competitively blocking the binding of AVP to the V1a receptor, this compound inhibits these downstream effects.
Q2: What are the known off-target interactions for this compound?
A2: The most well-characterized off-target interaction of this compound is with the oxytocin (B344502) receptor (OTR), which is structurally related to the vasopressin receptors.[1][2] Quantitative data indicates that it has a lower affinity for the oxytocin receptor compared to the V1a receptor.[1][2] There is a lack of comprehensive public data on its binding affinity for the vasopressin V1b and V2 receptor subtypes. Researchers should exercise caution and empirically determine the activity of this antagonist on these receptors in their experimental system.
Q3: Are there any potential non-receptor-mediated off-target effects?
A3: Yes, a study conducted in neonatal rats reported significant developmental toxicity that may not be related to its activity at vasopressin receptors.[3] In this study, neonatal rats treated with this compound showed reduced body growth, as well as decreased brain and kidney weights.[3] These effects could not be reversed by co-administration of vasopressin, suggesting a potential non-AVP-related toxic effect.[3] Researchers should be aware of these potential developmental effects, especially in in vivo studies involving young animals or long-term administration.
Q4: My experiment shows a weaker than expected antagonist effect. What are the possible reasons?
A4: Several factors could contribute to a perceived lack of potency:
-
Peptide Integrity: Ensure the peptide has been stored correctly (typically at -20°C or lower) and has not undergone multiple freeze-thaw cycles, which can degrade the peptide.
-
Solubility and Concentration: Verify the complete solubilization of the peptide and the accuracy of its final concentration in your assay buffer.
-
Receptor Subtype Expression: If your experimental system expresses high levels of oxytocin receptors, the antagonist may be sequestered by these off-target receptors, reducing its effective concentration at the V1a receptor.
-
Agonist Concentration: In competitive antagonism assays, a high concentration of the agonist (e.g., AVP) will require a higher concentration of the antagonist to achieve effective inhibition.
-
Assay Conditions: Factors such as pH, ionic strength of the buffer, and the presence of detergents can influence ligand-receptor binding.
Quantitative Data Summary
The following table summarizes the available binding affinity data for this compound ("Manning Compound") at the V1a and oxytocin receptors.
| Receptor | Ligand | Ki (nM) [95% CI] | Species | Source |
| V1a Receptor | This compound | 6.87 [4.0 - 11.9] | Hamster (Brain) | [1][2] |
| Oxytocin Receptor | This compound | 213.8 [117.3 - 392.7] | Hamster (Brain) | [1][2] |
Experimental Protocols
1. Radioligand Competition Binding Assay to Determine Binding Affinity (Ki)
This protocol is a generalized method for determining the binding affinity of this compound for the V1a receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human V1a receptor.
-
Radiolabeled V1a receptor antagonist (e.g., [3H]-SR 49059 or [125I]-Linear AVP antagonist).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, add a constant concentration of the radiolabeled antagonist to each well.
-
Add increasing concentrations of the unlabeled this compound to the appropriate wells.
-
To determine non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the Ki value using the Cheng-Prusoff equation, incorporating the Kd of the radioligand.
-
2. Calcium Mobilization Functional Assay
This protocol measures the functional antagonism of this compound at the Gq-coupled V1a receptor.
-
Materials:
-
A cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
Arginine Vasopressin (AVP) as the agonist.
-
This compound as the antagonist.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate the V1a-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with probenecid) and incubate in the dark at 37°C for approximately 1 hour.
-
During the final 15-30 minutes of incubation, add varying concentrations of this compound to the wells.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a fixed concentration of AVP (typically the EC80) to all wells to stimulate the V1a receptor.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium transient.
-
The inhibitory effect of this compound is determined by the reduction in the AVP-induced fluorescence signal.
-
Calculate the IC50 value by plotting the antagonist concentration versus the inhibition of the agonist response.
-
Visualizations
Caption: V1a receptor signaling pathway and point of inhibition.
Caption: Potential off-target interaction at the oxytocin receptor.
Caption: Experimental workflow for assessing antagonist selectivity.
References
- 1. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neonatal treatment with vasopressin antagonist dP[Tyr(Me)2]AVP, but not with vasopressin antagonist d(CH2)5[Tyr(Me)2]AVP, inhibits body and brain development and induces polyuria in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vasopressin Receptor Binding Assays
Welcome to the technical support center for vasopressin receptor binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing excessively high non-specific binding (NSB) in my radioligand binding assay. What are the potential causes and how can I mitigate this?
A1: High non-specific binding can obscure your specific binding signal, leading to an inaccurate assessment of receptor affinity (Kd) and density (Bmax). Ideally, non-specific binding should represent less than 50% of the total binding at the highest concentration of radioligand used.[1] Below are common causes and their respective solutions:
| Potential Cause | Recommended Solutions |
| Radioligand Issues | |
| Concentration too high | Use a lower concentration of the radioligand, ideally at or below its Kd value.[1] |
| Hydrophobic nature of the radioligand | Hydrophobic ligands are more prone to non-specific binding.[1][2] Consider adding a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer or pre-coating filters with BSA.[1] |
| Radioligand degradation or impurity | Ensure the radiochemical purity is high (typically >90%) and use a fresh stock.[1][2] |
| Assay Conditions | |
| Inappropriate filter type | Use glass fiber filters and consider pre-treating them with a polymer such as 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[3][4] |
| Insufficient washing | Increase the volume and/or the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[4] |
| Suboptimal buffer composition | Optimize the pH and ionic strength of your buffers. The inclusion of BSA, salts, or detergents can help minimize non-specific interactions.[1] |
| Receptor/Membrane Preparation | |
| High membrane protein concentration | Reduce the amount of membrane protein per well. A typical range for many receptor assays is 100-500 µg.[1][4] |
Q2: My specific binding is very low or absent. What are the likely reasons and troubleshooting steps?
A2: Low or no specific binding can be frustrating. Here are several factors that could be contributing to this issue:
| Potential Cause | Recommended Solutions |
| Ligand and Receptor Integrity | |
| Degraded radioligand or test compounds | Aliquot and store all ligands at -80°C to prevent degradation from repeated freeze-thaw cycles.[5] |
| Insufficient receptor concentration | Increase the amount of membrane protein per well. You can also confirm receptor expression levels using methods like Western blotting.[5] |
| Receptor degradation | If preparing your own membranes, ensure the use of a protease inhibitor cocktail during homogenization to prevent receptor degradation.[5] |
| Assay Conditions | |
| Assay not at equilibrium | Increase the incubation time to ensure the binding has reached equilibrium. This can be confirmed through association kinetic experiments.[4][5] |
| Incorrect buffer composition | Verify the pH and ionic strength of the assay buffer. Vasopressin receptor binding can be particularly sensitive to divalent cations like Mg²⁺.[5] |
| Radioligand Issues | |
| Low specific activity of radioligand | For tritiated ligands, a specific activity of over 20 Ci/mmol is recommended for detecting low levels of binding.[2][4] |
| Inaccurate radioligand concentration | Double-check all dilutions to ensure the final concentration in the assay is correct.[4] |
Q3: My results are inconsistent between experimental repeats. What could be causing this variability?
A3: Inconsistent results can stem from several procedural factors. Here’s what to check:
| Potential Cause | Recommended Solutions |
| Pipetting and Reagent Handling | |
| Inaccurate pipetting | Regularly calibrate your pipettes. For viscous solutions, consider using reverse pipetting techniques. |
| Incomplete mixing of reagents | Ensure all components are thoroughly mixed after each addition to the assay wells. |
| Experimental Conditions | |
| Temperature fluctuations | Use a temperature-controlled incubator or water bath to maintain a consistent temperature during incubation. |
| Variability in membrane preparations | If preparing your own membranes, create a large batch and store it in aliquots at -80°C to ensure consistency across multiple experiments. |
| Filtration and Washing | |
| Inconsistent washing technique | Ensure that the vacuum pressure and wash times are consistent for all samples during the filtration step. |
Quantitative Data Summary
The following tables provide a summary of binding affinities for commonly used radioligands and a selection of agonists and antagonists for human vasopressin receptors. Note that these values can vary depending on the specific experimental conditions.
Table 1: Radioligand Binding Parameters (Kd and Bmax)
| Receptor Subtype | Radioligand | Typical Kd (nM) | Typical Bmax (pmol/mg protein) | Cell System |
| V1a | [³H]-Arginine Vasopressin | 0.36 | 4.5 - 15 | 1321N1 cells |
| V1b | [³H]-Arginine Vasopressin | 0.28 | 1.31 | CHO-K1 cells[6] |
| V2 | [³H]-Arginine Vasopressin | 2.83 | Not Specified | Recombinant cell line[5] |
| V2 | [³H]-DDAVP | 0.76 | Not Specified | Rat kidney membranes[7] |
Table 2: Comparative Binding Affinities (Ki in nM) of Common Ligands
| Compound | V1a Receptor (Ki, nM) | V1b (V3) Receptor (Ki, nM) | V2 Receptor (Ki, nM) | Primary Effect |
| Agonists | ||||
| Arginine Vasopressin (AVP) | 1.8 ± 0.4 | ~0.16[6] | ~0.85 | Non-selective Agonist |
| Desmopressin | 62.4 | Not Specified | 65.9 | V2-selective Agonist |
| Oxytocin | 129 ± 22 | 1782 | Not Specified | Weak Agonist |
| Antagonists | ||||
| Relcovaptan (SR-49059) | 1.3 ± 0.2 | Not Specified | Not Specified | V1a-selective Antagonist |
| Tolvaptan | Not Specified | Not Specified | Potent | V2-selective Antagonist |
| Conivaptan | Potent | Not Specified | Potent | V1a/V2 Antagonist |
Vasopressin Receptor Signaling Pathways
The three subtypes of vasopressin receptors (V1a, V1b, and V2) are G protein-coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon activation.[8]
V1a and V1b Receptor Signaling (Gq Pathway)
The V1a and V1b receptors primarily couple to Gq/11 proteins.[9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
V2 Receptor Signaling (Gs Pathway)
The V2 receptor is coupled to the Gs protein.[10] Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, a key one being the aquaporin-2 (AQP2) water channels in the kidney, leading to their translocation to the cell membrane and increased water reabsorption.[8][10]
Detailed Experimental Protocols
Here are detailed protocols for key experiments in vasopressin receptor binding assays.
Membrane Preparation from Cultured Cells
This protocol outlines the steps for preparing cell membranes enriched with vasopressin receptors.
Detailed Steps:
-
Cell Culture: Grow cells stably expressing the human vasopressin receptor subtype of interest to high confluency.
-
Harvesting: Scrape and collect the cells, then wash them with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Disrupt the cells using a Dounce or Polytron homogenizer on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Supernatant Collection: Carefully collect the supernatant which contains the cell membranes.
-
High-Speed Centrifugation: Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[3]
-
Washing: Discard the supernatant and wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Final Resuspension: Resuspend the final membrane pellet in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C for future use.
Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
Membrane preparation
-
Radioligand (e.g., [³H]-Arginine Vasopressin)
-
Unlabeled ligand for non-specific binding determination (e.g., unlabeled AVP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-treated with 0.3-0.5% PEI)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up reactions in triplicate.
-
Total Binding: Add increasing concentrations of the radioligand to wells containing a fixed amount of membrane preparation (e.g., 10-20 µg protein/well) in assay buffer.
-
Non-Specific Binding: In a parallel set of wells, add the same increasing concentrations of radioligand and membrane preparation, but also include a high concentration of unlabeled ligand (e.g., 1 µM AVP) to saturate the specific binding sites.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25-30°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding against the free radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax values.
-
Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Wells containing a fixed amount of membrane preparation and a fixed concentration of radioligand (at or below its Kd).
-
Non-Specific Binding: Wells with membrane preparation, radioligand, and a saturating concentration of a reference unlabeled ligand.
-
Competition: Wells with membrane preparation, radioligand, and increasing concentrations of the unlabeled test compound.
-
-
Incubation, Filtration, Washing, and Quantification: Follow steps 2-5 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ChemiScreen Human V 2 Vasopressin Receptor Membrane Preparation | Sigma-Aldrich [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. Properties of [3H]1-desamino-8-D-arginine vasopressin as a radioligand for vasopressin V2-receptors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
How to avoid "Dp[Tyr(methyl)2,Arg8]-Vasopressin" degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of Dp[Tyr(methyl)2,Arg8]-Vasopressin during experimental procedures. By following these recommendations, users can ensure the integrity, activity, and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A1: For maximum stability, the lyophilized peptide should be stored in a tightly sealed vial at -20°C for short-to-medium-term storage and is recommended to be stored at -80°C for long-term preservation.[1][2][3][4] It is crucial to protect the powder from moisture and light.[3][4] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[1][5]
Q2: What is the best way to reconstitute this compound?
A2: Reconstitution should be performed using a sterile, slightly acidic, buffered solution (pH 5-7).[2] High-purity sterile water is a common solvent. For peptides with basic residues like Arginine, dissolving in a dilute acetic acid solution (e.g., 0.1-25%) can be beneficial.[6] To reconstitute, slowly add the solvent to the vial, gently swirling to dissolve the powder. Avoid vigorous shaking or vortexing, as this can cause aggregation.[5]
Q3: How should I store the reconstituted peptide solution?
A3: Peptide solutions are significantly less stable than the lyophilized powder.[2] For immediate use, solutions can be stored at 4°C for a few days, but for longer-term storage, they must be frozen.[1] It is highly recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or, preferably, -80°C.[1][2] This practice is critical to avoid repeated freeze-thaw cycles, which accelerate peptide degradation.[1][2]
Q4: What is the optimal pH for storing this vasopressin analog in solution?
A4: Studies on Arginine-Vasopressin have shown that maximum stability in solution is achieved at a pH of 3.35.[2] While the optimal pH for this specific analog may vary slightly, maintaining a mildly acidic pH is generally recommended to minimize degradation.
Q5: My experiment is in a biological matrix (e.g., plasma, serum, tissue homogenate). How can I prevent enzymatic degradation?
A5: Peptides are susceptible to degradation by proteases present in biological samples. To mitigate this, it is advisable to add protease inhibitors to your samples. For vasopressin and its analogs, inhibitors such as aprotinin (B3435010) and bestatin (B1682670) (an aminopeptidase (B13392206) inhibitor) have been shown to be effective.[7][8] Additionally, keeping samples on ice and processing them quickly will help reduce enzymatic activity.
Q6: What are the visible signs of peptide degradation?
A6: Signs of degradation can include a decrease in the peptide's biological activity, changes in solubility (difficulty in dissolving), or the appearance of cloudiness or precipitation in the solution.[5] For a more definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of new peaks corresponding to degradation products.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Biological Activity | 1. Improper storage (incorrect temperature, repeated freeze-thaw cycles).[5] 2. Degradation due to suboptimal pH. 3. Enzymatic degradation in biological samples. 4. Microbial contamination. | 1. Ensure lyophilized powder is stored at -20°C or -80°C. Aliquot reconstituted solutions and store at -80°C to avoid freeze-thaw cycles.[1][5] 2. Prepare solutions in a slightly acidic buffer (pH ~5-7) or as low as pH 3.35 for enhanced stability.[2] 3. Add protease inhibitors (e.g., aprotinin, bestatin) to your experimental matrix.[7][8] 4. Use sterile solvents and techniques for reconstitution and handling.[2] |
| Inconsistent Experimental Results | 1. Inaccurate peptide concentration due to incomplete dissolution or degradation. 2. Adsorption of the peptide to plastic surfaces. | 1. Ensure the peptide is fully dissolved before use. If solubility is an issue, gentle sonication may help.[5] Periodically check the purity of your stock solution via HPLC. 2. For hydrophobic peptides, using glass vials or specialized non-adsorbing plasticware can minimize loss.[4][6] |
| Precipitate Forms in Solution | 1. Peptide aggregation. 2. Poor solubility in the chosen solvent. 3. Contamination. | 1. Avoid vigorous shaking during reconstitution. If aggregation occurs, try gentle sonication. 2. Re-evaluate the reconstitution solvent. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution, followed by dilution in an aqueous buffer.[2] 3. Ensure all solvents and materials are sterile. |
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Short to Long-term | Keep tightly sealed, protected from moisture and light.[3][4] |
| Reconstituted Solution | 4°C | Short-term (days) | For immediate use only.[1] |
| -20°C | Medium-term | Aliquot to prevent freeze-thaw cycles.[1][2] | |
| -80°C | Long-term | Recommended for best stability. Aliquot into single-use volumes.[1][2] |
Table 2: pH and Temperature Effects on Vasopressin Stability in Solution
| Parameter | Condition | Effect on Stability | Reference |
| pH | 3.35 | Maximum stability observed for Arginine-Vasopressin. | [2] |
| > 8 | Should be avoided; if necessary, keep solutions chilled.[1] | ||
| Temperature (Solution) | 23°C - 25°C (Room Temp) | Unstable, significant degradation can occur.[5] Use immediately. | [5] |
| 3°C - 5°C (Refrigerated) | Stable for several days to weeks, depending on concentration. | [4] |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 30 minutes. This prevents moisture from condensing on the cold powder.[2][5]
-
Solvent Preparation: Prepare the desired sterile, slightly acidic buffer (e.g., pH 5-7). Ensure the solvent is of high purity.
-
Reconstitution: Using a sterile pipette, slowly add the calculated volume of the solvent to the vial. Aim the solvent stream against the side of the vial to gently wash down any powder.
-
Dissolution: Gently swirl the vial or invert it several times to dissolve the peptide completely. Avoid vigorous shaking.[5] A brief sonication in a water bath can be used for peptides that are difficult to dissolve, but avoid excessive heating.[5]
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Once fully dissolved, immediately aliquot the solution into single-use, sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C.
Protocol for a Basic Stability Assessment using HPLC
This protocol outlines a general procedure for assessing the stability of the reconstituted peptide under different temperature conditions.
-
Sample Preparation: Reconstitute the peptide to a known concentration (e.g., 1 mg/mL) in a suitable buffer (consider a pH around 3.35 for initial studies).[2][5]
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the initial purity and peak area of the intact peptide.
-
Incubation: Store aliquots of the reconstituted peptide at the desired stability testing temperatures (e.g., 4°C, 25°C, and 40°C).[5]
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove an aliquot from each temperature condition and analyze it by RP-HPLC.
-
Data Analysis: Compare the peak area of the intact peptide at each time point to the initial peak area (T=0). Calculate the percentage of the remaining peptide. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Recommended workflow for storage and handling of this compound.
References
- 1. peptideforge.com [peptideforge.com]
- 2. Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides [mdpi.com]
- 4. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uspnf.com [uspnf.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. ibl-international.com [ibl-international.com]
"Dp[Tyr(methyl)2,Arg8]-Vasopressin" cross-reactivity with oxytocin receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dp[Tyr(methyl)2,Arg8]-Vasopressin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound?
A1: this compound is described as a selective vasopressin V1a receptor antagonist.[1] However, there are conflicting reports in the literature, with some sources categorizing it as a non-selective V1b receptor antagonist.[2] Functional assay data indicates a degree of selectivity for the V1a receptor over the oxytocin (B344502) receptor.
Q2: Does this compound exhibit cross-reactivity with oxytocin receptors?
A2: Yes, experimental data demonstrates that this compound can interact with oxytocin receptors. In functional assays measuring the inhibition of intracellular calcium concentration increases, the compound shows a 6-fold higher potency for the vasopressin V1a receptor compared to the oxytocin receptor.[1]
Q3: What are the reported IC50 values for this compound at vasopressin and oxytocin receptors?
A3: In in-vitro studies, this compound inhibits vasopressin-induced increases in intracellular calcium with an IC50 value of 5 nM.[1] For oxytocin-induced increases in intracellular calcium, the IC50 value is 30 nM.[1]
Quantitative Data Summary
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Selectivity (Fold) |
| This compound | Vasopressin V1a | Calcium Mobilization | IC50 | 5[1] | 6-fold vs. Oxytocin |
| This compound | Oxytocin | Calcium Mobilization | IC50 | 30[1] | - |
Troubleshooting Guide
Issue 1: Unexpected or off-target effects observed in experiments.
-
Possible Cause: Cross-reactivity with oxytocin receptors.
-
Troubleshooting Steps:
-
Review Concentration: Ensure the concentration of this compound used is as low as possible while still achieving the desired antagonism of the V1a receptor. Higher concentrations are more likely to lead to off-target effects at the oxytocin receptor.
-
Control Experiments: Include control experiments with a selective oxytocin receptor antagonist to determine if the observed effects are mediated through this receptor.
-
Alternative Antagonist: Consider using a more highly selective V1a antagonist if specificity is critical for the experimental question.
-
Issue 2: Inconsistent results between different experimental setups.
-
Possible Cause: Differences in receptor expression levels or signaling pathway efficiencies between cell lines or tissues.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: Characterize the relative expression levels of V1a and oxytocin receptors in your experimental system (e.g., via qPCR or western blot).
-
Dose-Response Curves: Generate full dose-response curves for this compound in your specific assay to determine its potency and efficacy under your experimental conditions.
-
Standardize Protocols: Ensure all experimental parameters, including cell density, incubation times, and buffer compositions, are consistent across experiments.
-
Experimental Protocols
Radioligand Competition Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for vasopressin and oxytocin receptors.
1. Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human V1a or oxytocin receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-500 µg/mL.
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin for V1a receptors or [3H]-Oxytocin for oxytocin receptors).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled standard ligand (e.g., unlabeled Arginine Vasopressin or Oxytocin).
3. Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes a method to functionally assess the antagonist activity of this compound at Gq-coupled receptors like the V1a and oxytocin receptors.
1. Cell Preparation:
-
Plate cells expressing the receptor of interest in a black, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
2. Antagonist Incubation:
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
3. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject a fixed concentration (typically the EC80) of the appropriate agonist (Arginine Vasopressin for V1a receptors or Oxytocin for oxytocin receptors).
-
Immediately begin recording the fluorescence signal over time.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathways of Vasopressin V1a and Oxytocin receptors and the antagonistic action of this compound.
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: Logical relationship of the selectivity of this compound.
References
Technical Support Center: Overcoming Solubility Issues of Peptide Vasopressin Antagonists
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with peptide vasopressin antagonists. The following information is presented in a question-and-answer format to directly address common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My peptide vasopressin antagonist won't dissolve in aqueous buffers. What should I do first?
A1: The first step is to assess the physicochemical properties of your peptide, specifically its amino acid sequence. The overall charge of the peptide at a given pH is a primary determinant of its solubility in aqueous solutions.[1][2][3] You can predict the charge by identifying the number of acidic (aspartic acid, glutamic acid) and basic (lysine, arginine, histidine) residues.[2][3]
-
For Basic Peptides (net positive charge): Try dissolving the peptide in a slightly acidic solution, such as 10-30% acetic acid in water.[1][2]
-
For Acidic Peptides (net negative charge): A slightly basic solution, like 0.1 M ammonium (B1175870) bicarbonate, may improve solubility.[3]
-
For Neutral or Hydrophobic Peptides: These are often challenging to dissolve in aqueous solutions. It is recommended to first use a small amount of an organic co-solvent.[1][2]
Q2: What are the best organic co-solvents for dissolving hydrophobic peptide vasopressin antagonists?
A2: For highly hydrophobic peptides, dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[1][2] Other organic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), ethanol, or isopropanol (B130326) can also be used.[1] It is crucial to start with a minimal amount of the organic solvent to create a concentrated stock solution. This stock can then be slowly added dropwise to your aqueous buffer with gentle stirring to reach the desired final concentration.[3] Be mindful of the final concentration of the organic solvent in your assay, as it can interfere with biological experiments.[3]
Q3: How does pH affect the solubility of my peptide antagonist?
A3: The pH of the solution plays a critical role in the solubility of peptides. Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. By adjusting the pH of the solution away from the pI, you can increase the net charge of the peptide, thereby enhancing its interaction with water and improving solubility.[1] For basic peptides, lowering the pH will increase their positive charge, while for acidic peptides, raising the pH will increase their negative charge.
Q4: I've tried adjusting the pH and using co-solvents, but my peptide still precipitates. What are other options?
A4: If standard methods fail, you can explore more advanced formulation strategies. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. SEDDS can encapsulate hydrophobic peptides and enhance their oral bioavailability.
-
Nanoparticle Formulations: Encapsulating the peptide in nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can improve solubility, stability, and targeted delivery.
-
Chemical Modification: In some cases, modifying the peptide sequence by adding hydrophilic residues or attaching polyethylene (B3416737) glycol (PEG) chains (PEGylation) can significantly improve solubility.
Troubleshooting Guide
Problem: Peptide is insoluble in water.
| Potential Cause | Suggested Solution |
| The peptide is neutral or hydrophobic. | Try dissolving a small amount in an organic solvent like DMSO or DMF first, then slowly dilute with your aqueous buffer. |
| The pH of the water is close to the peptide's isoelectric point (pI). | Adjust the pH of the solution. For a basic peptide, add a small amount of dilute acetic acid. For an acidic peptide, add dilute ammonium bicarbonate. |
| The peptide has formed aggregates. | Try sonication in an ice bath to break up aggregates.[4] Gentle warming can also be effective but should be used with caution to avoid degradation.[4] |
Problem: Peptide precipitates when diluted into aqueous buffer from an organic stock.
| Potential Cause | Suggested Solution |
| The final concentration of the organic solvent is too low to maintain solubility. | Add the peptide stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously. Consider using a slightly higher final concentration of the organic solvent if your experiment allows. |
| The peptide is "salting out" due to high salt concentration in the buffer. | Try diluting the peptide stock into a buffer with a lower ionic strength. |
| The peptide is aggregating upon dilution. | Include a small amount of a chaotropic agent like guanidine (B92328) hydrochloride or urea (B33335) in the buffer, but be aware of potential interference with your assay. |
Quantitative Data
Obtaining precise quantitative solubility data for specific peptide vasopressin antagonists is often challenging as this information is frequently proprietary. However, we can predict the solubility behavior of a representative peptide antagonist based on its amino acid sequence. Let's consider a hypothetical peptide vasopressin antagonist with a sequence derived from arginine vasopressin: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 .
Predicted Physicochemical Properties:
| Property | Value | Method |
| Molecular Weight | 1084.2 Da | Sequence-based calculation |
| Isoelectric Point (pI) | ~9.8 | Calculated using online pI/Mw tool |
| Grand Average of Hydropathicity (GRAVY) | -0.556 | Calculated using online GRAVY tool |
A positive GRAVY score indicates a more hydrophobic peptide, while a negative score suggests a more hydrophilic one. The negative GRAVY score of our model peptide suggests it is likely to be hydrophilic.
Predicted Solubility Profile:
| Solvent/Buffer System | Predicted Solubility | Rationale |
| Deionized Water | Moderate to High | The peptide is hydrophilic (negative GRAVY score). |
| PBS (pH 7.4) | Moderate | The peptide has a net positive charge at this pH, aiding solubility. |
| 0.1% Acetic Acid | High | The acidic pH will further protonate basic residues, increasing the net positive charge. |
| 0.1% Ammonium Bicarbonate (pH ~8) | Moderate to Low | The pH is approaching the pI, which may decrease solubility. |
| DMSO | High | DMSO is a powerful solvent for a wide range of peptides. |
| Acetonitrile | Moderate | Acetonitrile is a less polar organic solvent and may be less effective than DMSO for this hydrophilic peptide. |
Solubility of Non-Peptide Vasopressin Antagonists (for comparison):
| Compound | Solvent | Solubility | Reference |
| Conivaptan | Water | 0.15 mg/mL at 23 °C | [3] |
| Conivaptan HCl | DMSO | 107 mg/mL | [2] |
| Conivaptan HCl | Ethanol | 7 mg/mL | [2] |
Experimental Protocols
Protocol 1: General Peptide Solubility Assessment
Objective: To determine the optimal solvent for a new peptide vasopressin antagonist.
Materials:
-
Lyophilized peptide
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvents: DMSO, DMF, Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
UV-Vis Spectrophotometer
Procedure:
-
Weigh out a small, precise amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a defined volume of the first test solvent (e.g., 100 µL of deionized water) to one tube to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
-
If the peptide remains insoluble, try adjusting the pH. For a basic peptide, add 1-2 µL of 0.1 M HCl. For an acidic peptide, add 1-2 µL of 0.1 M NaOH. Vortex after each addition.
-
If the peptide is still insoluble in aqueous solutions, use a new tube and attempt to dissolve it in a minimal volume of an organic solvent (e.g., 10 µL of DMSO).
-
Once dissolved in the organic solvent, slowly add the aqueous buffer of choice dropwise while vortexing.
-
To quantify the solubility, centrifuge any tubes with suspended particles to pellet the undissolved peptide.
-
Carefully remove the supernatant and measure its absorbance at a characteristic wavelength (e.g., 280 nm for peptides containing Trp or Tyr) using a UV-Vis spectrophotometer.
-
Calculate the concentration of the dissolved peptide using a standard curve or the Beer-Lambert law with the known extinction coefficient of the peptide.
Protocol 2: Solubilization of a Hydrophobic Peptide using a Co-solvent
Objective: To prepare a working solution of a hydrophobic peptide vasopressin antagonist in an aqueous buffer.
Materials:
-
Lyophilized hydrophobic peptide
-
DMSO (high purity, anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.
-
Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the peptide is completely dissolved. Sonication can be used if necessary.
-
In a separate tube, prepare the desired volume of the final aqueous buffer.
-
While gently vortexing the aqueous buffer, add the concentrated peptide-DMSO stock solution drop by drop.
-
Monitor the solution for any signs of precipitation. If the solution becomes cloudy, you have exceeded the solubility limit at that final DMSO concentration.
-
Aim for a final DMSO concentration that is compatible with your downstream application (typically ≤1% for cell-based assays).
Visualizations
Signaling Pathway
Caption: Vasopressin V2 receptor signaling pathway and the mechanism of action of a peptide antagonist.
Experimental Workflow
Caption: A logical workflow for troubleshooting peptide solubility issues.
References
Technical Support Center: Interpreting Unexpected Results with "Dp[Tyr(methyl)2,Arg8]-Vasopressin"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Dp[Tyr(methyl)2,Arg8]-Vasopressin" and its analogs in their experiments. This resource aims to clarify unexpected results by providing detailed information on the compound's pharmacology, experimental protocols, and potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of "this compound"?
A1: "this compound" is a synthetic peptide that acts as a competitive antagonist at vasopressin receptors. It binds to the receptor, preventing the endogenous ligand, arginine vasopressin (AVP), from binding and initiating downstream signaling cascades.
Q2: There appear to be conflicting reports on the receptor selectivity of this compound. Is it a V1a or V1b receptor antagonist?
A2: This is a critical point of potential confusion. There are two closely related but distinct compounds:
-
This compound : Often described as a non-selective peptide arginine vasopressin V1b receptor antagonist.[1][2]
-
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin : Consistently characterized as a selective vasopressin V1a receptor antagonist.[3][4]
It is crucial to verify the exact chemical structure and supplier information of the compound being used to ensure correct interpretation of experimental results. The subtle difference in the N-terminal modification significantly alters the receptor selectivity profile.
Q3: What are the expected downstream effects of V1a and V1b receptor antagonism?
A3:
-
V1a receptor antagonism typically inhibits the Gq/11 signaling pathway, leading to a decrease in phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) production, and subsequent intracellular calcium mobilization. This results in the relaxation of vascular smooth muscle, inhibition of platelet aggregation, and modulation of certain social behaviors.
-
V1b receptor antagonism also primarily blocks the Gq/11 pathway, but its effects are most prominently observed in the anterior pituitary, where it inhibits AVP-stimulated adrenocorticotropic hormone (ACTH) release.
Q4: My peptide antagonist is showing lower than expected potency or no effect. What are the common causes?
A4: Several factors can contribute to a lack of antagonist activity. These can be broadly categorized into issues with the peptide itself, the experimental setup, or the biological system. Common problems include peptide degradation due to improper storage or multiple freeze-thaw cycles, poor solubility in the experimental buffer, an excessively high concentration of the agonist used for stimulation, or insufficient pre-incubation time with the antagonist.
Troubleshooting Guide
This guide addresses specific unexpected results that may be encountered during experiments with "this compound" and its analogs.
Issue 1: Unexpected In Vivo Physiological Effects (e.g., toxicity, developmental issues)
-
Observation: Administration of the vasopressin antagonist leads to unexpected physiological effects, such as developmental deficits or polyuria, that are not reversed by co-administration of vasopressin.
-
Potential Cause: This may indicate a non-AVP-related toxic effect of the compound. A study on the related compound dP[Tyr(Me)2]AVP in neonatal rats showed that it inhibited body and brain development and induced polyuria, which could not be prevented by concomitant treatment with vasopressin.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Attempt a rescue experiment by administering a V1a or V1b receptor agonist (as appropriate for your compound) after observing the effect. If the effect is not reversed, it is likely an off-target effect.
-
Use a Negative Control: Include a scrambled or inactive version of the peptide as a negative control in your experiments.
-
Dose-Response Analysis: Perform a careful dose-response analysis to determine if the unexpected effects are observed at concentrations far exceeding those required for receptor antagonism.
-
Consult Literature for Toxicity Studies: Search for any available toxicology data on the specific compound or closely related analogs.
-
Issue 2: Discrepancy Between Expected and Observed Receptor Selectivity
-
Observation: The experimental results suggest a different receptor selectivity profile than what is stated in the product literature (e.g., expecting V1b antagonism but observing V1a-mediated effects).
-
Potential Cause: As highlighted in the FAQs, there is significant potential for confusion between "this compound" (V1b non-selective) and "(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin" (V1a selective).
-
Troubleshooting Steps:
-
Verify Compound Identity: Double-check the CAS number and full chemical name of the compound with your supplier. The CAS number for "this compound" is often cited as 67269-08-3, while the CAS number for "(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin" is 73168-24-8.
-
Perform a Cross-Screening Assay: If possible, test the antagonist's activity on cell lines expressing different vasopressin receptor subtypes (V1a, V1b, V2) and the oxytocin (B344502) receptor to empirically determine its selectivity profile.
-
Consult Quantitative Data: Refer to the quantitative data table below for known binding affinities and functional potencies of related compounds.
-
Issue 3: Poor Reproducibility of Results
-
Observation: Significant variability in the antagonist's effect is observed between experiments.
-
Potential Cause: Peptide antagonists can be prone to issues with solubility and stability, which can lead to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Peptide Handling:
-
Aliquot the lyophilized peptide upon receipt to avoid multiple freeze-thaw cycles of the entire stock.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Store aliquots at -80°C for long-term storage.
-
-
Solubility:
-
Consult the supplier's datasheet for the recommended solvent.
-
If solubility in aqueous buffers is poor, consider dissolving the peptide in a small amount of an organic solvent like DMSO first, and then diluting it into the aqueous buffer with vigorous vortexing.
-
Visually inspect the solution for any precipitates before use.
-
-
Assay Conditions:
-
Ensure consistent pre-incubation times with the antagonist before adding the agonist.
-
Use a consistent agonist concentration, ideally at an EC80 value, to provide a sufficient window for observing antagonism.
-
-
Quantitative Data
| Compound | Receptor | Assay Type | Species | Value | Reference |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | V1a | Functional (Calcium Mobilization) | In vitro | IC50 = 5 nM | [3][4] |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Oxytocin | Functional (Calcium Mobilization) | In vitro | IC50 = 30 nM | [3][4] |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | V1a | Functional (Vascular Contraction) | Rat | IC50 = 1.55 nM | [5] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay determines the binding affinity (Ki) of the antagonist by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human vasopressin receptor subtype of interest (V1a, V1b, or V2).
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of the antagonist to inhibit the agonist-induced increase in intracellular calcium.
-
Cell Culture: Plate cells expressing the target vasopressin receptor (e.g., V1a or V1b) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Add varying concentrations of the antagonist to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject a fixed concentration of the appropriate agonist (e.g., Arginine Vasopressin at an EC80 concentration) and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The antagonist's effect is quantified by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the agonist-only control. Plot the normalized response against the log concentration of the antagonist to generate an inhibition curve and determine the IC50 value.
Visualizations
Caption: V1a/V1b receptor signaling pathway and the mechanism of antagonist action.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 5. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of "Dp[Tyr(methyl)2,Arg8]-Vasopressin"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing non-specific binding (NSB) of the synthetic peptide "Dp[Tyr(methyl)2,Arg8]-Vasopressin," a non-selective arginine vasopressin V1b receptor antagonist. High non-specific binding can lead to inaccurate experimental results, including overestimated receptor affinity and misleading structure-activity relationships. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
A1: "this compound" is a synthetic, non-selective peptide antagonist of the arginine vasopressin V1b receptor.[1] It is primarily used in research to study the physiological and pathological roles of the V1b receptor, which is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and adrenocorticotropic hormone (ACTH) release.[2][3]
Q2: What causes non-specific binding of peptides like "this compound"?
A2: Non-specific binding of peptides is often caused by a combination of factors:
-
Hydrophobic Interactions: Peptides with hydrophobic residues can adhere to the plastic surfaces of microplates, pipette tips, and other labware.[4]
-
Electrostatic Interactions: Charged amino acid residues on the peptide can interact with charged surfaces on assay components.[4]
-
Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on the assay surface can lead to high background signals.[4]
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the assay buffer can significantly influence non-specific interactions.[4]
Q3: How can I measure the level of non-specific binding in my assay?
A3: Non-specific binding is typically determined by measuring the binding of your labeled "this compound" in the presence of a high concentration of an unlabeled competitor ligand (a "cold" ligand). This competitor will saturate the specific binding sites on the receptor, so any remaining signal from the labeled peptide is considered non-specific. Specific binding is calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[5]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue in peptide-based assays. This guide provides a systematic approach to troubleshooting and minimizing NSB in your experiments with "this compound".
Step 1: Optimize Your Blocking Protocol
Insufficient blocking is a primary cause of high background signals. The goal of a blocking agent is to saturate all unoccupied sites on the assay surface, preventing the peptide from binding non-specifically.
-
Increase Blocking Agent Concentration: If you are using a protein-based blocker like Bovine Serum Albumin (BSA), try increasing its concentration.
-
Change Blocking Agent: If one type of blocking agent is not effective, consider trying an alternative. Common blocking agents include non-fat dry milk, casein, and specialized commercial blocking buffers.
-
Extend Incubation Time: Increasing the duration of the blocking step can ensure more complete coverage of the surface.[4]
Step 2: Modify Your Buffer Composition
The chemical environment of your assay can significantly impact NSB.
-
Adjust pH: The pH of your buffer can affect the charge of both the peptide and the interacting surfaces. Experiment with slight adjustments to the buffer pH to find the optimal condition that minimizes electrostatic interactions.
-
Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can help to shield charged interactions that contribute to NSB.[6]
-
Add a Detergent: Non-ionic detergents like Tween-20 or Triton X-100 can be added to your wash buffers at low concentrations (typically 0.05% to 0.1%) to help reduce hydrophobic interactions.[6]
Step 3: Optimize Washing Steps
Inadequate washing can leave unbound or weakly bound peptide behind, contributing to high background.
-
Increase the Number of Washes: Performing additional wash steps can help to remove non-specifically bound peptide more effectively.
-
Increase Wash Volume and Vigor: Use a larger volume of wash buffer and ensure vigorous mixing or agitation during each wash step.
Step 4: Consider the Physicochemical Properties of the Peptide
Understanding the properties of "this compound" can help in designing a better experimental setup.
| Property | Value | Source |
| Molecular Weight | 1151.4 g/mol | PubChem |
| Molecular Formula | C52H74N14O12S2 | PubChem |
| XLogP3-AA | -2.1 | PubChem |
The negative XLogP3-AA value suggests that the peptide is relatively hydrophilic, which may imply that hydrophobic interactions with plasticware are less of a concern than electrostatic interactions.
Experimental Protocols
Protocol 1: Optimizing Blocking Agent Concentration
This protocol provides a method for empirically determining the optimal concentration of a blocking agent (e.g., BSA) for your assay.
-
Prepare a series of blocking buffer concentrations: Prepare dilutions of your chosen blocking agent (e.g., 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.[4]
-
Coat Assay Plate: If applicable, coat the wells of your microplate with the V1b receptor preparation and incubate as required.
-
Wash the Plate: Wash the wells with an appropriate wash buffer to remove any unbound receptor.
-
Block the Plate: Add the different concentrations of blocking buffer to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the Plate: Thoroughly wash the wells to remove the unbound blocking agent.
-
Perform the Binding Assay: To determine total binding, add your labeled "this compound" to the wells. To determine non-specific binding, add the labeled peptide and a high concentration of an unlabeled competitor to a separate set of wells for each blocking concentration.
-
Incubate and Wash: Incubate the plate for the required time to allow binding to reach equilibrium, then wash to remove the unbound peptide.
-
Measure the Signal: Read the plate using the appropriate detection method.
-
Analyze the Data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal.
Protocol 2: Standard Receptor Binding Assay with Minimized NSB
This protocol outlines a standard competitive binding assay for "this compound" incorporating steps to minimize NSB.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Radioligand: Prepare a stock solution of a suitable radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin) and dilute it in assay buffer to a final concentration at or below its Kd.
-
Test Compound: Prepare serial dilutions of "this compound".
-
Non-specific Binding Control: A high concentration of unlabeled Arginine Vasopressin (e.g., 1-10 µM).[8]
-
Membrane Preparation: Prepare cell membranes expressing the V1b receptor.
-
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, diluted radioligand, and the diluted membrane preparation.[8]
-
Non-specific Binding: Add the non-specific binding control, diluted radioligand, and the diluted membrane preparation.[8]
-
Competitive Binding: Add each concentration of the test compound, diluted radioligand, and the diluted membrane preparation.[8]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[8]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine to reduce filter binding) to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[9]
-
Detection: Dry the filters and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[8]
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for a competitive receptor binding assay.
Caption: V1b receptor signaling pathway and antagonist action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Two Vasopressin Receptor Antagonists: Dp[Tyr(methyl)2,Arg8]-Vasopressin and d(CH2)5[Tyr(Me)2]AVP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic peptide analogs of vasopressin: Dp[Tyr(methyl)2,Arg8]-Vasopressin and d(CH2)5[Tyr(Me)2]AVP. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by providing a comprehensive overview of their pharmacological properties, supported by available experimental data and methodologies.
Introduction to Vasopressin and its Receptors
Arginine vasopressin (AVP) is a nonapeptide hormone that plays a critical role in regulating a wide array of physiological processes, including water homeostasis, blood pressure, and social behavior. These diverse effects are mediated through its interaction with at least three distinct G protein-coupled receptor subtypes: the V1a, V1b (also known as V3), and V2 receptors. The development of selective antagonists for these receptors has been instrumental in elucidating the specific functions of each receptor subtype and holds therapeutic potential for various pathological conditions.
Comparative Pharmacological Profile
A direct quantitative comparison of the binding affinities of this compound and d(CH2)5[Tyr(Me)2]AVP is challenging due to the limited availability of comprehensive, side-by-side studies in the public domain. However, based on the existing literature, a qualitative and partially quantitative comparison can be made.
d(CH2)5[Tyr(Me)2]AVP , often referred to as the "Manning compound," is a well-characterized and potent antagonist of the vasopressin V1a receptor. It is also known to be a weak agonist at the V2 receptor, rendering it highly selective for the V1a receptor over the V2 receptor.[1] Its potent antagonist activity at V1a receptors has been demonstrated in various functional assays.
Quantitative Data Summary
The following tables summarize the available quantitative data for the two vasopressin antagonists. It is important to note that the data are collated from different sources and experimental conditions, which may affect direct comparability.
Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) Data
| Compound | Receptor Subtype | Species | Assay Type | Value (nM) |
| d(CH2)5[Tyr(Me)2]AVP | V1a | Rat | Inhibition of AVP-induced contraction | 1.55[3] |
| V1a | - | Inhibition of vasopressin-induced Ca2+ mobilization | 5[4][5] | |
| Oxytocin | - | Inhibition of oxytocin-induced Ca2+ mobilization | 30[4][5] | |
| This compound | V1b | - | - | Data not available |
| V1a | - | - | Data not available | |
| V2 | - | - | Data not available |
Absence of data is indicated by "Data not available".
Experimental Protocols
The characterization of these vasopressin antagonists involves a range of in vitro assays to determine their binding affinity and functional activity at the different receptor subtypes.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of the antagonist for the vasopressin receptors by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of the test compound for V1a, V1b, and V2 vasopressin receptors.
Materials:
-
Cell membranes from cell lines stably expressing the human V1a, V1b, or V2 receptor.
-
Radioligand: Typically [3H]-Arginine Vasopressin ([3H]-AVP).
-
Test compounds: this compound and d(CH2)5[Tyr(Me)2]AVP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (for determining functional antagonism at V1a and V1b receptors)
This functional assay assesses the ability of the antagonist to block the increase in intracellular calcium induced by vasopressin at V1a and V1b receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the antagonist in a functional setting.
Materials:
-
Cell line stably expressing the human V1a or V1b receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Arginine Vasopressin (AVP) as the agonist.
-
Test compounds: this compound and d(CH2)5[Tyr(Me)2]AVP.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of AVP (typically the EC80).
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
The IC50 value is determined by plotting the inhibition of the AVP-induced calcium response against the concentration of the antagonist.
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and the experimental procedures involved in characterizing these antagonists, the following diagrams are provided.
Figure 1. Vasopressin Receptor Signaling Pathways.
Figure 2. Experimental Workflow for Antagonist Characterization.
Conclusion
Based on the available data, d(CH2)5[Tyr(Me)2]AVP is a well-documented, potent, and selective antagonist of the vasopressin V1a receptor. Its utility in research is supported by quantitative functional data.
This compound is identified as a non-selective antagonist of the V1b receptor. The lack of publicly available, comprehensive quantitative data for its binding and functional activity at all three vasopressin receptor subtypes currently limits a direct and thorough comparison with more extensively characterized antagonists.
For researchers requiring a highly selective tool to investigate V1a receptor-mediated processes, d(CH2)5[Tyr(Me)2]AVP is a well-established choice. Further experimental characterization of this compound is necessary to fully delineate its pharmacological profile and its selectivity across the vasopressin receptor family. This would enable a more definitive comparative analysis and broaden its applicability as a research tool.
References
- 1. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
A Comparative Guide to Vasopressin Receptor Antagonists: Dp[Tyr(methyl)2,Arg8]-Vasopressin and SSR149415
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two vasopressin receptor antagonists: the peptide-based Dp[Tyr(methyl)2,Arg8]-Vasopressin and the non-peptide molecule SSR149415 (also known as Nelivaptan). This document aims to objectively compare their performance based on available experimental data, offering insights into their receptor selectivity, mechanism of action, and potential applications in research.
Introduction to the Compounds
This compound is a peptide analog of vasopressin. It is classified by several commercial suppliers as a non-selective antagonist of the vasopressin V1b receptor.[1][2][3][4][5] However, there is a notable scarcity of peer-reviewed literature detailing its specific binding affinities and functional activities across the different vasopressin receptor subtypes. It is crucial to distinguish this compound from the similarly named and well-characterized selective V1a receptor antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin.[6]
SSR149415 (Nelivaptan) is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1b receptor.[7][8] Its discovery has been instrumental in exploring the role of the V1b receptor in stress-related disorders such as anxiety and depression.[8] Extensive preclinical data is available characterizing its pharmacological profile.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for SSR149415. Due to the limited publicly available data for this compound, a direct quantitative comparison is not possible at this time.
Table 1: Receptor Binding Affinity (Ki) of SSR149415
| Compound | Receptor Subtype | Species | Ki (nM) |
| SSR149415 | V1b (native) | Rat | 3.7[7] |
| SSR149415 | V1b (recombinant) | Rat | 1.3[7] |
Table 2: Functional Antagonist Activity (IC50) of a V1a Selective Analog for Context
No direct functional antagonist activity data (IC50) was found for this compound in the reviewed literature. For illustrative purposes, the IC50 values for the selective V1a antagonist (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin are provided below.
| Compound | Assay | Target | IC50 (nM) |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin-induced Ca2+ mobilization | V1a Receptor | 5[6] |
| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Oxytocin-induced Ca2+ mobilization | Oxytocin (B344502) Receptor | 30[6] |
Mechanism of Action and Signaling Pathways
Both compounds act as antagonists at vasopressin receptors, which are G protein-coupled receptors (GPCRs). The V1a and V1b receptors are coupled to the Gq/11 protein, which activates phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration and activation of protein kinase C (PKC). The V2 receptor, in contrast, is coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
By blocking the binding of the endogenous ligand, arginine vasopressin (AVP), these antagonists inhibit the downstream signaling cascades.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of pharmacological compounds. Below are representative protocols for key in vitro and in vivo assays used to characterize vasopressin receptor antagonists.
In Vitro: Receptor Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human or rat vasopressin receptor subtype of interest.
-
Competitive Binding: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.
-
Incubation: The mixture is incubated, typically for 60-120 minutes at 25°C, to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding against the log concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.[9][10]
In Vitro: Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of V1a and V1b receptor activation.
Methodology:
-
Cell Culture: Cells expressing the target receptor (e.g., V1b) are plated in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Increasing concentrations of the antagonist are added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation: A fixed concentration of AVP (typically the EC80) is added to stimulate the receptor and induce calcium release.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by plotting the inhibition of the agonist-induced calcium signal against the antagonist concentration to calculate the IC50 value.[11][12]
In Vivo: Models of Anxiety and Depression (for SSR149415)
SSR149415 has been extensively studied in various animal models to assess its anxiolytic and antidepressant-like effects.[8][13]
Punished Drinking Test (Vogel Conflict Test) in Rats: This model assesses the anxiolytic potential of a compound.
-
Acclimation: Water-deprived rats are placed in a test chamber with a drinking spout.
-
Test Session: During the test, every 20th lick from the spout results in a mild electric shock to the tongue.
-
Drug Administration: SSR149415 or a vehicle control is administered intraperitoneally (i.p.) or orally (p.o.) prior to the test session.
-
Measurement: The number of shocks received is recorded. Anxiolytic compounds typically increase the number of shocks the animals are willing to take to drink.[13]
Forced Swim Test in Rats: This model is used to screen for antidepressant-like activity.
-
Pre-test: Rats are placed in a cylinder of water for a 15-minute pre-swim session.
-
Test Session: 24 hours later, the rats are returned to the water for a 5-minute test session.
-
Drug Administration: SSR149415 or a reference antidepressant is administered at different time points before the test session.
-
Measurement: The duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[13]
In Vivo Effects and Selectivity Profile
This compound: One study investigated the effects of neonatal treatment with a compound referred to as "dP[Tyr(Me)2]AVP" in rats. This treatment was found to inhibit body and brain development and induce polyuria (excessive urination).[14] The diuretic effect suggests a potential interaction with the V2 receptor, which is primarily responsible for water reabsorption in the kidneys. However, without specific receptor affinity data, it is difficult to definitively attribute these effects to antagonism at a particular vasopressin receptor subtype.
SSR149415: SSR149415 has demonstrated clear anxiolytic-like and antidepressant-like effects in a variety of animal models.[8][13] It has been shown to inhibit stress-induced increases in ACTH, a key hormone in the stress response regulated by the V1b receptor in the pituitary.[8] While highly selective for the V1b receptor over the V1a and V2 receptors, some studies have shown that SSR149415 also possesses significant antagonist activity at the oxytocin receptor. This cross-reactivity should be considered when interpreting experimental results. SSR149415 is orally bioavailable, a significant advantage for in vivo studies and potential therapeutic development.[8]
Summary and Conclusion
This comparative guide highlights the differences in the available scientific knowledge for this compound and SSR149415.
SSR149415 is a well-characterized, selective, non-peptide V1b receptor antagonist with a substantial body of literature supporting its mechanism of action and in vivo efficacy in models of stress-related disorders. Its oral bioavailability and potent V1b antagonism make it a valuable tool for investigating the role of this receptor in the central nervous system and endocrine system. However, its antagonist activity at the oxytocin receptor is a factor that researchers should be aware of.
For researchers in the field of drug development and neuroscience, the choice between these two antagonists will depend on the specific research question. SSR149415 offers a well-defined tool for studying V1b receptor function, particularly in the context of stress and affective disorders. The utility of this compound as a research tool would be greatly enhanced by a more thorough characterization of its pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An overview of SSR149415, a selective nonpeptide vasopressin V(1b) receptor antagonist for the treatment of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. selectscience.net [selectscience.net]
- 13. Anxiolytic- and antidepressant-like effects of the non-peptide vasopressin V1b receptor antagonist, SSR149415, suggest an innovative approach for the treatment of stress-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neonatal treatment with vasopressin antagonist dP[Tyr(Me)2]AVP, but not with vasopressin antagonist d(CH2)5[Tyr(Me)2]AVP, inhibits body and brain development and induces polyuria in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to V1b Receptor Antagonists: Evaluating Alternatives to Dp[Tyr(methyl)2,Arg8]-Vasopressin
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of vasopressin V1b receptor antagonists. While the primary compound of interest is Dp[Tyr(methyl)2,Arg8]-Vasopressin, a thorough review of publicly available data reveals a notable lack of specific V1b binding affinity values for this peptide. This guide will therefore focus on well-characterized V1b antagonists, presenting their comparative binding affinities, outlining detailed experimental protocols for such determinations, and visualizing the relevant biological pathways and experimental workflows.
A significant ambiguity exists in the classification of this compound. While some commercial suppliers describe it as a non-selective V1b receptor antagonist, detailed pharmacological data for a closely related peptide, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, indicates it is a selective V1a receptor antagonist with IC50 values of 5 nM for the V1a receptor and 30 nM for the oxytocin (B344502) receptor in functional assays measuring intracellular calcium concentration. Due to the absence of specific V1b binding data for this compound, this guide will proceed with a detailed comparison of established V1b antagonists for which robust data is available.
Comparative Binding Affinities of V1b Antagonists
The binding affinity of an antagonist to its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The following table summarizes the binding affinities of several well-characterized V1b receptor antagonists.
| Compound Name | Alternative Name | Receptor Target | Species | Ki (nM) | IC50 (nM) |
| Nelivaptan | SSR149415 | V1b (native) | Rat | 3.7 | - |
| V1b (recombinant) | Rat | 1.3 | - | ||
| V1b (recombinant) | Human | 0.9 - 15 | - | ||
| TASP0390325 | V1b (recombinant) | Human | - | 2.72 | |
| V1b (native) | Rat | - | 2.22 |
Data compiled from multiple sources.[1][2][3] Note that Ki and IC50 values can vary between studies due to different experimental conditions.
V1b Receptor Signaling Pathway
The vasopressin V1b receptor, also known as the V3 receptor, is a G protein-coupled receptor (GPCR). Upon binding its endogenous ligand, arginine vasopressin (AVP), the receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This signaling pathway in the anterior pituitary corticotrophs ultimately results in the secretion of adrenocorticotropic hormone (ACTH). V1b antagonists block the initial binding of AVP, thereby inhibiting this entire downstream cascade.
Experimental Protocols
The determination of binding affinity is crucial for the characterization of novel antagonists. The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the Ki of a compound for a specific receptor.
Radioligand Binding Assay for V1b Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the V1b receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human V1b receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [3H]-Arginine Vasopressin ([3H]AVP).
-
Test compound (unlabeled antagonist) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Arginine Vasopressin (for determining non-specific binding).
-
Glass fiber filters (e.g., Whatman GF/C), pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the V1b receptor to a high density.
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up the following reaction mixtures in triplicate:
-
Total Binding: Cell membranes, [3H]AVP, and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]AVP, and a high concentration of unlabeled AVP (to saturate the receptors).
-
Competitive Binding: Cell membranes, [3H]AVP, and varying concentrations of the test compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value of the test compound.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
Comparative Guide to the Antagonist Activity of Dp[Tyr(methyl)2,Arg8]-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasopressin receptor antagonist "Dp[Tyr(methyl)2,Arg8]-Vasopressin" with other known vasopressin receptor antagonists. The information herein is supported by available experimental data to aid in the evaluation of this compound for research and drug development purposes.
"this compound," also known by the abbreviation dPTyr(Me)AVP, is a synthetic peptide analog of arginine vasopressin. It is characterized as a non-selective antagonist of the V1b vasopressin receptor.[1][2] Vasopressin antagonists are a class of drugs that block the action of vasopressin, a hormone involved in regulating water balance, blood pressure, and other physiological processes.[3][4] These antagonists are valuable tools in neuroscience and endocrinology research and have therapeutic potential in conditions such as hyponatremia and heart failure.[3]
Quantitative Comparison of Vasopressin Receptor Antagonists
| Compound | Type | V1a Receptor Affinity (Kᵢ, nM) | V1b Receptor Affinity (Kᵢ, nM) | V2 Receptor Affinity (Kᵢ, nM) |
| This compound | Peptide | Data Not Available | Data Not Available | Data Not Available |
| (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin | Peptide | - | - | - |
| Relcovaptan (SR49059) | Non-peptide | 0.4 - 1.5 | 30 - 100 | >1000 |
| Conivaptan | Non-peptide | 0.61 | Data Not Available | 0.66 |
| Tolvaptan | Non-peptide | 12.5 | Data Not Available | 0.43 |
| Lixivaptan | Non-peptide | Data Not Available | Data Not Available | 2.3 |
Note: The lack of publicly available, detailed quantitative data for this compound hinders a direct and comprehensive comparison with other well-characterized antagonists.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are generalized protocols for key experiments used to characterize vasopressin antagonists.
Radioligand Binding Assay (for Kᵢ Determination)
This assay measures the affinity of an antagonist for a specific receptor subtype.
-
Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing the human vasopressin receptor subtype of interest (V1a, V1b, or V2).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membranes in an appropriate assay buffer.
-
-
Competitive Binding:
-
In a 96-well plate, add a fixed amount of the prepared cell membranes to each well.
-
Add increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Add a fixed concentration of a radiolabeled vasopressin analog (e.g., [³H]-Arginine Vasopressin).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Antagonism Assay (e.g., Calcium Mobilization for V1 Receptors)
This assay measures the ability of an antagonist to inhibit the functional response induced by vasopressin.
-
Cell Preparation:
-
Plate cells expressing the target vasopressin receptor (e.g., V1a or V1b) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
-
Antagonist Incubation:
-
Add serial dilutions of the vasopressin antagonist to the wells and pre-incubate for a defined period.
-
-
Agonist Stimulation:
-
Add a fixed concentration of vasopressin (typically the EC₈₀ concentration) to all wells except the negative control.
-
-
Signal Detection:
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the measured fluorescence signal against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of the antagonist required to inhibit 50% of the vasopressin-induced response.
-
Visualizing Key Processes
To better understand the context of vasopressin antagonist validation, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: Vasopressin V1 Receptor Signaling Pathway and Site of Antagonism.
Caption: General experimental workflow for validating a vasopressin antagonist.
Conclusion
"this compound" is identified as a non-selective V1b receptor antagonist. While this provides a qualitative understanding of its activity, the absence of publicly available quantitative data, such as Kᵢ or IC₅₀ values, currently limits a thorough comparative analysis with other well-established vasopressin antagonists. Researchers interested in utilizing this compound are encouraged to perform in-house characterization using standardized assays, such as those described in this guide, to precisely determine its potency and selectivity profile for their specific experimental needs. This will ensure the accurate interpretation of research findings and facilitate meaningful comparisons with alternative vasopressin receptor modulators.
References
- 1. Differential effects of dPTyr(Me)AVP, a vasopressin antagonist, upon foot shock analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vasopressin receptor antagonist dPTyr (Me) AVP does not prevent stress-induced ACTH and corticosterone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Selectivity profile of "Dp[Tyr(methyl)2,Arg8]-Vasopressin" across vasopressin receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasopressin receptor selectivity of the synthetic peptide Dp[Tyr(methyl)2,Arg8]-Vasopressin. To offer a comprehensive evaluation, its binding and functional profile is presented alongside data for the endogenous ligand, Arginine Vasopressin (AVP), and other well-characterized selective antagonists: Relcovaptan (V1a-selective), Nelivaptan (V1b-selective), and Tolvaptan (V2-selective). All quantitative data is summarized in clear, structured tables, supported by detailed experimental methodologies. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Ligand Selectivity at Vasopressin Receptor Subtypes
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and comparator ligands at the human and rat vasopressin V1a, V1b, and V2 receptor subtypes. Lower values indicate higher affinity or potency.
Table 1: Binding Affinity (Ki, nM) of Vasopressin Receptor Ligands
| Ligand | V1a Receptor (Ki, nM) | V1b Receptor (Ki, nM) | V2 Receptor (Ki, nM) | Species |
| This compound | 0.5 [1] | 1510 [1] | 72.2 [1] | Rat |
| Arginine Vasopressin (AVP) | 1.8 ± 0.4[2] | 0.25[3] | 1.21[3] | Human |
| Relcovaptan (SR 49059) | 1.3 ± 0.2[2] | High[4] | High[4] | Human |
| Nelivaptan (SSR-149415) | 1050 ± 112[5] | 3.7 ± 1.3[6][7] | 2897 ± 509[5] | Rat |
| Tolvaptan | 12.3[8] | No Inhibition[9] | 0.43[8] | Human |
Table 2: Functional Potency (IC50, nM) of Vasopressin Receptor Antagonists
| Ligand | V1a Receptor (IC50, nM) | V1b Receptor (IC50, nM) | V2 Receptor (IC50, nM) | Assay Type |
| This compound | 5 [10] | - | - | Inhibition of Vasopressin-induced Ca2+ increase |
| Relcovaptan (SR 49059) | 3.7[4] | - | - | Inhibition of human platelet aggregation[4] |
| Nelivaptan (SSR-149415) | - | Potent inhibition[6] | - | Inhibition of AVP-induced Ca2+ increase[6] |
| Tolvaptan | - | - | 8[8] | Inhibition of AVP-induced cAMP production[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human vasopressin receptor subtype of interest (V1a, V1b, or V2).
-
Harvest the cells and homogenize them in a cold buffer solution.
-
Perform differential centrifugation to isolate the membrane fraction containing the receptors.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) with the receptor-containing membranes.
-
Add varying concentrations of the unlabeled test compound to compete for binding with the radioligand.
-
Incubate the mixture for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay assesses a compound's ability to antagonize V1a or V1b receptor-mediated signaling.
1. Cell Preparation:
-
Plate cells stably expressing the human V1a or V1b receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
2. Compound Incubation:
-
Add increasing concentrations of the antagonist to the wells and pre-incubate.
-
Stimulate the cells with a fixed concentration of Arginine Vasopressin (AVP).
3. Signal Detection:
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a plate reader.
4. Data Analysis:
-
Determine the inhibitory effect of the antagonist at each concentration and calculate the IC50 value.
cAMP Accumulation Assay
This functional assay is used to evaluate the antagonism of V2 receptor signaling.
1. Cell Culture and Treatment:
-
Culture cells stably expressing the human V2 receptor.
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with AVP to induce cAMP production.
2. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
3. Data Analysis:
-
Plot the inhibition of AVP-induced cAMP accumulation against the antagonist concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflow
Vasopressin Receptor Signaling Pathways
The three vasopressin receptor subtypes couple to different G-proteins and initiate distinct downstream signaling cascades.
Caption: Vasopressin receptor signaling pathways.
Experimental Workflow for Determining Receptor Selectivity
The following diagram outlines a typical workflow for characterizing the selectivity profile of a novel compound at vasopressin receptors.
Caption: Workflow for vasopressin receptor selectivity profiling.
References
- 1. This compound | Vasopressin Receptor | Ambeed.com [ambeed.com]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nelivaptan | non-peptide vasopressin receptor antagonist | CAS# 439687-69-1 | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]
Developmental Toxicity Profile: d(CH2)5[Tyr(Me)2]AVP versus dP[Tyr(Me)2]AVP
A Comparative Guide for Researchers
This guide provides a detailed comparison of the developmental toxicity profiles of two commonly used vasopressin V1a receptor antagonists: d(CH2)5[Tyr(Me)2]AVP and dP[Tyr(Me)2]AVP. The information presented is intended for researchers, scientists, and drug development professionals engaged in preclinical safety assessment.
Executive Summary
A key study investigating the developmental effects of these two vasopressin antagonists in neonatal rats has revealed significant differences in their toxicity profiles. Neonatal treatment with dP[Tyr(Me)2]AVP was found to inhibit both body and brain development and induce polyuria. In contrast, d(CH2)5[Tyr(Me)2]AVP did not produce any observable developmental or diuretic deficits in the same experimental model.[1] This suggests that d(CH2)5[Tyr(Me)2]AVP may possess a superior safety profile for studies involving neonatal subjects.
Comparative Developmental Toxicity Data
The following tables summarize the quantitative data from a pivotal neonatal rat study comparing the effects of d(CH2)5[Tyr(Me)2]AVP and dP[Tyr(Me)2]AVP.
Table 1: Effects on Body and Organ Weights at Postnatal Day 35 [1]
| Parameter | Control Group | d(CH2)5[Tyr(Me)2]AVP Treated | dP[Tyr(Me)2]AVP Treated |
| Body Weight | No significant difference | No significant difference | Significantly reduced |
| Total Brain Weight | No significant difference | No significant difference | Significantly reduced |
| Cerebellar Weight | No significant difference | No significant difference | Significantly reduced |
| Kidney Weight | No significant difference | No significant difference | Significantly reduced |
Table 2: Effects on Diuresis at One Month of Age [1]
| Parameter | Control Group | d(CH2)5[Tyr(Me)2]AVP Treated | dP[Tyr(Me)2]AVP Treated |
| Diuresis | Normal | No significant difference | Four- to five-fold higher than control |
Experimental Protocols
The data presented above was generated from a study with the following experimental design:
Neonatal Rat Developmental Toxicity Study [1]
-
Animal Model: Wistar rats.
-
Treatment Period: Postnatal day 1 to 21.
-
Test Articles:
-
d(CH2)5[Tyr(Me)2]AVP
-
dP[Tyr(Me)2]AVP
-
-
Administration: Daily administration (route and dose not specified in the abstract).
-
Parameters Measured:
-
Body growth was monitored from postnatal day 3.
-
At postnatal day 35, body weight, total brain weight, cerebellar weight, and kidney weights were measured.
-
Diuresis was measured at one month of age.
-
-
Control Group: A control group receiving vehicle was included.
-
Co-administration Group: A group was included that received combined treatment with vasopressin and dP[Tyr(Me)2]AVP to investigate the potential for rescue from the toxic effects.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to visualize the V1a receptor signaling pathway and the experimental workflows used to characterize them.
Vasopressin V1a Receptor Signaling Pathway
Arginine vasopressin (AVP) mediates its effects by binding to the V1a receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to various physiological responses. The diagram below illustrates the canonical V1a receptor signaling pathway.
Caption: Vasopressin V1a receptor signaling cascade.
Experimental Workflow for Developmental Toxicity Screening
The following diagram outlines a typical experimental workflow for assessing the developmental toxicity of pharmaceutical compounds in a neonatal rodent model.
References
A Comparative Guide to the Efficacy of Dp[Tyr(methyl)2,Arg8]-Vasopressin and Non-Peptide Antagonists at the Vasopressin V1A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide antagonist Dp[Tyr(methyl)2,Arg8]-Vasopressin and the non-peptide antagonist Relcovaptan (SR 49059), both targeting the vasopressin V1A receptor. The vasopressin system, particularly the V1A receptor, is a critical area of research for its role in cardiovascular function, social behavior, and various pathological states. This document synthesizes available experimental data to offer an objective comparison of their performance, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Performance Comparison
The following tables summarize the binding affinities and functional potencies of this compound and the non-peptide antagonist, Relcovaptan. It is important to note that direct comparison of absolute values should be approached with caution, as the data are derived from different experimental setups.
Table 1: Binding Affinity (Ki) and Functional Potency (IC50/pA2) of V1A Receptor Antagonists
| Compound | Type | Parameter | Value | Species | Assay Type |
| This compound | Peptide | IC50 | 5 nM | Not Specified | Inhibition of vasopressin-induced intracellular calcium increase[1][2] |
| pA2 | 6.71 | Not Specified | In vivo bioassay | ||
| Relcovaptan (SR 49059) | Non-peptide | Ki | 1.6 nM | Rat | Radioligand Binding Assay (Liver membranes)[3] |
| Ki | 1.1 - 6.3 nM | Human | Radioligand Binding Assay (Platelets)[3] | ||
| IC50 | 3.7 nM | Human | Inhibition of vasopressin-induced platelet aggregation[3][4] |
Table 2: Selectivity Profile
| Compound | Primary Target | Selectivity Notes |
| This compound | V1A Receptor | Also shows antagonist activity at the oxytocin (B344502) receptor (IC50 = 30 nM)[1][2]. |
| Relcovaptan (SR 49059) | V1A Receptor | Demonstrates ≥2 orders of magnitude lower affinity for V1b, V2, and oxytocin receptors[4]. |
Table 3: In Vivo Effects
| Compound | Observed In Vivo Effects |
| This compound | Exhibits potent and prolonged antivasopressor activity. Induces anxiolytic-like effects in the dorsal hippocampus[1][2]. |
| Relcovaptan (SR 49059) | Orally active. Inhibits the pressor response to exogenous vasopressin in rats with a long duration of action[5]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human or rat vasopressin V1A receptor in an appropriate medium.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with a fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA protein assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
A fixed amount of the membrane preparation (e.g., 10-20 µg of protein).
-
Increasing concentrations of the unlabeled antagonist (e.g., Relcovaptan).
-
A fixed concentration of a suitable radioligand, such as [3H]-Arginine Vasopressin ([3H]-AVP), at a concentration near its dissociation constant (Kd).
-
-
For the determination of non-specific binding, include wells with a high concentration of unlabeled vasopressin (e.g., 1 µM).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with an ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (for IC50 Determination)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
1. Cell Preparation and Dye Loading:
-
Seed cells expressing the V1A receptor (e.g., HEK293 or CHO cells) into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). A non-ionic detergent like Pluronic F-127 can be included to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.
2. Antagonist Incubation:
-
Prepare serial dilutions of the antagonist (e.g., this compound) in the assay buffer.
-
After the dye loading, wash the cells with the assay buffer.
-
Add the diluted antagonist solutions to the respective wells and incubate at room temperature for a defined period (e.g., 15-30 minutes).
3. Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of the agonist (Arginine Vasopressin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the agonist solution into the wells and continue to record the fluorescence signal over time to capture the peak calcium response.
4. Data Analysis:
-
For each well, calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Normalize the data by expressing the response in each antagonist-treated well as a percentage of the response in the control wells (agonist only).
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of the Vasopressin V1A Receptor
Caption: V1A receptor signaling pathway and the point of antagonist action.
Experimental Workflow for Antagonist Characterization
Caption: General experimental workflow for V1A receptor antagonist characterization.
References
A Comparative Analysis of Dp[Tyr(methyl)2,Arg8]-Vasopressin Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Vasopressin V1a Receptor Antagonist
This guide presents a detailed analysis of the receptor binding kinetics of Dp[Tyr(methyl)2,Arg8]-Vasopressin, a potent and selective vasopressin V1a receptor antagonist. To provide a comprehensive understanding of its performance, this document compares its binding profile with that of the endogenous ligand, Arginine Vasopressin (AVP), and a clinically relevant synthetic analog, Desmopressin. The information herein is supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of this compound and its comparators for the three primary vasopressin receptor subtypes (V1a, V1b, and V2) are summarized below. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Species |
| This compound | V1a | 6.87 | Syrian Hamster [1][2] |
| V1b | Data Not Available | ||
| V2 | Data Not Available | ||
| Oxytocin (B344502) Receptor | 213.8 | Syrian Hamster[1][2] | |
| Arginine Vasopressin (AVP) | V1a | 0.39[3] | Human |
| V1b | 0.25[3] | Human | |
| V2 | 1.21[3] | Human | |
| Desmopressin | V1a | Low Affinity | |
| V1b | 5.84[4] | ||
| V2 | 65.9[4] |
Experimental Protocols
The determination of receptor binding kinetics is crucial for characterizing the pharmacological profile of a compound. The following are detailed methodologies for key experiments used to obtain the data presented in this guide.
Radioligand Binding Assay
This assay is a standard method to determine the binding affinity (Ki) of a test compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the V1a, V1b, and V2 vasopressin receptors.
Materials:
-
Cell lines stably expressing human V1a, V1b, or V2 receptors (e.g., CHO-K1, HEK293).
-
Membrane preparations from these cells.
-
Radioligand: A high-affinity radiolabeled ligand for each receptor subtype (e.g., [3H]-Arginine Vasopressin).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of unlabeled Arginine Vasopressin.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells to a high density, harvest them, and prepare a crude membrane fraction through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled AVP).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
References
- 1. 125I-d(CH2)5[Tyr(Me)2, Tyr(NH2)9]AVP: iodination and binding characteristics of a vasopressin receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 5. Desmopressin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Species Activity of Dp[Tyr(methyl)2,Arg8]-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the synthetic peptide Dp[Tyr(methyl)2,Arg8]-Vasopressin across different species. This vasopressin analog is a valuable tool in pharmacological research, primarily acting as an antagonist at vasopressin receptors. Understanding its species-specific activity is crucial for the accurate interpretation of preclinical data and its potential translation to clinical applications.
Executive Summary
This compound is a potent and selective antagonist of the vasopressin V1a receptor and a non-selective antagonist of the V1b receptor. While direct cross-species comparative studies on this specific analog are limited, available data, primarily from rat studies, combined with the known species differences in vasopressin receptor pharmacology, allow for an informed assessment of its likely activity profile in other species, including humans. Significant variations in the pharmacology of the V1a receptor between rodents and primates underscore the importance of careful species selection and data interpretation in preclinical research. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to aid researchers in their investigations.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro activity of this compound and a comparator non-peptide V1a antagonist, SR 49059.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Receptor Subtype | Species | Value |
| Ki | V1a | Rat | 0.5 nM |
| Ki | V2 | Rat | 72.2 nM |
| Ki | V1b | Rat | 1510 nM |
| IC50 (AVP-induced Ca2+ mobilization) | V1a | Not Specified | 5 nM[1] |
| IC50 (Oxytocin-induced Ca2+ mobilization) | Oxytocin Receptor | Not Specified | 30 nM[1] |
Table 2: In Vitro Receptor Binding Affinity of a Comparator V1a Antagonist (SR 49059)
| Receptor Subtype | Species | Ki (nM) |
| V1a | Rat (liver) | 1.6[2] |
| V1a | Human (platelets) | 1.1 - 6.3[2] |
| V2 | Bovine, Human | >100[2] |
| V1b | Human | >100[2] |
| Oxytocin | Rat, Human | >100[2] |
Signaling Pathways
Vasopressin receptors mediate their effects through distinct G protein-coupled signaling pathways. The following diagrams illustrate the canonical signaling cascades for the V1a, V1b, and V2 receptors.
V1a and V1b Receptor Signaling Pathway.
V2 Receptor Signaling Pathway.
Cross-Species Comparison of Activity
-
V1a Receptor: There are marked species differences in the pharmacology of the V1a receptor, particularly between rodents and primates.[3] While this compound is a potent antagonist at the rat V1a receptor, its affinity and potency at the human V1a receptor may differ. For instance, the non-peptide V1a antagonist SR 49059 demonstrates high affinity for both rat and human V1a receptors, suggesting that some antagonists can bridge this species gap effectively.[2] Given the therapeutic interest in V1a antagonists for conditions like anxiety and PTSD, further characterization of this compound at the human V1a receptor is warranted.[4]
-
V1b Receptor: The V1b receptor is known to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. This compound is described as a non-selective V1b antagonist, although its Ki value at the rat V1b receptor is significantly higher than at the V1a receptor, indicating lower affinity.[5] Species differences in the V1b receptor have also been reported, which could influence the antagonist activity of this compound in different species.
-
V2 Receptor: this compound shows significantly lower affinity for the rat V2 receptor compared to the V1a receptor, indicating its selectivity for the V1a subtype. The V2 receptor is highly conserved across species, and therefore, it is likely that this compound would also exhibit low affinity for the human V2 receptor.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the activity of this compound. The following are representative protocols for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compound for different vasopressin receptor subtypes.
Workflow for a Radioligand Binding Assay.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to inhibit agonist-induced increases in intracellular calcium, a hallmark of V1a and V1b receptor activation.
Workflow for a Calcium Mobilization Assay.
In Vivo Rat Vasopressor Assay
This in vivo assay assesses the ability of the antagonist to inhibit the pressor (blood pressure increasing) effect of vasopressin.[6]
References
- 1. Gender–specific Single Transcript Level Atlas of Vasopressin and its Receptor (AVPR1a) in the Mouse Brain [elifesciences.org]
- 2. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Basic and Clinical Pharmacology of Nonpeptide Vasopressin Receptor Antagonists | Annual Reviews [annualreviews.org]
- 4. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
Validating "Dp[Tyr(methyl)2,Arg8]-Vasopressin" Specificity: A Comparative Guide for Knockout Models
For researchers, scientists, and drug development professionals, the precise validation of a pharmacological tool's specificity is paramount. This guide provides a comprehensive comparison of "Dp[Tyr(methyl)2,Arg8]-Vasopressin," a selective vasopressin V1a receptor antagonist, with other vasopressin receptor antagonists. It details its performance, provides supporting experimental data for validation in knockout models, and outlines detailed experimental protocols.
Overview of "this compound"
"this compound," also known as d(CH2)5[Tyr(Me)2]AVP, is a synthetic peptide analog of arginine vasopressin (AVP). It is recognized as a potent and selective antagonist of the vasopressin V1a receptor (V1aR).[1][2] Its selectivity is crucial for dissecting the specific physiological roles of the V1a receptor, which is involved in vasoconstriction, social behavior, and other central nervous system functions.[3]
Comparative Analysis of Vasopressin Receptor Antagonists
To objectively assess the specificity of "this compound," it is essential to compare its binding affinity and functional antagonism with other available vasopressin receptor antagonists. The following tables summarize the available quantitative data.
Table 1: Receptor Binding Affinity (Ki) of Selected Vasopressin Antagonists
| Compound | V1a Receptor Ki (nM) | V1b Receptor Ki (nM) | V2 Receptor Ki (nM) | Oxytocin (B344502) Receptor Ki (nM) | Selectivity Profile |
| "this compound" | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Selective V1a antagonist based on functional assays |
| SRX246 | 0.3 (human)[4][5] | >10,000[6] | >10,000[6] | >10,000[6] | Highly Selective V1a Antagonist |
| Relcovaptan (SR 49059) | 1.1 - 6.3 (human)[5][7] | >10,000[7] | >10,000[7] | 340[7] | Selective V1a Antagonist |
| Tolvaptan | 12.3 (human)[4] | No inhibition[8] | 0.43 (human)[4] | Data not available | Selective V2 Antagonist |
| Conivaptan (YM-087) | High Affinity[9] | No inhibition[10] | High Affinity[9] | Data not available | Dual V1a/V2 Antagonist |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. The lack of publicly available, comprehensive Ki data for "this compound" across all receptor subtypes is a limitation. Its selectivity is primarily inferred from functional antagonism data.
Table 2: Functional Antagonism of "this compound"
| Assay | Parameter | Value | Species/Tissue | Reference |
| Vasopressin-induced intracellular Ca2+ increase | IC50 | 5 nM | In vitro | |
| Oxytocin-induced intracellular Ca2+ increase | IC50 | 30 nM | In vitro | |
| Antivasopressor activity | pA2 | 7.68 | Rat | [11] |
| In vitro oxytocic response | pA2 | 6.62 | Rat | [11] |
Note: The IC50 value is the concentration of an antagonist that inhibits the response by 50%. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve; a higher pA2 indicates greater potency.
Validating Specificity in Knockout Models
The definitive method for validating the in vivo specificity of a receptor antagonist is through the use of knockout (KO) animal models. By comparing the physiological and behavioral effects of the antagonist in wild-type (WT) animals versus animals lacking the target receptor (e.g., V1aR KO mice), researchers can confirm that the compound's effects are mediated through its intended target.
Experimental Workflow for In Vivo Validation
Expected Outcomes for a Specific V1a Antagonist:
-
In Wild-Type Mice: Administration of "this compound" should produce specific physiological or behavioral changes consistent with V1a receptor blockade (e.g., reduced anxiety-like behavior, impaired social recognition).[12]
-
In V1a Receptor Knockout Mice: The antagonist should have no significant effect on the measured parameters, as its target receptor is absent. This "no-effect" result in the KO model is the critical piece of evidence for specificity.
Experimental Protocols
Radioligand Competitive Binding Assay
This in vitro assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of "this compound" for V1a, V1b, and V2 vasopressin receptors, and the oxytocin receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing human or rodent V1a, V1b, V2, or oxytocin receptors.
-
Radioligand (e.g., [3H]-Arginine Vasopressin).
-
"this compound" and other unlabeled competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate a fixed concentration of the radioligand with the receptor-containing cell membranes in the presence of increasing concentrations of the unlabeled antagonist ("this compound").
-
Incubate to allow binding to reach equilibrium.
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assay: Social Recognition Test in Mice
This assay assesses the impact of the antagonist on a V1a receptor-mediated behavior.
Objective: To determine if "this compound" impairs social recognition in wild-type mice but not in V1a receptor knockout mice.
Animals: Adult male wild-type and V1a receptor knockout mice.
Procedure:
-
Habituate the experimental mouse to a test cage.
-
Introduce a juvenile stimulus mouse for a short period (e.g., 4 minutes) and record the duration of social investigation (e.g., sniffing).
-
Administer "this compound" or vehicle to the experimental mouse.
-
After a set time, re-expose the experimental mouse to the same juvenile stimulus mouse and a novel juvenile mouse.
-
Record the duration of social investigation of each stimulus mouse.
Data Analysis: A wild-type mouse treated with vehicle will typically spend more time investigating the novel mouse, indicating memory of the familiar one. A specific V1a antagonist is expected to disrupt this preference in wild-type mice, leading to similar investigation times for both stimulus mice. In V1a receptor knockout mice, which already have impaired social recognition, the antagonist is expected to have no further effect.
Signaling Pathways
The specificity of "this compound" is critical because the different vasopressin receptor subtypes activate distinct intracellular signaling pathways.
Conclusion
References
- 1. Synthesis and receptor specificities of vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [1-beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid),2-(O-methyl)tyrosine ]argine-vasopressin and [1-beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)]argine-vasopressine, two highly potent antagonists of the vasopressor response to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid),4-valine,-8-D-arginine]vasopressin, a potent and selective inhibitor of the vasopressor response to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of a single administration of oxytocin or vasopressin and their interactions with two selective receptor antagonists on memory storage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dp[Tyr(methyl)2,Arg8]-Vasopressin
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of specialized chemical reagents like Dp[Tyr(methyl)2,Arg8]-Vasopressin is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step procedure for the proper handling and disposal of this peptide, in line with established safety protocols for laboratory chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle all peptide materials with the appropriate Personal Protective Equipment (PPE).[1] Work should be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation or contamination, especially when handling lyophilized powders which can easily become airborne.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant disposable gloves, such as nitrile rubber. Contaminated gloves should be disposed of immediately after use as chemical waste.[1][2]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]
-
Respiratory Protection: If working with powders outside of a fume hood, a NIOSH-approved respirator is recommended.[1][2]
Procedural Summary for Disposal
The following table summarizes the key logistical and safety steps for the proper disposal of this compound.
| Procedure Step | Key Action | Safety/Logistical Notes |
| 1. Waste Classification | Classify as "Hazardous Chemical Waste". | Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[3] |
| 2. Waste Segregation | Collect all peptide-contaminated materials separately. | Do not mix with biological, radioactive, or general waste. Store incompatible chemical wastes separately.[2][4][5] |
| 3. Containerization | Use designated, chemically compatible, leak-proof containers. | Containers must be clearly labeled "Hazardous Waste" with the full chemical name: "this compound".[2][5] Sharps must go in a dedicated sharps container.[4] |
| 4. Handling Contaminated Items | Dispose of gloves, weighing paper, pipette tips, etc. in the designated solid waste container. | These items are considered contaminated and must be treated as hazardous waste.[2][6] |
| 5. Empty Container Disposal | Triple-rinse the original container with a suitable solvent (e.g., ethanol). | The rinsate must be collected and disposed of as hazardous liquid waste.[2] |
| 6. Waste Storage | Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area. | Keep containers closed except when adding waste.[2] |
| 7. Final Disposal | Arrange for pickup by a licensed hazardous waste disposal company. | Contact your institution's EHS office to schedule collection.[2][4] Incineration is a common final disposal method for chemical waste.[3][7] |
Detailed Disposal Protocol
The proper disposal of peptide waste is a multi-step process that requires meticulous attention to detail to ensure safety and regulatory compliance.
Step 1: Waste Characterization and Segregation All waste streams must be accurately classified.[3] this compound waste, including the pure compound, reconstituted solutions, and contaminated labware, should be treated as hazardous chemical waste.[3][6] It is crucial to segregate this waste from other types. For instance, chemical waste should be stored separately from biological waste, and sharps must be placed in puncture-resistant containers.[4] Never mix incompatible chemicals in the same waste container.[5]
Step 2: Containerization and Labeling Collect all materials contaminated with the peptide in a designated chemical waste container.[3] This includes:
-
Unused or expired compounds.
-
Contaminated consumables (e.g., pipette tips, gloves, wipes, vials).[6]
-
Solutions containing the peptide.
The container must be chemically compatible with the waste and have a secure lid to prevent leakage.[2] All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[2][5]
Step 3: Rinsate Collection Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). This rinsate is considered hazardous and must be collected in a designated container for hazardous liquid waste.[2] After proper rinsing, the empty container may be disposed of in regular trash, depending on institutional policies.[2]
Step 4: Storage and Final Disposal Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[2] Do not pour any peptide solutions down the sink.[6]
The final disposal must be handled by professionals. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to schedule a pickup.[1][4] These services will ensure the waste is managed responsibly and in full compliance with all local, state, and federal regulations.[4]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow and decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of laboratory peptide waste.
Caption: Decision tree for segregating laboratory waste.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Dp[Tyr(methyl)2,Arg8]-Vasopressin
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like Dp[Tyr(methyl)2,Arg8]-Vasopressin is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While specific hazard data for this compound is not fully established, it should be treated as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[1] This peptide is a non-selective arginine vasopressin Vlb receptor antagonist and should be handled by qualified professionals familiar with its potential hazards.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1] Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] For handling highly potent compounds, consider garments made of materials like Tyvek®.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately after contact with the peptide.[1][3] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1] For potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[4][5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan and Handling
Receiving and Storage:
-
Upon receipt, store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store apart from foodstuff containers or incompatible materials.[3]
Handling:
-
Handling should be done in a well-ventilated place, such as a chemical fume hood.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools.[3]
-
Prevent fire caused by electrostatic discharge steam.[3]
First-Aid Measures:
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3][6]
-
In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[3][6]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a doctor.[6]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][7]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste. Do not mix with incompatible waste streams.[1][7]
-
Sharps Waste: All sharps contaminated with the peptide must be disposed of immediately after use in a designated, puncture-resistant, and leak-proof sharps container.[7]
Disposal Procedure:
-
Segregate waste at the point of generation into solid, liquid, and sharps containers.
-
Ensure all waste containers are clearly labeled with the contents.
-
Store waste in a designated, secure area away from general lab traffic.[7]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[8]
-
Never dispose of peptide waste down the drain unless explicitly permitted by your institution's EHS office.[7]
Experimental Workflow: Safe Handling and Disposal
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.
Signaling Pathway Considerations
As a vasopressin receptor antagonist, this compound is expected to interfere with the signaling pathways activated by endogenous vasopressin. Vasopressin receptors (V1a, V1b, and V2) are G-protein coupled receptors. The V1 receptors are coupled to Gq/11, which activates phospholipase C, leading to an increase in intracellular calcium. The V2 receptor is coupled to Gs, which activates adenylyl cyclase, leading to an increase in cyclic AMP. Understanding these pathways is crucial for interpreting experimental results and anticipating potential off-target effects.
Caption: this compound acts as an antagonist at vasopressin receptors, blocking the downstream signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. targetmol.com [targetmol.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. benchchem.com [benchchem.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
